molecular formula C14H10O6Sr B1505787 Strontium salicylate CAS No. 526-26-1

Strontium salicylate

货号: B1505787
CAS 编号: 526-26-1
分子量: 361.8 g/mol
InChI 键: BJTJYQIAHXROJC-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Strontium salicylate is a useful research compound. Its molecular formula is C14H10O6Sr and its molecular weight is 361.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

strontium;2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O3.Sr/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTJYQIAHXROJC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890499
Record name Benzoic acid, 2-hydroxy-, strontium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-26-1
Record name Strontium salicylate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-, strontium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydroxy-, strontium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium disalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGF9EV99TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Strontium Salicylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Activity of Strontium Salicylate (B1505791) (CAS Number: 526-26-1) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Strontium salicylate, the salt formed from strontium and salicylic (B10762653) acid, is a compound of increasing interest in the pharmaceutical and fine chemical sectors.[1][2] Its potential therapeutic applications are derived from the combined biological activities of its constituent ions. The salicylate moiety is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[3][4][5] The strontium cation has demonstrated a significant role in bone metabolism, promoting bone formation and reducing bone resorption, making it a subject of investigation for osteoporosis therapies.[6][7] This technical guide provides a detailed overview of the core properties, synthesis, and biological mechanisms of this compound, presenting data in a structured format for researchers and drug development professionals.

Physicochemical Properties of this compound

This compound is a white crystalline or powdery substance, characterized by its odorless nature and a sweet, saline taste.[1][2] It is soluble in water and alcohol and is known to decompose upon heating.[1][2] For stability, it should be protected from light.[1][2]

PropertyValueReference(s)
CAS Number 526-26-1[1][8][9][10]
Molecular Formula C₁₄H₁₀O₆Sr[1][9][10]
Molecular Weight 361.85 g/mol [1][9][10]
Appearance White crystalline or powdery substance[1][2]
Taste Sweet saline[1][2]
Odor Odorless[1][2]
Solubility Soluble in water and alcohol[1][2]
Boiling Point 336.3 °C at 760 mmHg[1][9]
Flash Point 144.5 °C[1][9]
Decomposition Decomposes when heated[1][2]
Stability Protect from light[1][2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the neutralization reaction between salicylic acid and strontium carbonate in an aqueous medium. This method is particularly suitable for producing high-purity strontium salts of temperature-sensitive anions.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from salicylic acid and strontium carbonate.

Materials:

  • Salicylic acid (C₇H₆O₃)

  • Strontium carbonate (SrCO₃)

  • Deionized water

  • Reaction vessel with stirring capability and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution of Salicylic Acid: In the reaction vessel, dissolve a calculated amount of salicylic acid in deionized water. The concentration should be adjusted to ensure complete dissolution, which may be facilitated by gentle heating.

  • Addition of Strontium Carbonate: While stirring the salicylic acid solution, slowly add an equimolar amount of strontium carbonate powder. The addition should be gradual to control the effervescence resulting from the release of carbon dioxide gas.

  • Reaction: Continue stirring the mixture at a controlled temperature, for instance, at or below 40°C, to prevent the degradation of the salicylate. The reaction is complete when the effervescence ceases.

  • Filtration: Filter the resulting solution to remove any unreacted starting material or insoluble impurities.

  • Crystallization: Allow the filtrate to cool, which will induce the crystallization of this compound. The yield can be maximized by further concentrating the solution through evaporation.

  • Isolation and Drying: Collect the this compound crystals by filtration and wash them with a small amount of cold deionized water. Dry the crystals in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization: The identity and purity of the synthesized this compound can be confirmed using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and thermal analysis (TGA/DTA).

Biological Activity and Mechanisms of Action

The pharmacological effects of this compound are twofold, stemming from the distinct actions of the salicylate and strontium ions.

Anti-inflammatory Action of the Salicylate Moiety

The salicylate component of this compound is responsible for its anti-inflammatory properties. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][5]

Salicylate_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H (PGH) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandins_H->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Strontium_Salicylate This compound Strontium_Salicylate->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action of the salicylate component.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • A known COX inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) as a positive control

  • Reaction buffer

  • 96-well plates

  • Plate reader for detecting prostaglandin (B15479496) production (e.g., via ELISA)

Procedure:

  • Reagent Preparation: Prepare solutions of this compound at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the different concentrations of this compound or the control inhibitor. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Bone Metabolism Modulation by the Strontium Moiety

The strontium ion has been shown to have a beneficial effect on bone health by stimulating bone formation and inhibiting bone resorption.[6] One of the key signaling pathways implicated in this process is the Wnt/β-catenin pathway. Strontium can activate this pathway, leading to the expression of genes involved in osteoblast differentiation and bone formation.[11][12]

Strontium_Wnt_Pathway Strontium Strontium (Sr²⁺) Wnt_Pathway Wnt Signaling Pathway Strontium->Wnt_Pathway Activation beta_Catenin β-catenin Wnt_Pathway->beta_Catenin Stabilization & Accumulation Nucleus Nucleus beta_Catenin->Nucleus Translocation Gene_Expression Osteogenic Gene Expression Nucleus->Gene_Expression Transcription Osteoblast_Differentiation Osteoblast Differentiation & Bone Formation Gene_Expression->Osteoblast_Differentiation

Caption: Strontium's activation of the Wnt/β-catenin signaling pathway in osteoblasts.

Experimental Protocol: Osteoblast Differentiation Assay

Objective: To evaluate the effect of this compound on the differentiation of pre-osteoblastic cells.

Materials:

  • Pre-osteoblastic cell line (e.g., MC3T3-E1)

  • Cell culture medium and supplements

  • This compound

  • Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)

  • Alkaline phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the pre-osteoblastic cells in multi-well plates and allow them to adhere and reach a specific confluency.

  • Treatment: Replace the culture medium with osteogenic differentiation medium containing various concentrations of this compound. Include a control group with osteogenic medium alone.

  • Culture: Culture the cells for an extended period (e.g., 7-21 days), replacing the medium every 2-3 days.

  • Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), measure the ALP activity, an early marker of osteoblast differentiation, using a commercial assay kit.

  • Mineralization Assay (Alizarin Red S Staining): At a later time point (e.g., day 21), assess the formation of mineralized nodules by staining the cells with Alizarin Red S. This stain binds to calcium deposits.

  • Quantification: For Alizarin Red S staining, the stain can be extracted and quantified spectrophotometrically to measure the extent of mineralization.

  • Data Analysis: Compare the ALP activity and mineralization in the this compound-treated groups to the control group to determine the effect on osteoblast differentiation.

Conclusion

This compound is a compound with significant potential, combining the well-documented anti-inflammatory properties of salicylates with the bone-health-promoting effects of strontium. The detailed physicochemical data, synthesis protocol, and methodologies for evaluating its biological activity provided in this guide offer a solid foundation for researchers and drug development professionals to further explore its therapeutic applications. The elucidation of its mechanisms of action, particularly its influence on the COX and Wnt/β-catenin signaling pathways, opens avenues for the development of novel treatments for inflammatory conditions and bone disorders. Further in-depth studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.

References

Synthesis and Characterization of Strontium Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of strontium salicylate (B1505791) (C₁₄H₁₀O₆Sr). Strontium salicylate is a compound of interest for its potential therapeutic applications, combining the bone-health benefits of strontium with the anti-inflammatory properties of salicylates. This guide details established synthesis protocols, presents key physicochemical and structural data, and outlines the standard analytical techniques for its characterization. It is intended to serve as a foundational resource for professionals engaged in materials science, chemical synthesis, and pharmaceutical development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through aqueous precipitation methods. A prevalent and effective approach involves the reaction of strontium carbonate with salicylic (B10762653) acid, which allows for the formation of a pure product with a high yield.[1][2] This "soft chemistry" method is advantageous due to its relatively mild conditions.[1]

Experimental Protocol: Precipitation from Strontium Carbonate

This protocol describes the synthesis of this compound Monohydrate.[2]

  • Preparation of Salicylic Acid Solution: Prepare a saturated solution of salicylic acid (C₇H₆O₃) by dissolving the appropriate amount (e.g., 47 g) in deaerated distilled water (e.g., 250 ml) at a moderately elevated temperature, such as 40°C, to ensure complete dissolution.[2]

  • Reaction: Under constant and vigorous stirring, slowly add an equimolar amount of solid strontium carbonate (SrCO₃) (e.g., 50 g) to the salicylic acid solution over approximately 30 minutes.[2] The reaction proceeds with the evolution of carbon dioxide gas.

  • Precipitation: Continue stirring the mixture at the reaction temperature. The less soluble this compound will begin to precipitate out of the solution.

  • Isolation and Purification: Cool the mixture to facilitate maximum precipitation (e.g., 20°C).[2] The resulting white crystalline precipitate is collected by filtration. The product should be washed with cold distilled water and then ethanol (B145695) to remove any unreacted starting materials or impurities.

  • Drying: The purified this compound is dried under vacuum or in a low-temperature oven to remove residual solvent. The yield for this method is reported to be over 95%.[2]

Physicochemical Properties

This compound is a white crystalline powder with a sweet, saline taste.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₆Sr[4]
IUPAC Name strontium;2-carboxyphenolate[4]
Molecular Weight 361.8 g/mol [4]
CAS Number 526-26-1[4]
Appearance White crystalline powder[3]
Solubility Soluble in water and alcohol[3]

Table 1: General physicochemical properties of this compound.

Characterization Techniques

To confirm the identity, purity, and structure of the synthesized this compound, a suite of analytical techniques is employed.

X-ray Diffraction (XRD)

XRD analysis is crucial for determining the crystalline structure, phase purity, and lattice parameters of the synthesized compound.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried this compound powder is finely ground to ensure random crystal orientation.

  • Data Acquisition: The sample is mounted on a zero-background sample holder and analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of this compound. The peak positions and intensities are compared against known standards or used to determine the crystal lattice parameters.

Crystallographic Data: Studies have shown that this compound dihydrate, Sr(C₇H₅O₃)₂·2H₂O, crystallizes in the monoclinic system.[1]

ParameterValue
Crystal System Monoclinic
a 13.772(5) Å
b 4.994(5) Å
c 9.563(0) Å
β 101.32(9)°
Volume (V) 645 ų

Table 2: Crystallographic data for this compound dihydrate. Data sourced from a 2007 study.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the salt and the coordination of the salicylate ligand to the strontium ion.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrations of the salicylate molecule, such as O-H, C-H, C=O, and C=C bonds.

Key Absorption Bands: The FTIR spectrum of this compound is expected to show characteristic peaks of the salicylate ligand.

Wavenumber Range (cm⁻¹)Vibrational Mode Assignment
3200 - 3500O-H stretching (from hydroxyl group and water of hydration)
2800 - 3100C-H stretching (aromatic)
1650 - 1680C=O asymmetric stretching (carboxylate)[5]
1550 - 1610C=C stretching (aromatic ring)
1380 - 1400C=O symmetric stretching (carboxylate)[5]

Table 3: Expected key FTIR absorption bands for this compound.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to investigate the thermal stability and decomposition pathway of this compound.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 3-10 mg) is placed in an inert crucible (e.g., alumina).[6]

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6] The TGA measures the change in mass, while the DTA/DSC measures the temperature difference or heat flow between the sample and a reference.

  • Data Analysis: The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition events. The DTA/DSC curve indicates whether these processes are endothermic or exothermic.

Thermal Decomposition: The thermal decomposition of this compound typically occurs in distinct stages, including the loss of water of hydration followed by the decomposition of the anhydrous salt. The final decomposition product has been identified as strontium oxide (SrO).[1]

Temperature Range (°C)ProcessMass Loss
~100 - 200Dehydration (Loss of H₂O)Corresponds to water of hydration
> 400Decomposition of Anhydrous SaltCorresponds to conversion to SrO

Table 4: Generalized thermal decomposition stages for hydrated this compound.

Visualized Workflows and Biological Pathways

To aid in the understanding of the synthesis, characterization, and potential biological action of this compound, the following diagrams are provided.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Salicylic_Acid Salicylic Acid (C₇H₆O₃) Mixing Mix in H₂O (40°C, vigorous stirring) Salicylic_Acid->Mixing Strontium_Carbonate Strontium Carbonate (SrCO₃) Strontium_Carbonate->Mixing Filtration Filtration & Washing Mixing->Filtration Precipitation Drying Drying Filtration->Drying Product This compound (Sr(C₇H₅O₃)₂·nH₂O) Drying->Product

Caption: A flowchart illustrating the precipitation synthesis of this compound.

G Characterization Workflow cluster_analysis Analytical Techniques cluster_data Derived Data Start Synthesized This compound Powder XRD X-ray Diffraction (XRD) Start->XRD FTIR FTIR Spectroscopy Start->FTIR TGA Thermal Analysis (TGA/DTA) Start->TGA EA Elemental Analysis Start->EA XRD_Data Crystal Structure Phase Purity XRD->XRD_Data FTIR_Data Functional Groups Bonding FTIR->FTIR_Data TGA_Data Thermal Stability Decomposition TGA->TGA_Data EA_Data Elemental Composition Stoichiometry EA->EA_Data

Caption: Workflow for the analytical characterization of synthesized this compound.

G Potential Signaling Pathways in Bone Metabolism cluster_strontium Strontium (Sr²⁺) Action cluster_salicylate Salicylate Action cluster_cells Target Bone Cells Compound This compound Sr Sr²⁺ Ions Compound->Sr Sal Salicylate Compound->Sal Wnt Wnt/β-Catenin Pathway Sr->Wnt Activates OPG ↑ OPG Expression Sr->OPG RANKL ↓ RANKL Expression Sr->RANKL Osteoblast Osteoblast (Bone Formation) Wnt->Osteoblast Promotes Differentiation Osteoclast Osteoclast (Bone Resorption) OPG->Osteoclast Inhibits Formation RANKL->Osteoclast Inhibits (via reduced signaling) NFkB ↓ NF-κB Pathway Sal->NFkB MAPK ↓ MAPK Pathway Sal->MAPK NFkB->Osteoclast Reduces Inflammatory Activation MAPK->Osteoclast Reduces Differentiation

Caption: Proposed dual-action mechanism of this compound on bone cells.

References

An In-depth Technical Guide to the Solubility of Strontium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of strontium salicylate (B1505791) in water and organic solvents. Due to the limited availability of specific quantitative data for strontium salicylate, this document synthesizes qualitative information and presents generalized experimental protocols for its determination. The methodologies and analytical techniques described are based on established practices for similar sparingly soluble pharmaceutical compounds and salicylates.

Introduction to this compound

This compound, with the chemical formula Sr(C₇H₅O₃)₂, is the strontium salt of salicylic (B10762653) acid. It is a white crystalline or powdery substance.[1][2] Like other salicylates, it is investigated for its potential anti-inflammatory and analgesic properties. An understanding of its solubility is critical for drug development, formulation, and quality control, as solubility significantly influences bioavailability and therapeutic efficacy.

Solubility Profile of this compound

Currently, there is a notable lack of specific quantitative solubility data for this compound in the public domain. The available information is primarily qualitative.

2.1. Aqueous Solubility

This compound is described as being moderately soluble in water.[1] The presence of polar carboxylate and hydroxyl groups on the salicylate moiety facilitates hydrogen bonding with water molecules, contributing to its solubility.[1] One source suggests a purification method involving crystallization from hot water at a ratio of 4 mL of water per gram of this compound, which would imply a solubility of approximately 25 g/100 mL in hot water, though the specific temperature is not provided.[2] The solubility is also likely dependent on the pH of the aqueous solution, a common characteristic of salts of weak acids like salicylic acid.[1]

2.2. Solubility in Organic Solvents

This compound is generally described as being soluble in alcohol.[2] However, it is reported to be less soluble in other organic solvents like ethanol (B145695) and acetone (B3395972) compared to water.[1] This reduced solubility in less polar organic solvents is expected for an ionic compound.

Data Summary

The following table summarizes the available qualitative and derived solubility information for this compound.

SolventTemperatureSolubilityData TypeReference
WaterNot SpecifiedModerately SolubleQualitative[1]
Hot WaterNot SpecifiedApprox. 25 g/100 mLDerived[2]
AlcoholNot SpecifiedSolubleQualitative[2]
EthanolNot SpecifiedLess soluble than waterQualitative[1]
AcetoneNot SpecifiedLess soluble than waterQualitative[1]

Note: The derived solubility in hot water is an estimation and should be experimentally verified.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of this compound solubility, based on standard practices for sparingly soluble compounds.

3.1. Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest at a controlled temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method.

3.2. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol, methanol)

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.3. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through 0.22 µm syringe filter C->D E Prepare serial dilutions of the saturated solution D->E F Analyze by UV-Vis or HPLC E->F G Calculate concentration from calibration curve F->G

Caption: Workflow for the experimental determination of this compound solubility.

3.4. Detailed Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle for a short period within the temperature-controlled environment.

    • To separate the undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw the supernatant using a pipette and filter it through a syringe filter (0.22 µm) to remove any remaining fine particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification of Dissolved this compound:

    • Prepare a series of standard solutions of known this compound concentrations in the same solvent to create a calibration curve.

    • Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical technique (see Section 4).

    • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Analytical Techniques for Quantification

The concentration of dissolved this compound can be determined by quantifying the salicylate anion. Several analytical methods are suitable for this purpose.

4.1. UV-Visible Spectrophotometry

This is a simple and cost-effective method. Salicylic acid and its salts exhibit a characteristic UV absorbance. A common method involves the reaction of salicylate with ferric ions (e.g., from ferric nitrate) to form a distinct purple-colored complex, which can be measured colorimetrically.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the quantification of salicylates. A reversed-phase HPLC method with UV detection is commonly used. This technique allows for the separation of salicylate from potential impurities, ensuring accurate quantification.

4.3. Titrimetric Methods

For higher concentrations, a simple acid-base titration can be employed. After separation from the undissolved solid, the saturated solution can be titrated with a standardized solution of a strong acid.

Mechanism of Action of the Salicylate Moiety

While specific signaling pathways for this compound as a compound are not well-documented, its pharmacological effects are primarily attributed to the salicylate ion. The most well-known mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes.

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Salicylate Salicylate Ion Salicylate->COX1_COX2 Inhibition

Caption: Inhibition of COX enzymes by the salicylate ion, the active component of this compound.

This inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound and provided a detailed framework for its experimental determination. While qualitative data suggests moderate solubility in water and solubility in alcohol, there is a clear need for quantitative studies to establish a comprehensive solubility profile across various solvents and temperatures. The provided experimental protocol and analytical methods offer a robust starting point for researchers and drug development professionals to accurately determine the solubility of this compound, a critical parameter for its potential therapeutic applications. Further research is essential to generate reliable quantitative data and to fully understand the physicochemical properties of this compound.

References

The Thermal Decomposition Behavior of Strontium Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium salicylate (B1505791), with the chemical formula Sr(C₇H₅O₃)₂, is a salt of strontium and salicylic (B10762653) acid. Understanding its thermal stability and decomposition pathway is critical in various applications, including pharmaceuticals and materials science. This technical guide provides an in-depth analysis of the thermal decomposition of strontium salicylate, presenting quantitative data, detailed experimental methodologies, and a visual representation of the decomposition process. The information is compiled from studies on this compound and analogous compounds to provide a comprehensive overview.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound, Sr(C₇H₅O₃)₂·2H₂O, proceeds through a multi-stage process when subjected to increasing temperature. The decomposition begins with dehydration, followed by the loss of a salicylic acid molecule to form an intermediate salt, which then decomposes to strontium carbonate, and finally, the carbonate breaks down to yield strontium oxide as the final residue.[1][2][3]

The proposed overall decomposition reaction is: Sr(C₇H₅O₃)₂·2H₂O(s) → SrO(s) + Gaseous Products

The following diagram illustrates the logical progression of the decomposition stages.

Thermal_Decomposition_Pathway cluster_0 Decomposition Stages Start Hydrated this compound Sr(C₇H₅O₃)₂·2H₂O Dehydration Anhydrous this compound Sr(C₇H₅O₃)₂ Start->Dehydration Stage I: Dehydration (-2H₂O) Intermediate Intermediate Salt [C₆H₄(O)COO]Sr Dehydration->Intermediate Stage II: Loss of Salicylic Acid (-C₇H₆O₃) Carbonate Strontium Carbonate SrCO₃ Intermediate->Carbonate Stage III: Decomposition to Carbonate Residue Final Residue Strontium Oxide (SrO) Carbonate->Residue Stage IV: Final Decomposition (-CO₂)

Caption: Logical workflow of the thermal decomposition of hydrated this compound.

Quantitative Thermal Analysis Data

StageProcessTemperature Range (°C)Theoretical Mass Loss (%)Gaseous ProductsSolid Product
IDehydrationAmbient - ~2009.05%H₂OAnhydrous this compound
IILoss of Salicylic Acid~200 - 40034.72%C₇H₆O₃Intermediate Salt
IIIDecomposition to Carbonate~400 - 600VariesCO, CO₂Strontium Carbonate
IVDecomposition to Oxide> 60022.1% (of SrCO₃)CO₂Strontium Oxide

Note: The temperature ranges and mass losses for stages III and IV are adapted from studies on strontium oxalate (B1200264) and should be considered as approximations for this compound.

Experimental Protocols

The data presented in this guide are typically obtained using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).[4][5][6] A general experimental protocol for these techniques is outlined below.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To measure the change in mass of a sample as a function of temperature and to detect exothermic and endothermic events.

Instrumentation: A simultaneous TGA-DTA instrument (e.g., SETARAM LABSYS evo, Paulik-Paulik-Erdey Derivatograph).[1][4]

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).[1]

  • Instrument Setup:

    • The crucible is placed on the thermobalance within the furnace.

    • An empty crucible is used as a reference for DTA.

    • The desired atmosphere (e.g., dry air or inert nitrogen) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).[4]

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate (e.g., 5, 10, or 20 °C/min).[4]

  • Data Acquisition: The instrument continuously records the sample mass (TGA curve) and the temperature difference between the sample and the reference (DTA curve) as a function of the furnace temperature.

The following diagram illustrates a typical experimental workflow for TGA-DTA analysis.

TGA_DTA_Workflow cluster_workflow TGA-DTA Experimental Workflow Prep Sample Preparation (Weighing & Crucible Loading) Setup Instrument Setup (Atmosphere & Flow Rate) Prep->Setup Program Define Thermal Program (Heating Rate & Temp. Range) Setup->Program Run Execute Thermal Analysis Run Program->Run Acquire Data Acquisition (Mass Change & ΔT vs. Temp) Run->Acquire Analyze Data Analysis (Identify Decomposition Stages) Acquire->Analyze

Caption: A generalized workflow for thermogravimetric and differential thermal analysis.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition.

Instrumentation: A thermal analyzer (TGA or DTA) coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[2]

Methodology:

  • The TGA-DTA experiment is conducted as described in section 4.1.

  • The gas outlet of the thermal analyzer is connected to the inlet of the mass spectrometer or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.[7]

  • As the sample is heated, the evolved gases are continuously introduced into the spectrometer.

  • Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

  • The obtained spectra are analyzed to identify the chemical composition of the gaseous products at each decomposition stage.

Detailed Decomposition Stages

Stage I: Dehydration

The initial stage of decomposition involves the loss of the two molecules of water of crystallization from the hydrated this compound.[3] This is an endothermic process, typically observed as a weight loss in the TGA curve and an endothermic peak in the DTA/DSC curve at temperatures below 200°C.

Reaction: Sr(C₇H₅O₃)₂·2H₂O(s) → Sr(C₇H₅O₃)₂(s) + 2H₂O(g)

Stage II: Formation of an Intermediate Salt

Following dehydration, the anhydrous this compound is believed to decompose with the loss of one molecule of salicylic acid, resulting in the formation of an internal salt, [C₆H₄(O)COO]Sr.[1] This stage is associated with a significant weight loss.

Reaction: Sr(C₇H₅O₃)₂(s) → [C₆H₄(O)COO]Sr(s) + C₇H₆O₃(g)

Stage III: Decomposition to Strontium Carbonate

The intermediate salt further decomposes at higher temperatures to form strontium carbonate. The gaseous products in this stage are likely a mixture of carbon monoxide and carbon dioxide, resulting from the breakdown of the salicylate ring structure. In an air atmosphere, any evolved CO would be oxidized to CO₂, leading to an exothermic event in the DTA curve.[8]

Reaction: [C₆H₄(O)COO]Sr(s) → SrCO₃(s) + Gaseous Products (e.g., CO, CO₂)

Stage IV: Final Decomposition to Strontium Oxide

The final stage of decomposition is the breakdown of strontium carbonate to strontium oxide, with the release of carbon dioxide.[1][2] This is a well-characterized decomposition for alkaline earth metal carbonates and typically occurs at high temperatures.

Reaction: SrCO₃(s) → SrO(s) + CO₂(g)

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process that has been elucidated through techniques such as TGA, DTA, and EGA. The decomposition proceeds through dehydration, formation of an intermediate salt, decomposition to strontium carbonate, and finally to strontium oxide. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the thermal behavior of this compound, which is essential for its handling and application in research and development. Further studies focusing on the direct analysis of evolved gases and precise quantification of decomposition stages for this compound are encouraged to refine the data presented.

References

An In-depth Technical Guide to the Crystal Structure of Strontium Salicylate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of strontium salicylate (B1505791) dihydrate, Sr(C₇H₅O₃)₂·2H₂O. The information presented herein is compiled from available scientific literature and crystallographic data, offering a foundational understanding for its application in research and pharmaceutical development.

Introduction

Strontium salicylate, the salt of strontium and salicylic (B10762653) acid, has been a subject of interest for its potential therapeutic applications. The hydrated form, specifically the dihydrate, possesses a distinct crystalline structure that dictates its physicochemical properties, such as solubility, stability, and bioavailability. Understanding this structure is paramount for its effective utilization in drug formulation and development.

Synthesis and Crystallization

A reported method for the synthesis of this compound dihydrate is through a soft chemistry approach.[1] This method involves the reaction of strontium carbonate with salicylic acid in an aqueous medium.

Experimental Protocol: Synthesis

A general protocol for the synthesis of this compound dihydrate can be outlined as follows. It is important to note that the specific parameters for crystallization may require optimization.

  • Reaction Setup: Salicylic acid is dissolved in deionized water, gently heated to aid dissolution.

  • Addition of Strontium Carbonate: Stoichiometric amounts of strontium carbonate are slowly added to the salicylic acid solution under constant stirring. Effervescence (release of CO₂) will be observed.

  • Reaction Completion: The reaction mixture is stirred until the cessation of gas evolution, indicating the formation of this compound.

  • Crystallization: The resulting solution is filtered to remove any unreacted starting material and allowed to cool slowly to room temperature. The formation of single crystals of this compound dihydrate is expected upon slow evaporation of the solvent.

  • Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried under ambient conditions.

Crystallographic Data

X-ray diffraction studies have revealed that this compound dihydrate crystallizes in the monoclinic system.[1] The fundamental crystallographic data is summarized in the table below.

Parameter Value Reference
Crystal System Monoclinic[1]
Unit Cell Parameters
a13.772(5) Å[1]
b4.994(5) Å[1]
c9.563(0) Å[1]
α90°
β101.32(9)°[1]
γ90°
Unit Cell Volume (V) 645 ų[1]

Note: Detailed information on bond lengths and bond angles is not currently available in the public domain.

Experimental Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound dihydrate.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis A Dissolution of Salicylic Acid in Water B Addition of Strontium Carbonate A->B C Reaction and Formation of this compound Solution B->C D Crystallization (Slow Evaporation) C->D E Isolation and Drying of Crystals D->E F X-Ray Diffraction (XRD) E->F Structural Analysis G Thermal Analysis (TGA/DTA) E->G Thermal Stability H Fourier-Transform Infrared (FTIR) Spectroscopy E->H Functional Group Analysis I Crystal Structure Determination F->I J Decomposition Profile G->J K Vibrational Mode Assignment H->K

Fig. 1: Experimental workflow for the synthesis and characterization of this compound dihydrate.

Thermal Analysis

Thermal analysis, employing techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), is crucial for determining the thermal stability and decomposition pathway of this compound dihydrate.

Expected Thermal Decomposition Profile

Based on available information, the thermal decomposition of this compound dihydrate proceeds in multiple stages, culminating in the formation of strontium oxide (SrO) as the final residue.[1]

Decomposition Step Temperature Range (°C) Mass Loss (%) Associated Process
1Data not availableData not availableDehydration (Loss of 2 H₂O molecules)
2Data not availableData not availableDecomposition of anhydrous this compound
3Data not availableData not availableFurther decomposition to Strontium Oxide (SrO)

Note: Specific temperature ranges and percentage mass losses for each decomposition step are not detailed in the currently accessible literature.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound dihydrate and confirming the coordination of the salicylate ligand to the strontium ion.

Expected FTIR Spectral Data

The FTIR spectrum of this compound dihydrate is expected to show characteristic absorption bands for the salicylate ligand and the water of hydration.

Functional Group Expected Wavenumber Range (cm⁻¹) Vibrational Mode
O-H (Water of hydration)3500 - 3200Stretching
C-H (Aromatic)3100 - 3000Stretching
C=O (Carboxylate)1600 - 1550Asymmetric Stretching
C=C (Aromatic)1600 - 1450Stretching
C-O (Phenolic)1300 - 1200Stretching
O-H (Phenolic)Data not availableBending
Sr-OBelow 600Stretching

Note: A detailed assignment of specific vibrational frequencies from experimental data is not available in the reviewed literature.

Logical Relationship of Structural Analysis

The comprehensive understanding of the crystal structure of this compound dihydrate is achieved through a logical progression of experimental techniques and data interpretation.

G A Synthesized Crystal B X-Ray Diffraction (XRD) A->B C Diffraction Pattern B->C D Unit Cell Parameters & Crystal System C->D E Atomic Coordinates C->E G Complete Crystal Structure D->G F Bond Lengths & Angles E->F F->G

Fig. 2: Logical flow from synthesis to the determination of the complete crystal structure.

Conclusion

This technical guide has summarized the currently available information on the crystal structure of this compound dihydrate. The compound crystallizes in a monoclinic system, and its synthesis can be achieved through a soft chemistry method. While the fundamental crystallographic parameters have been identified, a complete structural elucidation, including bond lengths, bond angles, and detailed thermal and spectroscopic data, requires further investigation and publication in accessible literature. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the field, highlighting both what is known and the existing gaps in our understanding of this potentially important pharmaceutical compound.

References

Unraveling the Biological Activity of Strontium Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium salicylate (B1505791), a salt combining the bone-health-promoting element strontium with the anti-inflammatory properties of salicylic (B10762653) acid, presents a compelling pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of strontium salicylate, drawing upon the known effects of its constituent ions. The document details its potential mechanisms of action in bone metabolism, chondroprotection, and inflammation, supported by available quantitative data and established experimental protocols. Furthermore, key signaling pathways influenced by strontium are visualized to elucidate its molecular interactions. While specific research on this compound is nascent, this guide synthesizes the broader scientific understanding of its components to inform future research and development.

Introduction

Strontium, an alkaline earth metal with chemical similarities to calcium, has garnered significant attention for its beneficial effects on bone health.[1][2] When combined with salicylic acid, a well-established non-steroidal anti-inflammatory drug (NSAID), the resulting compound, this compound, offers a dual therapeutic potential.[3][4] This guide delves into the multifaceted biological activities of this compound, focusing on its influence on bone remodeling, cartilage preservation, and inflammatory processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Effects on Bone Metabolism

The primary therapeutic potential of strontium lies in its unique ability to uncouple bone remodeling by simultaneously stimulating bone formation and inhibiting bone resorption.[1][5] This dual action makes it an attractive candidate for the management of osteoporosis and other bone-related disorders.[2]

Anabolic Effects on Osteoblasts

Strontium promotes the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation.[1][6] This leads to increased synthesis of bone matrix proteins.[6] Studies on various strontium compounds have shown upregulation of key osteogenic markers.

Anti-resorptive Effects on Osteoclasts

Concurrently, strontium inhibits the differentiation and activity of osteoclasts, the cells that break down bone tissue.[1][6] This reduction in bone resorption, coupled with enhanced bone formation, shifts the bone remodeling balance toward a net gain in bone mass.

Chondroprotective Effects in Osteoarthritis

Emerging evidence suggests that strontium may also exert beneficial effects on cartilage, making it a potential disease-modifying agent for osteoarthritis.[7][8]

Stimulation of Cartilage Matrix Synthesis

In vitro studies have demonstrated that strontium can stimulate the production of proteoglycans and type II collagen by chondrocytes, which are essential components of the cartilage matrix.[7][9] This suggests a potential to slow down the degradation of cartilage seen in osteoarthritis.

Anti-inflammatory Action in Joints

The salicylate component of this compound contributes well-established anti-inflammatory effects. Salicylates inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation and pain.[3][4][10] This can help to alleviate the symptoms of osteoarthritis.

Signaling Pathways

The biological effects of strontium are mediated through its interaction with several key signaling pathways.

Wnt/β-catenin Signaling Pathway

Strontium has been shown to activate the Wnt/β-catenin signaling pathway in osteoblasts.[11][12] This pathway is crucial for osteoblast differentiation and bone formation.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Strontium Strontium CaSR Calcium-Sensing Receptor (CaSR) Strontium->CaSR activates Wnt Wnt Proteins LRP5_6 LRP5/6 Wnt->LRP5_6 Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin Axin APC APC TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds to Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression activates

Strontium activation of the Wnt/β-catenin pathway.
NFATc Signaling Pathway

Strontium can also activate the Nuclear Factor of Activated T-cells (NFATc) signaling pathway, which is involved in osteoblast replication and differentiation.[13]

NFATc_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Strontium Strontium CaSR Calcium-Sensing Receptor (CaSR) Strontium->CaSR activates PLC Phospholipase C (PLC) CaSR->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin activates NFATc_P NFATc (phosphorylated) Calcineurin->NFATc_P dephosphorylates NFATc NFATc (dephosphorylated) NFATc_P->NFATc Gene_Expression Osteoblast Gene Expression NFATc->Gene_Expression translocates and activates

Strontium-mediated activation of the NFATc pathway.
TGF-β/SMAD Signaling Pathway

In chondrocytes, strontium has been shown to upregulate the expression of Transforming Growth Factor-β (TGF-β), which plays a role in cartilage homeostasis.[6] The TGF-β signaling pathway involves the phosphorylation of SMAD proteins.[14][15]

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Strontium Strontium TGFb_ligand TGF-β Ligand Strontium->TGFb_ligand upregulates expression of TGFbRII TGF-β Receptor II TGFb_ligand->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI recruits and phosphorylates SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 binds to SMAD_complex SMAD2/3-SMAD4 Complex SMAD4->SMAD_complex Gene_Expression Chondroprotective Gene Expression SMAD_complex->Gene_Expression translocates and activates

Influence of Strontium on the TGF-β/SMAD pathway.

Quantitative Data

Quantitative data for this compound is limited. The following tables summarize available data for related strontium compounds and salicylates to provide a contextual understanding of their biological activity.

Table 1: In Vitro Effects of Strontium Compounds on Bone and Cartilage Cells

CompoundCell TypeConcentrationEffectReference
Strontium ChlorideRat Chondrocytes1.0 - 100 µg/mLDose-dependent increase in TGF-β1 and TGF-β2 expression[6]
Strontium ChlorideRat Chondrocytes1-5 mMIncreased collagen content; Increased Type II Collagen and IGF-1 expression; Decreased MMP-13 expression[9]
Strontium RanelateMurine OsteoblastsNot specifiedIncreased NFATc1 transactivation[13]
StrontiumHuman Mesenchymal Stem CellsNot specifiedEnhanced osteogenic differentiation; Upregulated ECM gene expression; Activated Wnt/β-catenin pathway[11]
StrontiumPeriodontal Ligament Cells360 mg/LIncreased proliferation and osteogenic behavior[7]

Table 2: IC50 Values of Salicylates

CompoundAssayIC50 ValueReference
Sodium SalicylateReversal of K+-induced arterial smooth muscle contraction2.9 ± 0.5 mM[16]
SalicylateHCT116 cell viability (48h)5.23 mM[17]

Experimental Protocols

The following are generalized protocols for assessing the biological activity of compounds like this compound, based on published methodologies for strontium salts and salicylates.

In Vitro Osteoblast Differentiation Assay
  • Cell Culture: Culture human mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in appropriate growth medium.

  • Induction of Differentiation: To induce osteogenic differentiation, culture the cells in an osteogenic medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.

  • Treatment: Add this compound at various concentrations to the osteogenic medium.

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Activity: Measure ALP activity at early time points (e.g., day 7) as a marker of early osteoblast differentiation.[18]

    • Mineralization Assay: At later time points (e.g., day 14 or 21), stain the cell cultures with Alizarin Red S to visualize calcium deposition, indicative of matrix mineralization.

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic marker genes such as RUNX2, ALP, COL1A1, and osteocalcin.[11]

  • Data Analysis: Compare the levels of ALP activity, mineralization, and gene expression between control and this compound-treated groups.

In Vivo Model of Bone Regeneration
  • Animal Model: Utilize a critical-sized calvarial defect model in rats or rabbits.[11][19]

  • Implant Preparation: Prepare scaffolds (e.g., collagen or hydroxyapatite) loaded with this compound.

  • Surgical Procedure: Create a critical-sized defect in the calvaria of the animals and implant the this compound-loaded scaffolds. Control groups would receive scaffolds without the compound.

  • Analysis: After a predetermined period (e.g., 4-12 weeks), euthanize the animals and harvest the calvaria.

    • Micro-computed Tomography (µ-CT): Perform µ-CT scans to quantify new bone formation within the defect site.

    • Histological Analysis: Prepare histological sections and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize new bone tissue and collagen deposition.[20]

  • Data Analysis: Compare the volume and quality of new bone formation between the experimental and control groups.

Anti-inflammatory Assay (In Vitro)
  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary chondrocytes.

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

  • Treatment: Treat the stimulated cells with various concentrations of this compound.

  • Assessment of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) in the cell culture medium using the Griess reagent as an indicator of NO production.

    • Prostaglandin E2 (PGE2) Levels: Quantify PGE2 levels in the supernatant using an ELISA kit.

    • Cytokine Expression: Measure the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β at both the mRNA (qRT-PCR) and protein (ELISA) levels.

  • Data Analysis: Compare the levels of inflammatory markers in cells treated with this compound to those in the stimulated, untreated control group.

Potential Antibacterial Activity

Both strontium and salicylate ions have been reported to possess antibacterial properties. Strontium-doped bioactive glasses have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[19] Salicylic acid is also known to have antimicrobial effects. Therefore, this compound may exhibit a synergistic antibacterial effect, which could be beneficial in applications such as bone cements and coatings for orthopedic implants.

Pharmacokinetics

Conclusion

This compound is a promising compound with a dual mechanism of action that addresses both bone health and inflammation. The strontium component has the potential to promote bone formation and inhibit bone resorption, while also exhibiting chondroprotective effects. The salicylate moiety provides anti-inflammatory and analgesic properties. The synergistic effects of these two components make this compound a compelling candidate for the treatment of conditions such as osteoporosis and osteoarthritis. Further research is warranted to fully elucidate the specific biological activities, quantitative efficacy, and pharmacokinetic profile of this compound to support its potential clinical development. This technical guide provides a foundational understanding to guide these future investigations.

References

A Comprehensive Technical Guide to the History and Discovery of Strontium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and pharmacological properties of strontium salicylate (B1505791). It consolidates available data on its physicochemical characteristics, synthesis, and biological activities. Detailed experimental methodologies for key assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

Strontium salicylate, the salt formed from strontium and salicylic (B10762653) acid, has a history intertwined with the broader discoveries of its constituent parts. The element strontium was first identified in 1790 in a mineral from a Scottish village called Strontian, and salicylic acid was isolated from willow bark in the 19th century, building upon ancient knowledge of the medicinal properties of willow for pain and fever relief.[1][2][3] While not as extensively studied as its more famous cousin, acetylsalicylic acid (aspirin), this compound has been utilized in pharmaceutical and fine chemical manufacturing.[4] This guide delves into the historical context, synthesis, and known properties of this compound.

History and Discovery

The journey to this compound begins with the independent discoveries of its two components:

  • Strontium: In 1790, Adair Crawford, a Scottish physician and chemist, recognized that a mineral from the lead mines near Strontian in Scotland exhibited different properties from other "heavy spars." This new mineral was named strontianite. The element itself was later isolated in 1808 by Sir Humphry Davy through electrolysis.

  • Salicylates: The use of willow bark for medicinal purposes dates back to ancient civilizations.[2] The active principle, salicin, was first isolated in 1828.[2] Subsequently, salicylic acid was synthesized in 1838.[1] The first clinical reports on the use of salicylate-containing remedies for fever and pain were made in 1763.[3] The synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897 marked a significant milestone in the history of salicylates.[2][5]

The combination of these two entities into this compound likely occurred in the context of exploring different salts of salicylic acid to potentially improve its therapeutic properties or reduce the gastrointestinal side effects associated with salicylic acid.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀O₆Sr[6]
Molecular Weight 361.85 g/mol [6]
Appearance White crystalline powder[4][6]
Taste Sweet saline[4]
Odor Odorless[4]
Melting Point 220 °C[1]
Boiling Point 336.3 °C at 760 mmHg[6]
Solubility in Water Moderately soluble[1][4]
Solubility in Organic Solvents Soluble in alcohol; Less soluble in acetone[1][4]
Stability Decomposes when heated; Protect from light[4][6]

Synthesis of this compound

This compound can be synthesized through the reaction of a strontium salt with salicylic acid. Two common methods are described below.

Reaction of Strontium Carbonate with Salicylic Acid

This method involves the neutralization of salicylic acid with strontium carbonate in an aqueous medium.

Experimental Protocol:

  • Dissolution of Salicylic Acid: Prepare a saturated solution of salicylic acid by dissolving it in deaerated distilled water at a slightly elevated temperature (e.g., 40 °C). For example, 47 g of salicylic acid can be dissolved in 250 ml of water.[3]

  • Reaction: Slowly add an equimolar amount of solid strontium carbonate to the salicylic acid solution under vigorous stirring. The reaction progress is indicated by the evolution of carbon dioxide gas.[3]

  • Completion and Filtration: Continue stirring for several hours until the effervescence ceases. The solution may become pale yellow.[3] Filter the solution at room temperature to remove any unreacted starting material.

  • Isolation and Drying: Evaporate the filtrate to dryness. Dry the resulting solid in vacuo at ambient temperature to obtain this compound as a powder.[3]

Reaction of a Soluble Strontium Salt with a Soluble Salicylate

An alternative method involves a precipitation reaction between a soluble strontium salt (e.g., strontium chloride) and a soluble salicylate salt (e.g., sodium salicylate).

Experimental Protocol:

  • Preparation of Solutions: Prepare aqueous solutions of strontium chloride and sodium salicylate.

  • Precipitation: Mix the two solutions. This compound, being less soluble than the reactant salts, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the precipitate with cold water to remove any soluble impurities. The crude product can be further purified by recrystallization.

Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot water or ethanol.[4]

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.[7]

Pharmacological Properties

The pharmacological effects of this compound are primarily attributed to the salicylate and strontium ions.

Anti-inflammatory and Analgesic Activity

Salicylates are well-known for their anti-inflammatory and analgesic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[8]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

G cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Strontium_Salicylate This compound (Salicylate) Strontium_Salicylate->COX1_COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of salicylate.

Signaling Pathway: NF-κB Inhibition

Salicylates have also been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 IkB_p P-IκB IkB->IkB_p DNA DNA NFkB_p50->DNA NFkB_p65->DNA Proteasome Proteasome IkB_p->Proteasome Degradation Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Strontium_Salicylate This compound (Salicylate) Strontium_Salicylate->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory role of salicylate.

Pharmacokinetics

Specific pharmacokinetic data for this compound is limited. However, data on the oral administration of other strontium salts and salicylates can provide insights.

  • Absorption: Orally administered strontium is absorbed from the gastrointestinal tract, with an estimated bioavailability of around 19-27%.[9][10] Salicylates are also readily absorbed.

  • Distribution: Absorbed strontium is primarily distributed to bone.[3]

  • Metabolism: Salicylates undergo metabolism in the liver.

  • Excretion: Strontium is excreted through both urine and feces.[10] Salicylates and their metabolites are primarily excreted by the kidneys.[11]

A summary of pharmacokinetic parameters for oral strontium administration is provided in Table 2.

ParameterValue (for Strontium Chloride)Source
Cmax (Peak Plasma Concentration) 3.55 ± 1.22 µg/mL[1]
Tmax (Time to Peak Concentration) ~153 min[1]
Terminal Elimination Half-life 47.3 ± 7.9 hours[1]
Absolute Bioavailability ~19-25%[9]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anti-inflammatory and analgesic activities of this compound.

In Vitro Anti-inflammatory Assays

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of this compound to inhibit COX-1 and COX-2 enzymes.

Experimental Workflow:

G Start Start Prepare_Enzyme Prepare COX-1 or COX-2 enzyme solution Start->Prepare_Enzyme Add_Inhibitor Add this compound (or control) Prepare_Enzyme->Add_Inhibitor Incubate_1 Pre-incubate Add_Inhibitor->Incubate_1 Add_Substrate Add Arachidonic Acid Incubate_1->Add_Substrate Incubate_2 Incubate Add_Substrate->Incubate_2 Measure_Product Measure Prostaglandin (e.g., PGE2) production (ELISA or other methods) Incubate_2->Measure_Product Calculate_IC50 Calculate IC50 value Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro COX inhibition assay.

LPS-Induced Cytokine Production in Macrophages

This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a set duration (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by this compound.

In Vivo Anti-inflammatory and Analgesic Assays

Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute inflammation.[12]

Experimental Protocol:

  • Animal Grouping: Divide rats into groups (control, standard drug, and this compound-treated groups).

  • Drug Administration: Administer this compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.[2]

Experimental Protocol:

  • Animal Grouping: Divide mice into groups.

  • Drug Administration: Administer this compound or a standard analgesic (e.g., aspirin) orally or intraperitoneally.

  • Induction of Writhing: After a specified time, inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place each mouse in an observation box and count the number of writhes (abdominal constrictions) over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Hot Plate Test in Mice or Rats

This test is used to evaluate central analgesic activity.[13]

Experimental Protocol:

  • Baseline Latency: Determine the baseline reaction time (latency) of each animal to a thermal stimulus (e.g., licking the paws or jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer this compound or a standard central analgesic (e.g., morphine).

  • Post-Treatment Latency: Measure the reaction time at various time points after drug administration.

  • Data Analysis: Calculate the percentage increase in reaction time (analgesic effect) for each group.

Conclusion

This compound is a compound with a rich historical background, stemming from the separate discoveries of its elemental and organic components. While it has seen use in various applications, its pharmacological profile is not as extensively characterized as other salicylates. This guide has synthesized the available information on its history, synthesis, and physicochemical and biological properties. The provided experimental protocols offer a framework for further investigation into its anti-inflammatory and analgesic potential. Future research focusing on detailed pharmacokinetic studies and the elucidation of its specific molecular targets will be crucial for a more complete understanding of this compound's therapeutic potential.

References

Strontium Salicylate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of strontium salicylate (B1505791). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

Strontium salicylate is a white crystalline or powdery substance with a sweet, saline taste and is odorless.[1] It is soluble in water and alcohol and is known to decompose when heated.[1] Due to its sensitivity to heat and light, it should be stored accordingly.[1]

PropertyValueSource
Molecular Formula C₁₄H₁₀O₆Sr[1][2]
Molecular Weight 361.85 g/mol [1][2]
CAS Number 526-26-1[1][2]
EINECS Number 208-386-4[2]
Appearance White crystalline or powdery substance[1]
Taste Sweet saline[1]
Odor Odorless[1]
Boiling Point 336.3°C at 760 mmHg[2]
Flash Point 144.5°C[2]
Vapor Pressure 4.45E-05mmHg at 25°C[2]
Solubility Soluble in water and alcohol[1]

Hazard Identification and Classification

While specific GHS classification and labeling for this compound are not consistently available across all sources, the primary hazards are associated with its salicylate component and the potential for dust formation.[3] Many safety data sheets indicate that detailed hazard statements are not available.[3] However, based on the general properties of salicylates and fine chemical powders, potential hazards include skin and eye irritation upon contact and respiratory irritation from inhalation of dust.

The parent compound, salicylic (B10762653) acid, is known to have potential effects on the liver and kidneys, as well as developmental effects.[4] The toxicological properties of this compound have not been thoroughly investigated.

Toxicological Data

Quantitative toxicological data for this compound is limited. The primary available data point is:

TestSpeciesRouteValue
LD50 (Lethal Dose, 50%)RatIntraperitoneal400 mg/kg

It is important to note that the toxicity of salicylates, in general, is well-documented. Acute overdose of salicylates can lead to a range of symptoms including nausea, vomiting, tinnitus, and in severe cases, metabolic acidosis, altered mental state, and seizures.[3] Chronic toxicity can present with more vague symptoms, particularly in the elderly.[3]

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

  • Handle in a well-ventilated place.[3]

  • Wear suitable protective clothing, including gloves and eye/face protection.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Prevent fire caused by electrostatic discharge.[3]

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Store apart from foodstuff containers and incompatible materials.[3]

  • Protect from light.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound to minimize exposure.

PPE TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Accidental Release Measures

In case of a spill or accidental release, the following steps should be taken:

  • Avoid dust formation.

  • Avoid breathing mist, gas, or vapors.

  • Avoid contact with skin and eyes.

  • Use personal protective equipment, including chemical impermeable gloves.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Evacuate personnel to safe areas.

  • Keep people away from and upwind of the spill/leak.

  • Prevent further leakage or spillage if it is safe to do so.

  • Do not let the chemical enter drains.

  • Collect and arrange for disposal. Keep the chemical in suitable and closed containers for disposal.

  • Use spark-proof tools and explosion-proof equipment.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: No specific data available.

  • Protective Actions: Wear a self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

This compound decomposes when heated.[1] Information regarding specific chemical incompatibilities is limited, but it should be stored away from incompatible materials.[3]

Ecological Information

There is no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[3] Information on its persistence, degradability, and bioaccumulative potential is also not available.[3]

Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

This protocol provides a method for estimating the acute oral toxicity (LD50) of a substance.

  • Test Animals: Healthy, young adult rodents (rats are preferred).

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: The substance is administered orally by gavage in a single dose.

  • Procedure:

    • A starting dose is selected based on available information.

    • A single animal is dosed.

    • If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

    • The interval between dosing is typically 48 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LD50 is calculated using statistical methods, such as the maximum likelihood method.[5]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (Adapted from OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[6]

  • Test System: A commercially available reconstructed human epidermis model.[6]

  • Procedure:

    • The test substance is applied topically to the surface of the epidermis model.[6]

    • After a defined exposure period, the substance is removed by rinsing.[7]

    • The tissue is incubated for a post-exposure period.[7]

  • Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay, which measures mitochondrial activity.[7]

  • Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.[7]

Dust Explosion Hazard Assessment

This assessment is crucial for any process involving the handling of fine powders.

  • Material Characterization: Determine the particle size distribution, moisture content, and minimum ignition energy (MIE) of the powder.

  • Explosibility Screening: A "Go/No-Go" test to determine if the dust is combustible.[8]

  • Explosion Severity Test (Kst Value): This test measures the maximum rate of pressure rise during an explosion in a contained vessel to determine the deflagration index (Kst).[8]

  • Minimum Explosible Concentration (MEC): Determine the lowest concentration of the dust in air that can lead to an explosion.[8]

  • Risk Assessment: Based on the test results, a comprehensive risk assessment is performed to implement appropriate safety measures, such as explosion venting, suppression systems, and ignition source control.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the cytotoxic potential of a compound on cell lines.[9]

  • Cell Culture: Plate a suitable cell line in a 96-well plate and incubate to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

SDS_Sections cluster_Identification Identification & Hazards cluster_Response Emergency Response cluster_Handling Handling & Exposure cluster_Properties Properties & Stability cluster_Toxicology Toxicological & Ecological Information cluster_DisposalTransport Disposal, Transport & Regulatory Identification 1. Identification HazardID 2. Hazard Identification FirstAid 4. First-Aid Measures Identification->FirstAid Composition 3. Composition HandlingStorage 7. Handling and Storage HazardID->HandlingStorage PhysicalChemical 9. Physical and Chemical Properties Composition->PhysicalChemical FireFighting 5. Fire-Fighting Measures AccidentalRelease 6. Accidental Release Measures ExposureControls 8. Exposure Controls/Personal Protection Disposal 13. Disposal Considerations HandlingStorage->Disposal ToxicologicalInfo 11. Toxicological Information ExposureControls->ToxicologicalInfo StabilityReactivity 10. Stability and Reactivity Transport 14. Transport Information StabilityReactivity->Transport EcologicalInfo 12. Ecological Information Regulatory 15. Regulatory Information ToxicologicalInfo->Regulatory OtherInfo 16. Other Information EcologicalInfo->OtherInfo First_Aid_Skin_Contact Start Skin Contact with This compound RemoveClothing Immediately remove contaminated clothing Start->RemoveClothing WashSkin Wash affected area with soap and plenty of water RemoveClothing->WashSkin ConsultDoctor Consult a doctor WashSkin->ConsultDoctor

References

An In-Depth Technical Guide to Strontium Salicylate: Synonyms, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of strontium salicylate (B1505791), a compound with known analgesic and anti-inflammatory properties. This document details its various synonyms and alternative names, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it explores its potential mechanism of action through a proposed signaling pathway and outlines a comprehensive workflow for its analysis and quality control.

Synonyms and Alternative Names

Strontium salicylate is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms and identifiers is crucial for thorough literature searches and clear communication in research and development.

  • Systematic IUPAC Name: strontium;2-hydroxybenzoate

  • Common Synonyms: Strontium disalicylate, Stroncylate, Strontisal, 2-Hydroxybenzoic acid strontium salt (2:1), Disalicylic acid strontium salt[1]

  • Chemical Identifiers:

    • CAS Number: 526-26-1[1][2]

    • EINECS Number: 208-386-4[1][2]

    • PubChem CID: 54684619

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀O₆Sr[1][2]
Molecular Weight 361.85 g/mol [1][2]
Appearance White crystalline or powdery substance[1]
Taste Sweet saline taste[3]
Odor Odorless[3]
Solubility Soluble in water and alcohol[1][3]
Boiling Point 336.3°C at 760 mmHg[1]
Flash Point 144.5°C[1]
Stability Decomposes when heated; should be protected from light[1][3]

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol is adapted from a patented high-yield synthesis method for organic salts of strontium.

Objective: To synthesize this compound monohydrate from strontium carbonate and salicylic (B10762653) acid.

Materials:

  • Salicylic acid (C₇H₆O₃)

  • Strontium carbonate (SrCO₃)

  • Deaerated distilled water

  • Reaction vessel with a stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Preparation of Saturated Salicylic Acid Solution: In a reaction vessel, prepare a saturated solution of salicylic acid by dissolving it in deaerated distilled water at 40°C with continuous stirring. The exact amount of salicylic acid will depend on its solubility at this temperature.

  • Addition of Strontium Carbonate: Once the salicylic acid is fully dissolved, slowly add an equimolar amount of strontium carbonate to the solution under constant, vigorous stirring over a period of approximately 30 minutes. Maintain the temperature at 40°C.

  • Reaction and Precipitation: Continue stirring the mixture at 40°C. The reaction will proceed, forming this compound, which is soluble at this temperature.

  • Crystallization: After the reaction is complete (indicated by the cessation of gas evolution), cool the solution to 20°C to induce the precipitation of this compound monohydrate crystals.

  • Isolation and Purification: Isolate the precipitated crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold deaerated distilled water to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below their decomposition point to obtain the final this compound monohydrate product.

Characterization of this compound

The following are standard techniques for the characterization of synthesized this compound.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the synthesized this compound and confirm the formation of the salt.

  • Methodology: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded over a range of 4000-400 cm⁻¹. The spectrum should show characteristic peaks for the carboxylate group (COO⁻) and the hydroxyl group (-OH) of the salicylate moiety, as well as the absence of the carboxylic acid (COOH) peak from the starting material.

3.2.2. X-ray Diffraction (XRD)

  • Objective: To determine the crystalline structure and phase purity of the synthesized this compound.

  • Methodology: A powdered sample of the synthesized compound is placed on a sample holder and analyzed using an X-ray diffractometer. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is compared with known patterns from crystallographic databases to confirm the crystal structure and identify any crystalline impurities.

3.2.3. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and determine the water of hydration content of the synthesized this compound.

  • Methodology: A small, accurately weighed sample of the compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the change in mass as a function of temperature. The resulting thermogram will show weight loss at specific temperatures corresponding to the loss of water molecules and the decomposition of the compound.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of this compound

The anti-inflammatory effects of this compound are likely a result of the combined actions of its constituent ions: salicylate and strontium. The following diagram illustrates a plausible signaling pathway.

Strontium_Salicylate_Pathway StrontiumSalicylate This compound Salicylate Salicylate StrontiumSalicylate->Salicylate Strontium Strontium (Sr²⁺) StrontiumSalicylate->Strontium COX1_COX2 COX-1 & COX-2 Salicylate->COX1_COX2 Inhibition NFkB_Activation NF-κB Activation Salicylate->NFkB_Activation Inhibition CaSR Calcium-Sensing Receptor (CaSR) Strontium->CaSR Activation Prostaglandins Prostaglandins (e.g., PGE₂) COX1_COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines Transcription Proinflammatory_Cytokines->Inflammation Osteoblast_Activity ↑ Osteoblast Activity ↓ Osteoclast Activity CaSR->Osteoblast_Activity Bone_Metabolism Modulation of Bone Metabolism Osteoblast_Activity->Bone_Metabolism

Caption: Proposed anti-inflammatory signaling pathway of this compound.

The salicylate component is known to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[4] Salicylates may also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that upregulates the expression of pro-inflammatory cytokines.[4] The strontium ion, on the other hand, is known to interact with calcium-sensing receptors, which can modulate cellular signaling pathways, including those involved in bone metabolism.[5] Strontium has also been shown to attenuate the expression of pro-inflammatory cytokines.[6]

Experimental Workflow for Synthesis and Characterization

A logical workflow is essential for the efficient synthesis and characterization of this compound.

Synthesis_Workflow Start Start: Reagent Preparation Synthesis Synthesis of this compound (Aqueous Reaction) Start->Synthesis Isolation Isolation and Purification (Filtration and Washing) Synthesis->Isolation Drying Drying of Product Isolation->Drying Characterization Characterization Drying->Characterization FTIR FTIR Spectroscopy Characterization->FTIR XRD X-ray Diffraction Characterization->XRD TGA Thermogravimetric Analysis Characterization->TGA End End: Characterized Product FTIR->End XRD->End TGA->End

Caption: Workflow for the synthesis and characterization of this compound.

This workflow begins with the preparation of the necessary reagents, followed by the synthesis of the compound. The product is then isolated, purified, and dried. Finally, a suite of analytical techniques is employed to confirm its identity, purity, and physicochemical properties.

Experimental Workflow for Quality Control Analysis

For drug development and manufacturing, a robust quality control workflow is paramount to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API).

QC_Workflow Sample API Sample Reception Visual Visual Inspection (Appearance, Color) Sample->Visual Identification Identification Tests Visual->Identification FTIR_QC FTIR Spectroscopy Identification->FTIR_QC HPLC_ID HPLC (Retention Time) Identification->HPLC_ID Purity Purity and Impurity Profiling FTIR_QC->Purity HPLC_ID->Purity HPLC_Purity HPLC/UPLC (Related Substances) Purity->HPLC_Purity LCMS LC-MS (Impurity Identification) Purity->LCMS Assay Assay (Potency) HPLC_Purity->Assay LCMS->Assay Titration Titrimetric Method Assay->Titration HPLC_Assay HPLC (Quantitative) Assay->HPLC_Assay Release Batch Release Decision Titration->Release HPLC_Assay->Release

Caption: Quality control workflow for this compound API.

This workflow encompasses a series of tests to confirm the quality of a batch of this compound. It includes initial visual inspection, definitive identification using spectroscopic and chromatographic techniques, assessment of purity and identification of any impurities, and a quantitative assay to determine its potency before a final decision on batch release is made. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are powerful tools for both purity analysis and assay.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Strontium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of strontium salicylate (B1505791). It details the expected vibrational modes, offers a standardized experimental protocol for sample analysis, and illustrates key molecular and procedural aspects through diagrams. This document is intended to serve as a core resource for researchers and professionals involved in the characterization and development of strontium salicylate-based therapeutics.

Introduction to this compound and Its Spectroscopic Characterization

This compound, with the chemical formula Sr(C₇H₅O₃)₂, is a salt composed of a strontium cation (Sr²⁺) and two salicylate anions. The salicylate ligand, derived from salicylic (B10762653) acid, is a well-known non-steroidal anti-inflammatory drug (NSAID) precursor. The combination with strontium, a bone-seeking element, makes this compound a compound of interest for potential applications in treating bone-related inflammatory conditions.

Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound. It provides detailed information about the molecular structure, functional groups, and bonding within the compound. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the identity and purity of the substance, and gain insights into the coordination between the strontium ion and the salicylate ligands.

Vibrational Mode Analysis of this compound

The following table summarizes the expected key infrared absorption bands for this compound, with assignments based on the analysis of sodium salicylate and general knowledge of functional group frequencies.[1][2]

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3200-3400ν(O-H)Stretching vibration of the phenolic hydroxyl group. The broadness indicates hydrogen bonding.
~3000-3100ν(C-H) aromaticStretching vibrations of the C-H bonds on the aromatic ring.
~1580-1610νₐₛ(COO⁻)Asymmetric stretching of the carboxylate group. This is a key indicator of the deprotonated carboxylic acid.
~1500-1600ν(C=C) aromaticStretching vibrations within the aromatic ring.
~1380-1420νₛ(COO⁻)Symmetric stretching of the carboxylate group. The separation between νₐₛ(COO⁻) and νₛ(COO⁻) can provide information on the coordination mode.
~1290-1350δ(O-H) in-planeIn-plane bending of the phenolic hydroxyl group.
~1240-1260ν(C-O) phenolicStretching of the C-O bond of the phenolic group.
~1100-1200β(C-H) in-planeIn-plane bending vibrations of the aromatic C-H bonds.
~750-850γ(C-H) out-of-planeOut-of-plane bending vibrations of the aromatic C-H bonds, which are characteristic of the substitution pattern of the benzene (B151609) ring.
~500-600Metal-Oxygen vibrationsLow-frequency modes corresponding to the interaction between the strontium ion and the oxygen atoms of the carboxylate and hydroxyl groups.

Note: The exact peak positions for this compound may vary slightly from the provided ranges.

Experimental Protocol for FTIR Analysis

The following protocol describes a standard method for obtaining the infrared spectrum of a solid sample of this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

  • This compound (solid powder)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Fourier Transform Infrared (FTIR) spectrometer

  • Spatula

  • Desiccator

3.2. Procedure

  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of this compound into a fine powder using the agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Thoroughly mix the this compound and KBr by grinding the mixture for several minutes until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed across the surface of the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Carefully release the pressure and remove the KBr pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the infrared spectrum of the this compound sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction on the acquired sample spectrum.

    • Identify and label the major absorption peaks.

    • Correlate the observed peak positions with the expected vibrational modes as outlined in Table 1.

Visualizations

4.1. Molecular Structure and Coordination

The following diagram illustrates the coordination of the strontium (Sr²⁺) ion with two salicylate anions. In this representation, the strontium ion is shown interacting with the oxygen atoms of both the carboxylate and hydroxyl groups of each salicylate ligand. This chelation is a key structural feature of this compound.

Synthesis_Workflow start Start reactants Reactants: - Salicylic Acid - Strontium Carbonate - Deionized Water start->reactants dissolution Dissolve Salicylic Acid in heated Deionized Water reactants->dissolution reaction Add Strontium Carbonate to the solution and stir dissolution->reaction filtration Filter the hot solution to remove unreacted solids reaction->filtration crystallization Cool the filtrate to allow This compound to crystallize filtration->crystallization isolation Isolate the crystals by vacuum filtration crystallization->isolation drying Dry the this compound crystals under vacuum isolation->drying product Final Product: This compound drying->product

References

An In-depth Technical Guide to Strontium Salicylate Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium salicylate (B1505791), the salt formed from the strontium cation (Sr²⁺) and two salicylate anions (C₇H₅O₃⁻), is a compound of interest in pharmaceutical and biomedical research. Its potential therapeutic effects are derived from the combined biological activities of its constituent ions. Strontium is known to promote bone formation and reduce bone resorption, making it a subject of investigation for osteoporosis treatment.[1] Salicylates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely recognized for their analgesic, antipyretic, and anti-inflammatory properties.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of pharmaceutical compounds. This guide provides a comprehensive overview of the core principles and methodologies for obtaining and interpreting the ¹H and ¹³C NMR spectra of strontium salicylate. Due to the scarcity of direct experimental NMR data for this compound, this guide leverages spectral data from salicylic (B10762653) acid and the salicylate anion to provide a robust predictive framework.

Predicted ¹H and ¹³C NMR Spectral Data

The formation of this compound involves the deprotonation of the carboxylic acid and phenolic hydroxyl groups of two salicylic acid molecules. This ionization significantly influences the electron density distribution around the aromatic ring and, consequently, the chemical shifts of the carbon and hydrogen atoms. The following tables summarize the experimental NMR data for salicylic acid in various deuterated solvents and provide a predicted range for the chemical shifts of the salicylate anion in this compound. These predictions are based on the available data for the salicylate anion and the expected electronic effects of deprotonation.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton Salicylic Acid in CDCl₃ Salicylic Acid in DMSO-d₆ Salicylic Acid in CD₃OD [3]Predicted for Salicylate Anion in D₂O
H3~7.03 (d)~6.92 (t)~6.90 (d)6.8 - 7.0
H4~7.55 (t)~7.52 (t)~7.45 (t)7.3 - 7.5
H5~6.97 (t)~6.96 (d)~6.85 (t)6.7 - 6.9
H6~7.96 (d)~7.82 (d)~7.80 (d)7.6 - 7.8
OHVariable, broadVariable, broadNot observedNot applicable
COOHVariable, broadVariable, broadNot observedNot applicable

Note: Chemical shifts and splitting patterns (d = doublet, t = triplet) can vary with solvent and concentration. The deprotonation in the salicylate anion leads to an upfield shift of the aromatic protons compared to salicylic acid due to increased electron density.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Salicylic Acid in CDCl₃ Salicylic Acid in DMSO-d₆ Salicylic Acid in CD₃OD [3]Predicted for Salicylate Anion in D₂O [4]
C1~117.5~117.9~113.82~115.8
C2~161.9~161.2~163.18~164.5
C3~119.3~119.3~118.12~118.1
C4~136.5~135.9~136.59~136.1
C5~122.0~121.5~120.03~123.6
C6~130.6~130.2~131.53~131.1
C=O~174.5~172.4~173.54~178.1

Note: The numbering of the carbon atoms starts from the carbon bearing the carboxylate group (C1) and proceeds around the ring. The carbon of the carboxylate group is denoted as C=O.

Experimental Protocols

This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity and free from paramagnetic impurities, which can cause significant line broadening.

  • Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble. Given its salt-like nature, deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended. D₂O is often preferred for its ability to exchange with labile protons, simplifying the spectrum.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[5]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.

  • Dissolution and Filtration : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Internal Standard : For accurate chemical shift referencing, add a small amount of an appropriate internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used and set to 0.00 ppm. For DMSO-d₆, tetramethylsilane (B1202638) (TMS) can be used.

NMR Data Acquisition

The following are typical acquisition parameters for a 400-600 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program : Standard single-pulse experiment (e.g., zg30).

  • Spectral Width : 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time : 2-4 seconds.[6]

  • Relaxation Delay (d1) : 1-5 seconds. A longer delay (5 x T₁) is necessary for accurate quantitative measurements.

  • Pulse Angle : 30-45 degrees.[6]

  • Number of Scans : 8-16, depending on the concentration.

  • Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width : 200-250 ppm, centered around 120-130 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay (d1) : 2-5 seconds. Non-protonated carbons (quaternary and carbonyl) have longer relaxation times and may require a longer delay for accurate integration.

  • Pulse Angle : 30-45 degrees.

  • Number of Scans : 1024-4096 or more, depending on the sample concentration.

  • Temperature : 298 K (25 °C).

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for NMR analysis and the conceptual signaling pathways potentially modulated by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound (5-50 mg) B Select & Add Deuterated Solvent (e.g., D2O) A->B C Add Internal Standard (e.g., DSS) B->C D Ensure Complete Dissolution (Vortex/Sonicate) C->D E Filter Solution into NMR Tube D->E F Insert Sample into Spectrometer E->F G Lock, Tune, and Shim F->G H Set Acquisition Parameters (1H & 13C) G->H I Acquire FID Data H->I J Fourier Transform I->J K Phase Correction J->K L Baseline Correction K->L M Calibrate Chemical Shifts L->M N Integrate Peaks & Analyze Splitting M->N O Assign Signals to Structure N->O

Caption: Experimental workflow for NMR analysis of this compound.

Signaling_Pathways cluster_strontium Strontium (Sr²⁺) Effects on Bone Cells cluster_salicylate Salicylate Anion Anti-Inflammatory Effects Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR Osteoclasts Osteoclast Inhibition Sr->Osteoclasts Wnt Wnt/β-catenin Pathway CaSR->Wnt MAPK MAPK/ERK Pathway CaSR->MAPK Osteoblasts Osteoblast Proliferation & Differentiation Wnt->Osteoblasts MAPK->Osteoblasts BoneFormation ↑ Bone Formation Osteoblasts->BoneFormation Osteoclasts->BoneFormation Sal Salicylate Anion COX COX Enzymes Sal->COX NFkB NF-κB Pathway Sal->NFkB Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins NFkB->Prostaglandins Inflammation ↓ Inflammation Prostaglandins->Inflammation

Caption: Conceptual signaling pathways for this compound.

Discussion of Potential Signaling Pathways

The therapeutic potential of this compound lies in the independent and potentially synergistic actions of its constituent ions.

Strontium and Bone Regeneration: Strontium ions are known to influence bone metabolism by interacting with bone cells.[7] A key mechanism involves the activation of the calcium-sensing receptor (CaSR) on osteoblasts.[8][9] This activation can trigger downstream signaling cascades, including the Wnt/β-catenin and MAPK/ERK pathways, which are crucial for promoting the proliferation and differentiation of osteoblasts—the cells responsible for new bone formation.[8][10] Concurrently, strontium can inhibit the activity and differentiation of osteoclasts, the cells that resorb bone tissue.[7] This dual action of stimulating bone formation while reducing bone resorption makes strontium a promising agent for treating bone density disorders.[9]

Salicylate and Anti-Inflammatory Action: The salicylate anion exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking COX activity, salicylate reduces the production of these pro-inflammatory molecules. Additionally, salicylates have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes.[2][11] This multifaceted inhibition of inflammatory pathways underpins the therapeutic efficacy of salicylates.

Conclusion

References

Theoretical and Experimental Elucidation of Strontium Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying strontium salicylate (B1505791). It is designed to serve as a foundational resource for researchers engaged in the computational and experimental analysis of this compound, with a particular focus on its potential applications in drug development. This document outlines established theoretical frameworks, detailed experimental protocols, and data presentation for a thorough investigation of strontium salicylate's molecular and material properties.

Physicochemical and Structural Properties of this compound

This compound, with the chemical formula C₁₄H₁₀O₆Sr, is the strontium salt of salicylic (B10762653) acid. Experimental studies have characterized its hydrated form, this compound dihydrate (Sr(C₇H₅O₃)₂·2H₂O). The known physicochemical and crystallographic data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₆Sr[PubChem][1]
Molecular Weight 361.8 g/mol [PubChem][1]
CAS Number 526-26-1[PubChem][1]
IUPAC Name strontium;2-carboxyphenolate[PubChem][1]
Crystal System Monoclinic[ResearchGate][2]
Crystal Cell Parameters a = 13.772(5) Åb = 4.994(5) Åc = 9.563(0) Åβ = 101.32(9)°V = 645 ų[ResearchGate][2]

Theoretical Studies: A Proposed Computational Protocol

While comprehensive theoretical studies specifically on this compound are not extensively published, established computational methods for similar metal-organic compounds provide a robust framework for its investigation. Density Functional Theory (DFT) is a powerful tool for predicting the molecular and electronic properties of such systems.

A recommended approach for theoretical calculations on this compound involves using a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which has demonstrated reliability for a wide range of organic and metal-containing molecules. For the basis set, a combination of Pople-style basis sets for the organic framework and a suitable basis set for the strontium atom is advisable. A common choice is the 6-311++G(d,p) basis set for C, H, and O atoms, which provides a good balance of accuracy and computational cost. For the strontium atom, a basis set that includes effective core potentials (ECPs), such as the LANL2DZ, can be employed to account for relativistic effects. All calculations can be performed using quantum chemistry software packages like Gaussian or ORCA.

The initial step in the computational study is the geometry optimization of the this compound molecule. This process involves starting with an initial guess for the molecular structure and iteratively solving the electronic Schrödinger equation to find the minimum energy conformation. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data obtained from X-ray crystallography.

Following geometry optimization, a vibrational frequency analysis should be performed. This calculation predicts the infrared (IR) and Raman active vibrational modes of the molecule. The calculated frequencies can be compared with experimental FTIR and Raman spectra to validate the accuracy of the computational model. A scaling factor is often applied to the calculated frequencies to better match the experimental values.

Table of Expected Vibrational Frequencies for Salicylate Moiety

Vibrational ModeTypical Experimental Wavenumber (cm⁻¹)
O-H stretch (intramolecular H-bond)3200-2500
C-H stretch (aromatic)3100-3000
C=O stretch (carboxylate)1680-1650
C=C stretch (aromatic ring)1600-1450
C-O stretch (phenolic)1300-1200
O-H bend (in-plane)1440-1395

The electronic properties of this compound can be investigated by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition properties. The distribution of these orbitals can provide insights into the nature of the coordination bonds between the strontium ion and the salicylate ligands.

Experimental Protocols

The following experimental protocols are based on methodologies reported in the literature for the synthesis and characterization of this compound.

This protocol is adapted from a soft chemistry method for the synthesis of this compound from strontium carbonate.

  • Preparation of Salicylic Acid Solution: Dissolve a stoichiometric amount of salicylic acid in deionized water with gentle heating and stirring until a clear solution is obtained.

  • Reaction with Strontium Carbonate: Slowly add a stoichiometric amount of strontium carbonate powder to the salicylic acid solution while maintaining constant stirring. The reaction will produce carbon dioxide gas.

  • Precipitation and Filtration: Continue stirring the mixture until the effervescence ceases. Allow the solution to cool to room temperature to induce the precipitation of this compound dihydrate.

  • Washing and Drying: Collect the precipitate by vacuum filtration and wash it with deionized water and then with ethanol (B145695) to remove any unreacted starting materials. Dry the final product in a desiccator over a suitable drying agent.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of the synthesized compound using the KBr pellet method. The spectrum should be recorded in the range of 4000-400 cm⁻¹ to identify the characteristic functional groups.

  • X-ray Diffraction (XRD): Perform powder XRD analysis to confirm the crystalline phase and determine the crystal structure of the synthesized this compound. The diffraction pattern can be compared with known data.

  • Thermal Analysis (TGA/DTA): Conduct thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to study the thermal stability and decomposition pathway of the compound. This is typically done by heating the sample in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the theoretical and experimental study of this compound.

Molecular_Structure_Strontium_Salicylate cluster_sal1 Salicylate 1 cluster_sal2 Salicylate 2 Sr Sr O1_1 O Sr->O1_1 O3_1 O Sr->O3_1 O1_2 O Sr->O1_2 O3_2 O Sr->O3_2 C1_1 C C1_1->O1_1 O2_1 O C1_1->O2_1 C2_1 C C1_1->C2_1 C3_1 C C2_1->C3_1 C4_1 C C3_1->C4_1 C5_1 C C4_1->C5_1 C6_1 C C5_1->C6_1 C7_1 C C6_1->C7_1 C7_1->C2_1 C7_1->O3_1 C1_2 C C1_2->O1_2 O2_2 O C1_2->O2_2 C2_2 C C1_2->C2_2 C3_2 C C2_2->C3_2 C4_2 C C3_2->C4_2 C5_2 C C4_2->C5_2 C6_2 C C5_2->C6_2 C7_2 C C6_2->C7_2 C7_2->C2_2 C7_2->O3_2

Caption: Proposed coordination of this compound.

Computational_Workflow start Initial Structure Generation dft DFT Method Selection (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Analysis (HOMO-LUMO) geom_opt->elec_prop comparison Comparison with Experimental Data freq_calc->comparison elec_prop->comparison end Validated Theoretical Model comparison->end

Caption: Workflow for theoretical studies on this compound.

Experimental_Workflow start Synthesis of this compound synthesis_steps 1. Dissolve Salicylic Acid 2. Add Strontium Carbonate 3. Precipitate and Filter 4. Wash and Dry start->synthesis_steps characterization Characterization synthesis_steps->characterization ftir FTIR Spectroscopy characterization->ftir xrd X-ray Diffraction characterization->xrd tga Thermal Analysis (TGA/DTA) characterization->tga data_analysis Data Analysis and Interpretation ftir->data_analysis xrd->data_analysis tga->data_analysis end Experimental Characterization Complete data_analysis->end

Caption: Experimental workflow for synthesis and characterization.

References

Methodological & Application

Soft Chemistry Synthesis of Strontium Salicylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of strontium salicylate (B1505791) using a soft chemistry approach. This method offers a straightforward and efficient route to obtaining strontium salicylate, a compound of interest for drug development, particularly in the context of bone-related disorders. The protocols outlined below are based on established methodologies and include information on reaction conditions, characterization techniques, and the biological relevance of this compound, with a focus on its effects on key signaling pathways in bone metabolism.

Introduction

This compound is a salt combining the therapeutic benefits of both strontium and salicylic (B10762653) acid. Strontium is known to promote bone formation and inhibit bone resorption, making it a valuable element in the treatment of osteoporosis.[1] Salicylic acid and its derivatives are widely recognized for their anti-inflammatory and analgesic properties, with emerging research exploring their potential in anticancer applications.[2] The soft chemistry synthesis method described herein provides a simple and cost-effective way to produce this compound in a laboratory setting, yielding a product with high purity.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₄H₁₀O₆Sr[PubChem CID: 54684619]
Molecular Weight361.8 g/mol [PubChem CID: 54684619]
AppearanceWhite crystalline powder[4]
Solubility in WaterModerately soluble[4][5]
Solubility in EthanolSoluble[4]
Crystal SystemMonoclinic[3]
Table 2: Crystallographic Data for this compound Dihydrate (Sr(Hsal)₂·2H₂O)
ParameterValueReference
a13.772(5) Å[3]
b4.994(5) Å[3]
c9.563(0) Å[3]
β101.32(9)°[3]
Volume645 ų[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Strontium Carbonate and Salicylic Acid

This protocol is adapted from a high-yield synthesis method and is suitable for laboratory-scale preparation.[1][6]

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Strontium Carbonate (SrCO₃)

  • Deaerated Distilled Water

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Preparation of Saturated Salicylic Acid Solution:

    • In a 500 mL beaker, dissolve 47 g of salicylic acid in 250 mL of deaerated distilled water.

    • Gently heat the solution to 40°C while stirring to ensure complete dissolution of the salicylic acid.

  • Reaction with Strontium Carbonate:

    • Once the salicylic acid is fully dissolved, slowly add 50 g of strontium carbonate to the solution over a period of approximately 30 minutes with continuous stirring.

    • Maintain the reaction temperature at 40°C.

    • The reaction progress is indicated by the evolution of carbon dioxide gas. The reaction is complete when the effervescence ceases.[1]

    • The expected reaction time is up to 120-180 minutes.[6]

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold deaerated distilled water to remove any unreacted starting materials.

    • Follow with a wash using a small amount of cold ethanol.

  • Drying:

    • Dry the purified this compound in a drying oven at a temperature of 60-80°C until a constant weight is achieved.

Expected Yield:

The yield of this compound produced by this method can be 70% or higher.[1][6]

Characterization of this compound

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to confirm the formation of this compound by identifying the characteristic functional groups. The spectrum is expected to show the disappearance of the broad carboxylic acid O-H stretch from salicylic acid and the appearance of characteristic carboxylate (COO⁻) stretches.

Table 3: Representative FTIR Peak Assignments for Salicylate Salts

Wavenumber (cm⁻¹)Assignment
~3200-3500O-H stretch (from water of hydration and phenolic -OH)
~1580-1610C=C aromatic ring stretching
~1550-1600Asymmetric COO⁻ stretching
~1380-1420Symmetric COO⁻ stretching

Note: These are representative peak positions for salicylate salts, and the exact wavenumbers for this compound may vary slightly.[7]

X-ray Diffraction (XRD):

XRD is used to determine the crystalline structure of the synthesized this compound. The product synthesized by this soft chemistry method has been identified as a monoclinic crystal system.[3]

Mandatory Visualization

experimental_workflow cluster_preparation Preparation of Reactants cluster_reaction Reaction cluster_purification Purification cluster_final_product Final Product SA Salicylic Acid Dissolve Dissolve Salicylic Acid in Water at 40°C SA->Dissolve SC Strontium Carbonate Add_SC Slowly Add Strontium Carbonate SC->Add_SC H2O Deaerated Distilled Water H2O->Dissolve Dissolve->Add_SC Stir Stir at 40°C until CO2 evolution ceases Add_SC->Stir Cool Cool to Room Temperature Stir->Cool Filter Vacuum Filtration Cool->Filter Wash_H2O Wash with Cold Water Filter->Wash_H2O Wash_EtOH Wash with Cold Ethanol Wash_H2O->Wash_EtOH Dry Dry in Oven (60-80°C) Wash_EtOH->Dry Product Pure this compound Dry->Product

Caption: Experimental workflow for the soft chemistry synthesis of this compound.

Biological Context: Signaling Pathways in Bone Metabolism

Strontium ions exert a dual effect on bone remodeling by stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[8] These effects are mediated through the modulation of several key signaling pathways.

Caption: Strontium's effect on osteoblast and osteoclast signaling pathways.

Mechanism of Action:

  • Stimulation of Osteoblasts: Strontium activates the calcium-sensing receptor (CaSR) on osteoblasts.[4][9] This activation, in turn, stimulates the Wnt signaling pathway, leading to the nuclear translocation of β-catenin.[5][9] This cascade upregulates the expression of osteogenic genes, promoting osteoblast proliferation and differentiation.[10]

  • Inhibition of Osteoclasts: A key mechanism for inhibiting bone resorption is the regulation of the OPG/RANKL system.[10] Strontium stimulates osteoblasts to increase the production of osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear Factor κ-B Ligand (RANKL).[10][11] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors. This inhibition of RANKL/RANK signaling leads to decreased osteoclast differentiation and activity, ultimately reducing bone resorption.[10]

Conclusion

The soft chemistry method presented provides a reliable and high-yield approach for the synthesis of this compound. The resulting compound holds significant potential for applications in drug development, particularly for therapies targeting bone diseases like osteoporosis. The detailed protocols and understanding of the underlying biological mechanisms will aid researchers in the synthesis, characterization, and further investigation of this compound for its therapeutic benefits.

References

Application Notes and Protocols: Strontium Salicylate as a Precursor for Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium salicylate (B1505791) is emerging as a highly promising precursor for the synthesis of advanced biomaterials, particularly for applications in bone tissue engineering and regenerative medicine. This compound uniquely combines the therapeutic benefits of both strontium ions (Sr²⁺) and salicylate. Strontium is well-documented for its dual anabolic and anti-catabolic effects on bone, promoting the formation of new bone tissue while simultaneously inhibiting bone resorption.[1][2][3] The salicylate moiety, a well-known non-steroidal anti-inflammatory drug (NSAID), offers the potential to modulate the local inflammatory response following implantation, which is crucial for successful tissue integration and healing.[4][5]

These application notes provide a comprehensive overview of the use of strontium salicylate in creating bioactive materials. We detail its role in influencing key cellular signaling pathways for bone regeneration and present detailed protocols for its synthesis, its use in fabricating biomaterials, and the subsequent characterization and biological evaluation of these materials.

Application Notes

Biomaterials derived from this compound release strontium ions locally at the defect site.[3] This localized delivery is advantageous over systemic administration, which has been associated with adverse effects.[6] The released Sr²⁺ ions stimulate bone formation and inhibit bone resorption through the modulation of several critical signaling pathways in bone cells.[1][6]

  • Stimulation of Osteoblasts (Bone-Forming Cells): Strontium enhances the proliferation and differentiation of osteoblasts.[7][8] It achieves this by activating key signaling pathways, including the Wnt/β-catenin, Ras/MAPK, and NFATc pathways.[9][10][11] Activation of the calcium-sensing receptor (CaSR) by strontium is a key initiating event, triggering downstream cascades that lead to the upregulation of osteogenic marker genes like Runx2, alkaline phosphatase (ALP), and osteocalcin.[6][11][12]

  • Inhibition of Osteoclasts (Bone-Resorbing Cells): Strontium effectively reduces bone resorption by inhibiting the differentiation and activity of osteoclasts and promoting their apoptosis.[6][9] This is primarily mediated through the OPG/RANKL/RANK signaling system. Strontium upregulates the expression of osteoprotegerin (OPG) and downregulates the receptor activator of nuclear factor κ-B ligand (RANKL) in osteoblasts.[10][12] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors, thereby inhibiting their maturation and function.[1][10]

The inflammatory response to an implanted biomaterial is a critical determinant of its long-term success. The salicylate component of the precursor can be leveraged to create materials with intrinsic anti-inflammatory properties. Salicylates are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins, which are key mediators of inflammation.[4][6] By reducing the initial pro-inflammatory cytokine levels at the implant site, these biomaterials can create a more favorable microenvironment for tissue regeneration and healing.[4][5]

The porous structures often created from strontium-based precursors are suitable for loading and delivering therapeutic agents. Strontium-containing nanoparticles have been investigated as carriers for drugs like ibuprofen (B1674241) and for gene therapy vectors, such as siRNAs.[13][14][15] The inherent pH-responsiveness of some strontium salts (e.g., strontium sulfite) can be exploited for controlled release in the acidic microenvironments of tumors or endosomes.[16][17] This suggests that biomaterials derived from this compound could be engineered as multifunctional platforms for simultaneous tissue regeneration and targeted drug delivery.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its application in biomaterials.

Table 1: Physicochemical Properties of this compound Dihydrate

Property Value Reference
Chemical Formula Sr(C₇H₅O₃)₂·2H₂O [18]
Crystal System Monoclinic [18]
Cell Parameter (a) 13.772(5) x 10⁻¹⁰ m [18]
Cell Parameter (b) 4.994(5) x 10⁻¹⁰ m [18]
Cell Parameter (c) 9.563(0) x 10⁻¹⁰ m [18]
Cell Angle (β) 101.32(9)° [18]

| Cell Volume (V) | 645 x 10⁻³⁰ m³ |[18] |

Table 2: Comparison of Synthesis Routes for Strontium Silicate (B1173343) Biomaterials

Parameter Solid-State Reaction Sol-Gel Synthesis Hydrothermal Synthesis Chemical Precipitation
Typical Precursors Strontium Carbonate (SrCO₃), Silicon Dioxide (SiO₂) Tetraethyl Orthosilicate (B98303) (TEOS), Strontium Nitrate (B79036) (Sr(NO₃)₂) Strontium Salts (e.g., SrCl₂), Soluble Silicates Strontium Nitrate (Sr(NO₃)₂), Potassium Silicate (K₂SiO₃)
Processing Temp. High (>1200°C) Low to Moderate (Gelation at RT-80°C, Calcination at 650-800°C) Moderate (120-200°C) Low (Room Temp. to <100°C)
Reaction Time Long (Hours to Days) Moderate Long (Hours to Days) Short (Minutes to Hours)
Energy Cost High Moderate Moderate Low

Data adapted from a comparative guide for strontium silicate synthesis.[19]

Table 3: Effective In Vitro Strontium Ion Concentrations for Bone Cell Modulation

Sr²⁺ Concentration Biological Effect Cell Type Reference
2–5 ppm Stimulates mineralization and calcification nodule formation Osteoblastic cells [20]
20–100 ppm Inhibits calcification Osteoblastic cells [20]

| 0.12 - 3.75 x 10⁻³ mM | Stimulates proliferation | Rabbit Bone Marrow Stromal Cells (rMSCs) |[21] |

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the mechanisms of action and experimental processes associated with this compound-derived biomaterials.

G cluster_start Precursor Synthesis cluster_fab Biomaterial Fabrication cluster_app Application SrCO3 Strontium Carbonate StrontiumSalicylate This compound Precursor SrCO3->StrontiumSalicylate Soft Chemistry Method [7] SalicylicAcid Salicylic (B10762653) Acid SalicylicAcid->StrontiumSalicylate BioactiveGlass Bioactive Glass Scaffold StrontiumSalicylate->BioactiveGlass e.g., Sol-Gel Polymer Polymer Composite StrontiumSalicylate->Polymer Coating Implant Coating StrontiumSalicylate->Coating BoneRegen Bone Regeneration BioactiveGlass->BoneRegen Polymer->BoneRegen Coating->BoneRegen

Caption: Experimental workflow from this compound synthesis to biomaterial application.

G Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) [4] Sr->CaSR Activates Wnt Wnt/β-catenin Pathway [2, 11] CaSR->Wnt RasMAPK Ras/MAPK Pathway [4] CaSR->RasMAPK NFATc Cn/NFATc Pathway [3] CaSR->NFATc Differentiation Osteoblast Differentiation Wnt->Differentiation Survival Osteoblast Survival (Anti-apoptosis) Wnt->Survival Proliferation Osteoblast Proliferation RasMAPK->Proliferation Runx2 ↑ Runx2 Expression RasMAPK->Runx2 NFATc->Proliferation Runx2->Differentiation

Caption: Signaling pathways activated by strontium in osteoblasts to promote bone formation.

G Sr Strontium (Sr²⁺) Osteoblast Osteoblast Sr->Osteoblast Acts on OPG ↑ OPG Production [3] Osteoblast->OPG RANKL ↓ RANKL Production [3] Osteoblast->RANKL RANKL_free RANKL OPG->RANKL_free Binds & Inhibits Inhibition Inhibition of Differentiation RANK RANK Receptor RANKL_free->RANK Binding Blocked OsteoclastPrecursor Osteoclast Precursor RANK->OsteoclastPrecursor OsteoclastPrecursor->Inhibition Apoptosis Promotion of Apoptosis OsteoclastPrecursor->Apoptosis

Caption: Mechanism of strontium's inhibitory effect on osteoclasts via the OPG/RANKL system.

Experimental Protocols

This protocol is based on a soft chemistry method for synthesizing this compound from strontium carbonate.[18]

  • Materials: Strontium carbonate (SrCO₃), Salicylic acid (C₇H₆O₃), Deionized water.

  • Procedure:

    • Prepare an aqueous solution of salicylic acid.

    • Slowly add stoichiometric amounts of strontium carbonate powder to the salicylic acid solution under constant stirring at room temperature.

    • Continue stirring the suspension for 24 hours to ensure complete reaction.

    • Filter the resulting precipitate (this compound).

    • Wash the precipitate several times with deionized water to remove any unreacted starting materials.

    • Dry the final product in an oven at 60°C overnight.

    • The resulting white powder is this compound, ready for characterization or use as a precursor.

This protocol describes a sol-gel method to create a porous scaffold, incorporating the synthesized this compound.

  • Materials: Tetraethyl orthosilicate (TEOS), Triethyl phosphate (B84403) (TEP), Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), this compound, Nitric acid (HNO₃), Deionized water.

  • Procedure:

    • In a beaker, dissolve TEOS in a solution of deionized water and nitric acid (as a catalyst). Stir vigorously for 1 hour to achieve hydrolysis.

    • In a separate beaker, dissolve the calcium nitrate and the synthesized this compound in deionized water.

    • Add the TEP to the TEOS-containing sol and stir for 30 minutes.

    • Slowly add the calcium and strontium-containing solution to the main sol under continuous stirring.

    • Age the resulting sol at 60°C for 3 days until a gel is formed.

    • Continue to dry the gel at 120°C for another 2 days to obtain a dried xerogel.

    • Transfer the xerogel to a furnace and apply a heat treatment schedule: ramp up to 650-800°C and hold for 3 hours to burn off organic residues and stabilize the glass structure.[19]

    • The resulting porous block is a strontium-doped bioactive glass scaffold.

  • X-Ray Diffraction (XRD):

    • Purpose: To identify the crystalline phases present in the material and confirm the incorporation of strontium into the structure.[18][22]

    • Method: Grind the biomaterial into a fine powder. Mount the powder on a sample holder. Run the XRD scan over a 2θ range (e.g., 10-80°) using Cu Kα radiation. Compare the resulting diffraction pattern with standard patterns from the JCPDS database to identify phases.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Purpose: To identify the functional groups present in the material.[18][22]

    • Method: Mix a small amount of the powdered sample with potassium bromide (KBr) and press it into a pellet. Analyze the pellet using an FTIR spectrometer over a wavenumber range (e.g., 400-4000 cm⁻¹).

  • Scanning Electron Microscopy (SEM):

    • Purpose: To visualize the surface morphology, pore structure, and microstructure of the scaffold.[22][23]

    • Method: Mount a small piece of the scaffold onto an SEM stub using carbon tape. Sputter-coat the sample with a conductive layer (e.g., gold or carbon) to prevent charging. Image the sample in the SEM at various magnifications. Energy-Dispersive X-ray Spectroscopy (EDX) can be used concurrently to determine the elemental composition of the surface.

  • Cytotoxicity (MTT Assay):

    • Purpose: To assess if the material or its ionic extracts are toxic to cells.[24]

    • Method:

      • Prepare material extracts by incubating the sterilized biomaterial in a cell culture medium (e.g., DMEM) for 24-72 hours at a standard concentration (e.g., 0.2 g/mL).[24]

      • Seed cells (e.g., L929 fibroblasts or bone marrow stromal cells) in a 96-well plate and allow them to attach overnight.

      • Replace the medium with the prepared material extracts (at various dilutions) and incubate for 24-48 hours.

      • Add MTT reagent to each well and incubate for 4 hours. The living cells will convert MTT into formazan (B1609692) crystals.

      • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

      • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Osteogenic Differentiation (Alkaline Phosphatase - ALP Activity Assay):

    • Purpose: To determine the material's ability to promote the differentiation of stem cells into an osteoblastic lineage.[24][25]

    • Method:

      • Seed mesenchymal stem cells (MSCs) or pre-osteoblastic cells onto the biomaterial scaffolds or treat them with material extracts.

      • Culture the cells for 7, 14, and 21 days.

      • At each time point, lyse the cells to release intracellular proteins.

      • Measure ALP activity in the lysate using a p-nitrophenyl phosphate (pNPP) substrate. The amount of p-nitrophenol produced is proportional to ALP activity and can be quantified by measuring absorbance at 405 nm.

      • Normalize the ALP activity to the total protein content in the lysate (measured by a BCA or Bradford assay).

This protocol describes a standard critical-sized calvarial defect model in rats to evaluate the bone regeneration capacity of the biomaterial.[25][26]

  • Animals: Use skeletally mature rats (e.g., Sprague-Dawley or Wistar). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Surgical Procedure:

    • Anesthetize the animal. Shave and disinfect the surgical site on the scalp.

    • Make a sagittal incision over the cranium to expose the calvarial bone.

    • Create a full-thickness, critical-sized defect (e.g., 5 mm diameter) in the parietal bone using a trephine burr under constant saline irrigation.

    • Implant the sterile this compound-derived biomaterial scaffold into the defect. An empty defect group serves as a negative control.

    • Suture the periosteum and skin layers.

  • Post-Operative Care: Administer analgesics and monitor the animals for any signs of distress or infection.

  • Analysis:

    • Euthanize the animals at predetermined time points (e.g., 4, 8, and 12 weeks).

    • Harvest the calvaria containing the defect site.

    • Analyze new bone formation using micro-computed tomography (μCT) to quantify bone volume (BV), bone mineral density (BMD), and trabecular architecture.

    • Process the samples for histology. Decalcify, embed in paraffin, and section the tissue. Stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize new bone tissue and collagen deposition.

References

Application of Strontium Salicylate in Bone Regeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Strontium salicylate (B1505791) is a salt combining the bone-active element strontium with salicylic (B10762653) acid. Strontium, an alkaline earth metal chemically similar to calcium, has garnered significant interest in bone regeneration research due to its dual anabolic and anti-resorptive effects on bone metabolism.[1] It simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, making it a promising therapeutic agent for osteoporosis and for enhancing bone healing in various orthopedic and dental applications.[2] While much of the research has focused on strontium ranelate, the bioactive component is understood to be the strontium ion (Sr²⁺). Salicylic acid, a non-steroidal anti-inflammatory drug (NSAID), may also contribute to the local regenerative environment by modulating inflammation.

Mechanism of Action

The therapeutic effects of strontium on bone regeneration are mediated through its influence on multiple signaling pathways in bone cells:

  • Stimulation of Osteoblast Proliferation and Differentiation: Strontium promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances the proliferation and survival of existing osteoblasts.[3][4] This is achieved through the activation of key signaling pathways, including:

    • Wnt/β-catenin Pathway: Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of bone formation.[5][6] Activation of this pathway leads to the nuclear translocation of β-catenin, which in turn stimulates the transcription of osteogenic genes such as Runx2, alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).[7][8]

    • MAPK/ERK Pathway: The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is also activated by strontium.[3] This activation contributes to the upregulation of Runx2, a master transcription factor for osteoblast differentiation.[3]

  • Inhibition of Osteoclast Differentiation and Activity: Strontium effectively reduces bone resorption by inhibiting the formation and function of osteoclasts.[4][9] The primary mechanisms include:

    • RANKL/OPG Pathway: Strontium modulates the RANKL/OPG signaling axis, a key regulator of osteoclastogenesis. It decreases the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and increases the expression of its decoy receptor, Osteoprotegerin (OPG), in osteoblasts.[10][11] This shift in the RANKL/OPG ratio suppresses osteoclast differentiation.

    • NF-κB Pathway: Strontium has been shown to inhibit the activation of the NF-κB signaling pathway, which is crucial for RANKL-induced osteoclastogenesis.[9][12] By blocking NF-κB, strontium prevents the transcription of genes essential for osteoclast formation and survival.

Preclinical Evidence

In vitro and in vivo studies have consistently demonstrated the positive effects of strontium on bone regeneration.

  • In Vitro Studies: Cell culture experiments using osteoblasts, osteoclasts, and mesenchymal stem cells have shown that strontium treatment leads to increased osteogenic marker expression (e.g., ALP, OCN, Runx2), enhanced mineralization, and decreased osteoclast formation and resorptive activity.[10][13][14]

  • In Vivo Studies: Animal models, particularly rodent calvarial and long bone defect models, have provided strong evidence for the efficacy of strontium in promoting bone healing.[15][16] Systemic administration or local delivery of strontium-containing biomaterials has been shown to increase new bone formation, improve bone microarchitecture, and enhance the biomechanical strength of the regenerated bone.[17][18] A systematic review of in vivo studies concluded that strontium-enriched biomaterials are safe and effective for stimulating bone formation and remodeling in animal models.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of strontium compounds on bone regeneration markers. It is important to note that most of this data is from studies using strontium ranelate or other strontium salts, as specific quantitative data for strontium salicylate is limited in the currently available literature. The effects are largely attributed to the strontium ion.

Table 1: In Vitro Effects of Strontium on Osteoblast Function

Cell TypeStrontium CompoundConcentrationParameterResultReference
Human Primary OsteoblastsStrontium Ranelate1 mMAlkaline Phosphatase (ALP) Activity~2-fold increase[10]
Human Primary OsteoblastsStrontium Ranelate2 mMAlkaline Phosphatase (ALP) Activity~2-fold increase[10]
Human Primary OsteoblastsStrontium Ranelate1 mMOPG mRNA Expression~50% increase[19]
Human Primary OsteoblastsStrontium Ranelate2 mMOPG mRNA Expression~200% increase[19]
Human Primary OsteoblastsStrontium Ranelate0.1 mMRANKL mRNA Expression~80% decrease[19]
Human Adipose-derived Stem CellsStrontium Ranelate500 µMALP ActivityEnhanced[10]
Human Adipose-derived Stem CellsStrontium Ranelate25 µMCalcium DepositionSignificantly increased[10]
Primary Rat OsteoblastsStrontium Ranelate0.1 mMMineralization98% inhibition[4]
Primary Rat OsteoblastsStrontium Chloride0.1 mMMineralization95% inhibition[4]

Table 2: In Vitro Effects of Strontium on Osteoclast Function

Cell TypeStrontium CompoundConcentrationParameterResultReference
Mouse Marrow CellsStrontium Ranelate1 mMOsteoclast Number~50% reduction[4]
Mouse Marrow CellsStrontium Chloride1 mMOsteoclast Number~30% reduction[4]
Bone-marrow-derived macrophagesStrontium Chloride5 mMTRAP-positive cellsMarked reduction[9]

Table 3: In Vivo Effects of Strontium on Bone Regeneration

Animal ModelStrontium Compound/MaterialDefect ModelTime PointParameterResultReference
Ovariectomized RatsStrontium RanelateTibial Fracture4 weeksBone FormationSignificantly increased[17]
Ovariectomized MiceStrontium Ranelate-16 weeksTrabecular Bone Mineral Density36.9% increase vs. OVX control[18]
Ovariectomized MiceStrontium Chloride-16 weeksTrabecular Bone Mineral Density44.0% increase vs. OVX control[18]
RatsStrontium-doped Brushite CementCalvarial Defect12 weeksNew Bone FormationMore extensive with strontium[16]
Healthy RatsStrontium RanelateCalvarial Defect (untreated)60 daysNew Bone Formation12.1% ± 13.5%[16]
Ovariectomized RatsStrontium RanelateCalvarial Defect (untreated)60 daysNew Bone Formation11.3% ± 7%[16]

Experimental Protocols

1. In Vitro Osteoblast Differentiation Assay

This protocol describes the induction and assessment of osteogenic differentiation in MC3T3-E1 pre-osteoblastic cells treated with this compound.

  • Cell Culture:

    • Culture MC3T3-E1 subclone 14 cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[20][21]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[20]

    • Passage cells upon reaching 80-90% confluency.

  • Osteogenic Induction:

    • Seed MC3T3-E1 cells in 12-well plates at a density of 2-3 x 10⁴ cells/cm².[20]

    • Once cells reach 80-95% confluency, replace the growth medium with osteogenic differentiation medium (α-MEM, 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).[20]

    • Prepare experimental groups by adding this compound to the osteogenic medium at various concentrations (e.g., 10 µM, 100 µM, 1 mM). Include a control group with osteogenic medium only.

    • Culture the cells for up to 21 days, changing the medium every 2-3 days.[20]

  • Alkaline Phosphatase (ALP) Staining:

    • At desired time points (e.g., day 7, 14), wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells with distilled water.

    • Stain with an ALP staining kit according to the manufacturer's instructions. Generally, this involves incubating with a substrate solution (e.g., BCIP/NBT) until a color change is observed.

    • Wash with distilled water and visualize under a microscope.

  • Alizarin Red S (ARS) Staining for Mineralization:

    • At the end of the culture period (e.g., day 21), wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[6]

    • Wash the cells with distilled water.

    • Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[22]

    • Wash thoroughly with distilled water to remove excess stain.

    • Visualize the orange-red calcium deposits under a microscope.

    • For quantification, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 550 nm.[6]

  • Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression:

    • At selected time points, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and primers for osteogenic marker genes such as Runx2, ALP, osteocalcin (OCN), and bone sialoprotein (BSP). Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

2. In Vitro Osteoclastogenesis Assay

This protocol outlines the differentiation of RAW 264.7 macrophage cells into osteoclasts and the assessment of the inhibitory effect of this compound.

  • Cell Culture and Differentiation:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • To induce osteoclast differentiation, seed cells in a 96-well plate and culture in the presence of 50 ng/mL RANKL.

    • Treat experimental groups with varying concentrations of this compound. Include a control group with RANKL only.

    • Culture for 5-7 days, replacing the medium as needed.

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

    • After the differentiation period, wash the cells with PBS.

    • Fix the cells with 10% formalin for 5 minutes, followed by an ethanol/acetone (1:1) wash for 1 minute.[23]

    • Air dry the plate.

    • Stain for TRAP activity using a commercially available kit. This typically involves incubating with a substrate solution containing naphthol AS-MX phosphate (B84403) and a colorimetric agent in a tartrate-containing buffer (pH 5.0).[23][24]

    • Incubate at 37°C for 20-60 minutes.[24]

    • Wash with distilled water and count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

3. In Vivo Calvarial Defect Model

This protocol describes a rat calvarial defect model to evaluate the in vivo bone regenerative capacity of a this compound-containing biomaterial scaffold.

  • Animal Model:

    • Use adult male Sprague-Dawley rats (or other appropriate rodent model).

    • Anesthetize the animals according to approved institutional animal care and use committee (IACUC) protocols.

  • Surgical Procedure:

    • Shave and disinfect the surgical site on the scalp.

    • Make a sagittal incision to expose the calvarial bone.

    • Create a critical-sized defect (e.g., 5-8 mm diameter) in the parietal bone using a trephine burr, taking care not to damage the underlying dura mater.[15][25]

    • Implant the this compound-containing scaffold into the defect site. Use a scaffold without this compound as a control. An empty defect group can also be included.

    • Suture the periosteum and skin.

    • Administer post-operative analgesics as required.

  • Analysis of Bone Regeneration:

    • At predetermined time points (e.g., 4, 8, 12 weeks), euthanize the animals.

    • Harvest the calvaria for analysis.

    • Micro-Computed Tomography (µCT): Perform µCT scans to quantitatively assess new bone volume, bone mineral density, and trabecular microarchitecture within the defect site.

    • Histological Analysis:

      • Fix the harvested calvaria in 10% neutral buffered formalin.

      • Decalcify (optional, depending on staining) and embed in paraffin.

      • Section the specimens and perform histological staining, such as Hematoxylin and Eosin (H&E) to visualize overall tissue morphology and Masson's Trichrome to identify collagenous matrix.

      • Immunohistochemistry can be performed to detect specific bone markers.

Visualizations

G cluster_Nucleus Nucleus Sr This compound Wnt Wnt Sr->Wnt activates Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP56 LRP5/6 LRP56->Dsh GSK3b GSK3β Dsh->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin degrades Nucleus Nucleus bCatenin->Nucleus TCFLEF TCF/LEF bCatenin->TCFLEF OsteogenicGenes Osteogenic Gene Transcription (Runx2, ALP, OCN) TCFLEF->OsteogenicGenes activates OsteoblastDifferentiation Osteoblast Differentiation OsteogenicGenes->OsteoblastDifferentiation

Caption: Strontium and the Wnt/β-catenin signaling pathway in osteoblasts.

G cluster_Nucleus Nucleus Sr This compound Ras Ras Sr->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Runx2 Runx2 ERK->Runx2 activates OsteogenicGenes Osteogenic Gene Transcription Runx2->OsteogenicGenes OsteoblastDifferentiation Osteoblast Differentiation OsteogenicGenes->OsteoblastDifferentiation

Caption: Strontium and the MAPK/ERK signaling pathway in osteoblasts.

G Sr This compound Osteoblast Osteoblast Sr->Osteoblast NFkB NF-κB Pathway Sr->NFkB inhibits RANKL RANKL Osteoblast->RANKL decreases expression OPG OPG Osteoblast->OPG increases expression RANK RANK RANKL->RANK OPG->RANKL inhibits OsteoclastPrecursor Osteoclast Precursor RANK->NFkB activates OsteoclastDifferentiation Osteoclast Differentiation NFkB->OsteoclastDifferentiation

Caption: Strontium's inhibitory effect on osteoclastogenesis.

G start Seed MC3T3-E1 Cells culture Culture to 80-95% Confluency start->culture induce Add Osteogenic Medium +/- this compound culture->induce culture_diff Culture for 7-21 Days (Change medium every 2-3 days) induce->culture_diff alp_stain ALP Staining (Day 7, 14) culture_diff->alp_stain ars_stain Alizarin Red S Staining (Day 21) culture_diff->ars_stain qpcr qRT-PCR (various time points) culture_diff->qpcr analysis Data Analysis alp_stain->analysis ars_stain->analysis qpcr->analysis

Caption: Experimental workflow for in vitro osteoblast differentiation.

References

Application Notes and Protocols for Strontium Salicylate in Dental and Biomedical Fields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium salicylate (B1505791) is a compound that combines the bioactive properties of strontium ions (Sr²⁺) with the anti-inflammatory and analgesic effects of salicylate. While research on strontium salicylate as a distinct compound in dental and biomedical applications is emerging, the well-documented benefits of its constituent parts suggest significant therapeutic potential. Strontium is known to promote osteogenic and odontogenic differentiation, making it a candidate for regenerative applications in bone and dentistry.[1][2][3][4][5][6] Salicylates have long been utilized for their anti-inflammatory and pain-relieving properties.[7][8][9][10] This document outlines potential applications, summarizes relevant quantitative data from studies on strontium-containing compounds and salicylates, and provides detailed protocols for future research and development.

Potential Applications

Based on the known bioactivities of strontium and salicylate, this compound could be investigated for the following applications:

  • Dentin Regeneration and Pulp Capping: The ability of strontium to stimulate dental pulp stem cells (DPSCs) and promote dentin formation, combined with the anti-inflammatory action of salicylate to manage pulpitis, makes it a promising candidate for vital pulp therapies.[4]

  • Bone Grafting and Osseointegration: Strontium's dual role in promoting bone formation and inhibiting bone resorption could be leveraged in bone graft materials and coatings for dental and orthopedic implants to enhance osseointegration.[1][3][6][11]

  • Periodontal Treatment: The anti-inflammatory properties of salicylate could help manage periodontal inflammation, while strontium may aid in the regeneration of alveolar bone lost due to periodontal disease.

  • Desensitizing Agent: Strontium salts are known to alleviate dentin hypersensitivity by occluding dentinal tubules.[12][13][14] this compound could offer a dual-action approach by both occluding tubules and reducing pulpal inflammation.

  • Local Analgesia and Anti-inflammatory Therapy: As a locally delivered agent, this compound could be used to manage post-operative pain and inflammation following dental procedures such as extractions or implant placement.[7][15]

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from studies on strontium-containing compounds (primarily silicates and ranelate) and salicylates. This data provides a basis for designing experiments with this compound.

Table 1: Effects of Strontium-Containing Compounds on Cell Viability and Proliferation

Cell TypeStrontium CompoundConcentration/DilutionTime PointOutcomeReference
MC3T3-E1 Pre-osteoblastsStrontium Silicate (B1173343) Sealer1:5 and 1:10 dilutions3 and 7 daysNo cytotoxicity observed. At 1:10, cell viability was 121.52 ± 5.52% relative to control.[2]
Rat Apical Papilla Stem CellsStrontium Silicate Sealer0.02 mg/mL and 0.2 mg/mL1, 3, 5 daysNo significant differences in cell viability compared to control.[16][17]
Human Dental Pulp Stem CellsCalcium Strontium Silicate1:2 dilution3 daysSignificantly higher cell viability than control.[3]

Table 2: Effects of Strontium-Containing Compounds on Osteogenic/Odontogenic Differentiation

Cell TypeStrontium CompoundAssayTime PointOutcomeReference
MC3T3-E1 Pre-osteoblastsStrontium Silicate SealerALP Activity7 and 14 daysSignificantly higher ALP activity compared to control.[2]
MC3T3-E1 Pre-osteoblastsStrontium Silicate SealerAlizarin Red S Staining21 daysHigher mineralized nodule formation compared to control.[2]
Human Dental Pulp Stem CellsCalcium Strontium SilicateALP Activity14 daysSignificantly higher ALP activity (1.16 ± 0.12) compared to calcium silicate control (0.92 ± 0.15).[3][18][19]
Human Dental Pulp Stem CellsCalcium Strontium SilicateAlizarin Red S Staining14 and 21 daysHigher mineralization observed compared to calcium silicate control.[3][18]
Rat Bone Marrow Stromal CellsStrontium-substituted Calcium SilicateALP ActivityNot specifiedEnhanced ALP activity.[11]

Table 3: Anti-inflammatory Effects of Salicylates

Model SystemSalicylate CompoundConcentration/DoseOutcomeReference
Oral Squamous Carcinoma CellsSodium SalicylateNot specifiedDecreased cell survival and induced apoptosis.[20]
In vivo (mouse model)Sodium SalicylateNot specifiedReduced hepatic NF-κB activity.[21]
In vitro (intact cells)Sodium SalicylateNot specifiedInhibits prostanoid biosynthesis.[22]
In vivo (rat paw edema model)Sodium Salicylate100-300 mg/kgReduction in paw edema.[23]

Signaling Pathways

Strontium-Mediated Osteogenic/Odontogenic Signaling

Strontium ions are known to activate several signaling pathways that promote bone and dentin formation. The diagram below illustrates the key pathways involved.

Strontium_Signaling Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR Wnt Wnt/β-catenin Pathway Sr->Wnt RANKL RANKL/OPG Pathway Sr->RANKL MAPK_ERK MAPK/ERK Pathway CaSR->MAPK_ERK Osteoblast Osteoblast/Odontoblast Proliferation & Differentiation MAPK_ERK->Osteoblast Wnt->Osteoblast Osteoclast Osteoclast Inhibition RANKL->Osteoclast

Strontium signaling pathways in bone and dental cells.
Salicylate-Mediated Anti-inflammatory Signaling

Salicylates exert their anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Salicylate_Signaling Salicylate Salicylate COX COX-1 / COX-2 Salicylate->COX NFkB NF-κB Pathway Salicylate->NFkB Prostaglandins Prostaglandins COX->Prostaglandins synthesis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines activation ProInflammatory_Cytokines->Inflammation

Salicylate anti-inflammatory signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound in dental and biomedical applications.

Protocol 1: In Vitro Cytotoxicity Assessment

This protocol is designed to determine the dose-dependent cytotoxicity of this compound on relevant cell lines.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells (e.g., hDPSCs, MC3T3-E1) in 96-well plates Strontium_Salicylate_Prep Prepare serial dilutions of This compound Treatment Treat cells with this compound for 24, 48, 72 hours Strontium_Salicylate_Prep->Treatment MTT_Assay Perform MTT or CCK-8 assay Treatment->MTT_Assay Absorbance Measure absorbance at appropriate wavelength MTT_Assay->Absorbance Data_Analysis Calculate cell viability (%) and determine IC50 Absorbance->Data_Analysis

Workflow for in vitro cytotoxicity assessment.

Methodology

  • Cell Culture: Culture human dental pulp stem cells (hDPSCs) or MC3T3-E1 pre-osteoblasts in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow to adhere for 24 hours.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile distilled water or culture medium. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 0.1 µM to 10 mM).

  • Treatment: Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Cell Viability Assay (MTT or CCK-8):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours.

    • For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. Determine the half-maximal inhibitory concentration (IC₅₀) if applicable.

Protocol 2: Osteogenic/Odontogenic Differentiation Assay

This protocol assesses the potential of this compound to induce the differentiation of stem cells into osteoblasts or odontoblasts.

Methodology

  • Cell Seeding and Culture: Seed hDPSCs or MC3T3-E1 cells in 24-well plates at a density of 2 x 10⁴ cells/well and culture in standard medium until confluent.

  • Induction of Differentiation: Replace the standard medium with an osteogenic differentiation medium (standard medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone) containing non-toxic concentrations of this compound as determined from the cytotoxicity assay.

  • Medium Change: Change the medium every 2-3 days for up to 21 days.

  • Alkaline Phosphatase (ALP) Activity Assay (Day 7 and 14):

    • Lyse the cells and measure the ALP activity in the cell lysate using a p-nitrophenyl phosphate (B84403) (pNPP) substrate.

    • Normalize the ALP activity to the total protein content of the cell lysate.

  • Alizarin Red S Staining for Mineralization (Day 21):

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash with distilled water to remove excess stain.

    • Visualize and quantify the mineralized nodules.

Protocol 3: Anti-inflammatory Activity Assay

This protocol evaluates the ability of this compound to reduce the inflammatory response in a cell culture model.

Methodology

  • Cell Culture: Culture RAW 264.7 macrophages or hDPSCs in appropriate media.

  • Cell Seeding: Seed cells in 24-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using specific ELISA kits.

  • Gene Expression Analysis (RT-qPCR):

    • Extract total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of genes encoding for inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) using real-time quantitative PCR.

Conclusion

This compound presents a promising, yet underexplored, therapeutic agent for a range of dental and biomedical applications. Its potential to simultaneously promote tissue regeneration and mitigate inflammation warrants further investigation. The application notes and protocols provided herein offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this compound, paving the way for its potential translation into clinical practice. It is imperative that future studies directly investigate the synthesized compound to validate the hypothesized synergistic effects of strontium and salicylate.

References

Application Notes and Protocols for the Synthesis of Strontium-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various strontium-based nanoparticles, a summary of their key characteristics, and an overview of their applications in drug delivery and bone regeneration. While the direct use of strontium salicylate (B1505791) as a precursor is not widely documented, this guide focuses on common and effective methods for producing strontium-containing nanomaterials with significant potential in biomedical research.

Data Presentation: Comparative Analysis of Strontium-Based Nanoparticles

The following tables summarize the key quantitative data for strontium-based nanoparticles synthesized by different methods, providing a comparative overview of their physical and functional properties.

Table 1: Physicochemical Properties of Strontium-Based Nanoparticles
Nanoparticle Type Synthesis Method Average Particle Size (nm) Morphology Zeta Potential (mV)
Strontium Oxide (SrO)Sol-Gel~80[1]Pseudo-spherical to cylindricalNot widely reported
Strontium Oxide (SrO)Green Synthesis (Solanum nigrum extract)94.8[2][3]Agglomerated, ranging from individual particles to larger clustersNot widely reported
Strontium Oxide (SrO)Green Synthesis (Henna leaves extract)~40[4]Pseudo-sphericalNot widely reported
Strontium Carbonate (SrCO3)Not specified100-300Not specifiedNot widely reported
Strontium Sulfite (SSNs)NanoprecipitationNot specifiedNot specified-11.9[5]
SSNs with NaClNanoprecipitationNot specifiedNot specified-10.7[5]
SSNs with GlucoseNanoprecipitationNot specifiedNot specified-11.5[5]
SSNs with NaCl and GlucoseNanoprecipitationNot specifiedNot specified-10.5[5]
Strontium-doped Hydroxyapatite (B223615)HydrothermalNot specifiedNot specifiedNot widely reported
Strontium-doped Iron OxideCo-precipitationNot specifiedSpherical and needle-likeNot widely reported
Table 2: Drug Delivery Performance of Strontium-Based Nanoparticles
Nanoparticle Type Drug Model Drug Loading Capacity (DLC) (%) Encapsulation Efficiency (EE) (%)
Strontium CarbonateEtoposide34.4 ± 0.3[6]71.6 ± 1.9[6]
Strontium-doped HydroxyapatiteBovine Serum Albumin5.55[6]Not Reported
Strontium-doped HydroxyapatiteLysozyme9.05[6]Not Reported
Strontium-doped Iron OxideIbuprofenIncreases with strontium content[7]Increases with strontium content[7]
Silver and Strontium co-doped Iron OxideIbuprofenNot specified62.94% (for Ag0.25Fe2O4)[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of various strontium-based nanoparticles.

Protocol 1: Sol-Gel Synthesis of Strontium Oxide (SrO) Nanoparticles

This protocol describes a simple and cost-effective method for synthesizing strontium oxide nanoparticles at room temperature.[1][9][10]

Materials:

Procedure:

  • Prepare a 0.2 M solution of strontium nitrate in a beaker.

  • Slowly add a 0.5 M solution of sodium hydroxide dropwise to the strontium nitrate solution while stirring continuously.

  • Continue adding the NaOH solution until a white precipitate of strontium hydroxide is formed. The pH of the solution should be approximately 12.6.

  • Wash the precipitate with methyl alcohol two to three times to remove any ionic impurities.

  • Dry the precipitate in a muffle furnace at 200°C, 400°C, or 600°C to obtain strontium oxide nanoparticles. The calcination temperature influences the final particle size and morphology.[1]

Protocol 2: Hydrothermal Synthesis of Strontium-Doped Hydroxyapatite (Sr-HAp) Nanoparticles

This protocol details the synthesis of strontium-doped hydroxyapatite nanoparticles, which are particularly relevant for bone regeneration applications.[11][12][13][14]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Strontium nitrate (Sr(NO₃)₂)

  • Diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄)

  • Ammonia (B1221849) solution (25%)

  • Deionized water

  • Teflon-lined autoclave

  • Magnetic stirrer

  • pH meter

Procedure:

  • Prepare a solution by dissolving the desired molar ratios of calcium nitrate tetrahydrate and strontium nitrate in deionized water. For example, for 50 at% Sr-doped HA, dissolve 1.9 g of Ca(NO₃)₂·4H₂O and 1.703 g of Sr(NO₃)₂ in 60 mL of deionized water.[11][13]

  • In a separate beaker, dissolve the stoichiometric amount of diammonium hydrogen phosphate in deionized water (e.g., 1.275 g in the example above).[11][13]

  • Slowly add the phosphate solution to the calcium and strontium solution while stirring vigorously.

  • Adjust the pH of the resulting suspension to between 10 and 10.5 using a 25% ammonia solution.[11][13]

  • Transfer the final suspension to a Teflon-lined autoclave and heat it to 180°C for 24 hours.[15]

  • Allow the autoclave to cool to room temperature.

  • Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol, and then dry it in an oven.

Protocol 3: Co-precipitation Synthesis of Strontium-Doped Iron Oxide Nanoparticles

This method is commonly used for synthesizing magnetic nanoparticles with potential applications in targeted drug delivery and hyperthermia.[7]

Materials:

  • Ferric chloride (FeCl₃)

  • Ferrous chloride (FeCl₂)

  • Strontium chloride (SrCl₂)

  • Sodium hydroxide (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

  • Deionized water

  • Beakers

  • Magnetic stirrer

Procedure:

  • Prepare aqueous solutions of ferric chloride, ferrous chloride, and strontium chloride in the desired molar ratios.

  • Mix the metal salt solutions in a beaker under vigorous stirring.

  • Rapidly add a solution of sodium hydroxide or ammonium hydroxide to the mixed metal salt solution to induce co-precipitation. Maintain a constant pH, typically around 9.[16]

  • Continue stirring the mixture for a set period (e.g., 1-2 hours) to allow for the formation and growth of the nanoparticles.

  • Collect the magnetic precipitate using a strong magnet and decant the supernatant.

  • Wash the nanoparticles several times with deionized water to remove any unreacted precursors and by-products.

  • Finally, dry the synthesized strontium-doped iron oxide nanoparticles, for instance, in an oven overnight.[17]

Protocol 4: Green Synthesis of Strontium Oxide (SrO) Nanoparticles Using Plant Extracts

This eco-friendly protocol utilizes the biomolecules present in plant extracts as reducing and capping agents for the synthesis of nanoparticles.[3][4][18][19]

Materials:

  • Strontium nitrate hexahydrate (Sr(NO₃)₂·6H₂O)

  • Fresh leaves of a suitable plant (e.g., Solanum nigrum[2][3], Henna[4])

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • Centrifuge

  • Hot air oven

Procedure:

  • Preparation of the Plant Extract:

    • Thoroughly wash the fresh leaves with deionized water.

    • Boil a specific amount of the leaves (e.g., 10 g) in a specific volume of deionized water (e.g., 100 mL) for a set time (e.g., 10-15 minutes).

    • Cool the extract to room temperature and filter it to remove solid residues.

  • Nanoparticle Synthesis:

    • Prepare a weak solution of strontium nitrate hexahydrate (e.g., 0.1 M).[3]

    • Add a specific volume of the plant leaf extract to the strontium nitrate solution while stirring continuously at a slightly elevated temperature (e.g., 70°C).[3]

    • Observe the color change of the solution, which indicates the formation of nanoparticles.

    • Continue stirring for a specified period (e.g., 1 hour).[3]

  • Collection and Purification:

    • Cool the solution to room temperature.

    • Centrifuge the solution to separate the nanoparticles from the reaction mixture.

    • Wash the nanoparticle pellet several times with deionized water to remove any residual extract components.

    • Dry the purified nanoparticles in a hot air oven.

Mandatory Visualizations

Experimental Workflow for Nanoparticle Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of strontium-based nanoparticles.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Stage Precursors Precursor Preparation (e.g., Strontium Salt Solution) Reaction Nanoparticle Formation (e.g., Sol-Gel, Hydrothermal) Precursors->Reaction Purification Purification & Washing (Centrifugation, Filtration) Reaction->Purification Drying Drying/Calcination Purification->Drying Size Particle Size & Distribution (DLS, TEM, SEM) Drying->Size Morphology Morphology & Structure (SEM, TEM, XRD) Drying->Morphology Surface Surface Charge (Zeta Potential) Drying->Surface Composition Compositional Analysis (EDX, FTIR) Drying->Composition Drug_Loading Drug Loading & Encapsulation Size->Drug_Loading Morphology->Drug_Loading In_Vitro In Vitro Studies (Cell Viability, Uptake) Drug_Loading->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo

Caption: A generalized workflow for the synthesis, characterization, and application of strontium nanoparticles.

Signaling Pathways in Strontium-Induced Osteogenesis

Strontium ions are known to promote bone formation by activating key signaling pathways in mesenchymal stem cells (MSCs) and osteoblasts. The following diagrams illustrate the Wnt/β-catenin and Ras/MAPK pathways.

Wnt/β-catenin Signaling Pathway

Wnt_Pathway Sr Strontium Ions Wnt Wnt Proteins Sr->Wnt stimulates Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP56->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Osteogenesis Osteogenic Gene Expression TCF_LEF->Osteogenesis promotes

Caption: Activation of the Wnt/β-catenin pathway by strontium ions promotes osteogenesis.[20][21][22]

Ras/MAPK Signaling Pathway

Ras_MAPK_Pathway Sr Strontium Ions Ras Ras Sr->Ras activates Raf Raf Ras->Raf p38 p38 Ras->p38 activates MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Runx2 Runx2 ERK->Runx2 phosphorylates & activates p38->Runx2 phosphorylates & activates Osteoblast_Diff Osteoblast Differentiation Runx2->Osteoblast_Diff promotes

Caption: Strontium promotes osteoblast differentiation via the Ras/MAPK signaling pathway.[23][24][25]

References

Experimental protocol for strontium salicylate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Strontium Salicylate (B1505791)

Introduction

Strontium salicylate is a compound of interest in pharmaceutical and chemical research. Accurate quantification of both the strontium cation and the salicylate anion is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides detailed experimental protocols for the quantification of strontium and salicylate using atomic absorption spectroscopy (AAS), UV-Visible spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Method 1: Quantification of Strontium by Atomic Absorption Spectroscopy

Principle

Atomic absorption spectroscopy is a highly sensitive technique for determining the concentration of specific metal ions in a sample.[1] In this method, a solution containing the sample is aspirated into a flame, where it is atomized. A light beam from a hollow cathode lamp specific to the element of interest (strontium) is passed through the flame. The strontium atoms in the flame absorb this light at a characteristic wavelength, and the amount of light absorbed is directly proportional to the concentration of strontium in the sample. To overcome interferences from other ions like sodium, potassium, aluminum, and phosphate, a solution of lanthanum chloride and potassium chloride is added to both samples and standards to act as a releasing agent and ionization suppressant.[2]

Experimental Protocol

1. Reagents and Materials

  • Strontium carbonate (SrCO₃)

  • Hydrochloric acid (HCl), dilute

  • Lanthanum oxide (La₂O₃)

  • Potassium chloride (KCl)

  • Demineralized water

  • Strontium standard solution (100 µg/mL)

  • Lanthanum chloride-potassium chloride solution

  • Glassware: Volumetric flasks, pipettes

2. Preparation of Solutions

  • Strontium Standard Stock Solution (100 µg/mL): Dissolve 0.1684 g of SrCO₃ in a minimum amount of dilute HCl. Dilute to 1000 mL with demineralized water.[2]

  • Lanthanum chloride-Potassium chloride Solution: Dissolve 117.3 g of La₂O₃ in a minimum amount of dilute HCl. Add 19.1 g of KCl and dilute to 1000 mL with demineralized water.[2]

  • Strontium Working Standards: Prepare a series of at least six working standards by diluting the strontium standard stock solution to concentrations ranging from 10 to 5000 µg/L.[2] To each 10 mL of the working standard, add 1.0 mL of the LaCl₃-KCl solution.[2]

3. Sample Preparation

  • Accurately weigh a sample of this compound and dissolve it in a known volume of demineralized water.

  • Dilute the sample solution as necessary to bring the strontium concentration into the working range of the standards.

  • To 10.0 mL of the diluted sample solution, add 1.0 mL of the LaCl₃-KCl solution.[2]

4. Instrumental Parameters (Typical)

  • Technique: Flame Atomic Absorption Spectroscopy

  • Wavelength: 460.7 nm

  • Slit Width: 0.7 nm

  • Lamp Current: As recommended by the manufacturer

  • Fuel: Acetylene

  • Oxidant: Nitrous oxide

  • Burner: As recommended by the manufacturer[2]

5. Analytical Procedure

  • Calibrate the instrument using the prepared working standards. Use a blank solution (10 mL demineralized water plus 1.0 mL LaCl₃-KCl solution) to set the automatic zero control.[2]

  • Aspirate the prepared sample solutions into the flame.

  • Record the absorbance for each sample.

  • Determine the concentration of strontium in the samples from the calibration curve.

  • If samples were diluted, multiply the result by the appropriate dilution factor.[2]

Workflow for Strontium Quantification by AAS

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Strontium Working Standards Matrix_Mod Add LaCl3-KCl Solution to Standards and Samples Standards->Matrix_Mod Sample Prepare this compound Sample Solution Sample->Matrix_Mod AAS Aspirate into AAS Instrument Matrix_Mod->AAS Measure Measure Absorbance at 460.7 nm AAS->Measure Cal_Curve Generate Calibration Curve Measure->Cal_Curve Quantify Calculate Strontium Concentration Cal_Curve->Quantify

Caption: Workflow for the quantification of strontium by Atomic Absorption Spectroscopy.

Method 2: Quantification of Salicylate by UV-Visible Spectrophotometry

Principle

This colorimetric method is based on the reaction between salicylate ions and ferric ions (Fe³⁺) in an acidic medium to form a distinct purple-colored complex.[3][4] The intensity of the color produced is directly proportional to the concentration of salicylate in the sample, which can be measured spectrophotometrically. The maximum absorbance of the complex is typically observed around 525-537 nm.[4][5]

Experimental Protocol

1. Reagents and Materials

  • Sodium salicylate

  • Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)

  • Hydrochloric acid (HCl), 1%

  • Demineralized water

  • UV-Vis Spectrophotometer

  • Glassware: Volumetric flasks, pipettes, cuvettes

2. Preparation of Solutions

  • Salicylate Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of sodium salicylate in demineralized water.

  • Ferric Chloride Reagent (1%): Dissolve 1 g of FeCl₃ in 100 mL of 1% HCl.[6]

  • Salicylate Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from approximately 10 to 90 µg/mL.[6]

3. Sample Preparation

  • Accurately weigh a sample of this compound and dissolve it in a known volume of demineralized water.

  • Dilute the sample solution as needed to bring the salicylate concentration into the linear range of the assay.

4. Analytical Procedure

  • To a series of volumetric flasks, add aliquots of the salicylate working standards.

  • To each flask, add a fixed volume (e.g., 1 mL) of the 1% Ferric Chloride reagent and dilute to the mark with demineralized water.[6]

  • Prepare a reagent blank using demineralized water and the ferric chloride reagent.

  • Allow the color to develop for a specified time.

  • Measure the absorbance of each standard and the prepared samples at the wavelength of maximum absorbance (around 530 nm) against the reagent blank.[5]

  • Construct a calibration curve by plotting absorbance versus the concentration of the salicylate standards.

  • Determine the concentration of salicylate in the samples from the calibration curve.

Workflow for Salicylate Quantification by UV-Vis Spectrophotometry

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standards Prepare Salicylate Working Standards Add_FeCl3 Add Ferric Chloride Reagent Standards->Add_FeCl3 Sample Prepare this compound Sample Solution Sample->Add_FeCl3 Color_Dev Color Development (Purple Complex) Add_FeCl3->Color_Dev Spectro Measure Absorbance at ~530 nm Color_Dev->Spectro Cal_Curve Generate Calibration Curve Spectro->Cal_Curve Quantify Calculate Salicylate Concentration Cal_Curve->Quantify

Caption: Workflow for the quantification of salicylate by UV-Vis Spectrophotometry.

Method 3: Quantification of Salicylate by HPLC

Principle

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For salicylate, a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The salicylate is separated from other components and detected by a UV detector at its wavelength of maximum absorbance.

Experimental Protocol

1. Reagents and Materials

  • Salicylic (B10762653) acid standard

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acid (e.g., phosphoric acid or acetic acid) for pH adjustment of the mobile phase

  • HPLC system with UV detector

  • C18 analytical column

2. Preparation of Solutions

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid to control pH). The exact ratio should be optimized for good separation.

  • Standard Solutions: Prepare a stock solution of salicylic acid in the mobile phase and dilute it to create a series of calibration standards.

  • Sample Solution: Dissolve the this compound sample in the mobile phase and filter through a 0.45 µm filter before injection.[7]

3. Instrumental Parameters (Typical)

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Methanol:Water (e.g., 60:40 v/v) adjusted to an acidic pH

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 10-20 µL[7]

  • Detection: UV at ~297 nm[8] or 237 nm[9]

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Identify the salicylic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of salicylic acid in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following tables summarize the validation parameters for the described analytical methods as found in the literature.

Table 1: Strontium Quantification by AAS

ParameterValueReference
Linearity Range5-250 µg/L (in plasma)[10]
Limit of Detection (LOD)2 µg/L (in 20-fold diluted plasma)[10]
Limit of Quantification (LOQ)Not specified
Intra-assay CV9.1% at 25 µg/L, 6.9% at 250 µg/L[10]
Inter-assay CV5.3% at 25 µg/L, 4.8% at 250 µg/L[10]

Table 2: Salicylate Quantification by UV-Vis Spectrophotometry

ParameterValueReference
Linearity Range2–30 µg/mL (Sodium Salicylate)[11]
10-90 µg/mL (Salicylic Acid)[6]
50 to 500 mg/L (in plasma)[12]
Molar Absorptivity8.5013×10³ L mol⁻¹ cm⁻¹[11]
Limit of Detection (LOD)10 mg/L (in plasma)[12]
Limit of Quantification (LOQ)50 mg/L (in plasma)[12]
Correlation Coefficient (R²)0.9990[11]
0.998[12]

Table 3: Salicylate (as Strontium Ranelate) Quantification by HPLC

ParameterValueReference
Linearity Range20-320 µg/mL[13]
Limit of Detection (LOD)0.06 µg/mL[13]
Limit of Quantification (LOQ)0.20 µg/mL[13]
Recovery96.1-102.1%[13]
Intra-day Precision (RSD)1.0-1.4%[13]
Intermediate Precision (RSD)1.2-1.4%[13]
Correlation Coefficient (R²)0.99998[13]

This application note provides robust and validated methods for the separate quantification of strontium and salicylate. Atomic absorption spectroscopy offers a reliable and sensitive method for strontium determination. For salicylate, UV-Visible spectrophotometry provides a simple, cost-effective, and rapid method suitable for many applications, while HPLC offers higher specificity and is ideal for complex matrices. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

References

Strontium Salicylate as a Catalyst in Organic Reactions: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Evidence in Current Scientific Literature

Following a comprehensive review of available scientific literature, there is currently no direct evidence to support the use of strontium salicylate (B1505791) as a catalyst in organic reactions. Searches of established chemical databases and scholarly articles did not yield any specific examples or protocols where strontium salicylate is employed to catalyze reactions such as the Biginelli reaction, Knoevenagel condensation, the synthesis of α-aminonitriles, or other common organic transformations.

While various strontium compounds, including strontium chloride hexahydrate, strontium triflate, and chiral strontium complexes, have been reported as effective catalysts in a range of organic syntheses, this compound itself is not documented in this capacity. The existing literature primarily focuses on the synthesis of this compound, its characterization, and its applications in the medical field. One patent mentions this compound within a broad list of strontium-containing compounds that can be used to modify zeolite catalysts, but this does not pertain to its direct use as a primary catalyst in organic reactions.

Based on the current state of published research, the topic of "this compound as a catalyst in organic reactions" appears to be an unexplored area of study. Consequently, the creation of detailed application notes and experimental protocols, as requested, is not feasible due to the lack of foundational scientific data.

Researchers and drug development professionals interested in strontium-based catalysis are encouraged to explore the documented applications of other strontium salts and complexes. Future research may yet uncover catalytic applications for this compound, but as of now, it remains an unvalidated hypothesis.

Application Notes and Protocols: Strontium Salicylate in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium salicylate (B1505791) (Sr(C₇H₅O₃)₂) is a salt derived from strontium and salicylic (B10762653) acid. It combines the therapeutic properties of both moieties, offering potential applications in pharmaceuticals and serving as a versatile building block in fine chemical manufacturing.[1] Salicylic acid and its derivatives are well-known for their analgesic, anti-inflammatory, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] Strontium, on the other hand, has been noted for its beneficial effects on bone metabolism, promoting bone formation and inhibiting bone resorption. This dual functionality makes strontium salicylate a compound of interest for drug development, particularly in the context of inflammatory conditions and bone-related disorders.

In fine chemical manufacturing, this compound serves as a key intermediate for the synthesis of more complex molecules and materials.[1] Its synthesis is achievable through straightforward and high-yield methods, making it an economically viable starting material.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₆Sr[4][5][6]
Molecular Weight 361.85 g/mol [4][5][6]
CAS Number 526-26-1[4][5][6]
Appearance White crystalline powder[7]
Taste Sweet saline[7]
Odor Odorless[7]
Solubility Soluble in water and alcohol.[7]
Boiling Point 336.3°C at 760 mmHg[6][8]
Flash Point 144.5°C[6][8]
Stability Decomposes when heated; protect from light.[6][7]

Applications in Fine Chemical Manufacturing

This compound is a valuable precursor in the synthesis of various organic and organometallic compounds. Its utility stems from the reactivity of the carboxylate and phenoxide functionalities, as well as the presence of the strontium cation.

Potential Applications:

  • Synthesis of Novel Anti-inflammatory Drugs: The salicylate moiety can be chemically modified to produce new non-steroidal anti-inflammatory drugs (NSAIDs). The presence of strontium may offer a synergistic effect or improved pharmacokinetic properties.

  • Development of Bone-Targeting Therapeutics: The strontium component can act as a carrier to deliver therapeutic agents to bone tissue, leveraging strontium's natural affinity for the bone matrix.

  • Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the salicylate ligand allows for the formation of complex coordination structures with potential applications in catalysis, gas storage, and materials science.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound Monohydrate

This protocol is adapted from a patented high-yield synthesis method.[9]

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Strontium Carbonate (SrCO₃)

  • Deaerated Distilled Water

Equipment:

  • Reaction vessel with constant mixing capability (e.g., magnetic stirrer or overhead stirrer)

  • Heating mantle or water bath

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of Saturated Salicylic Acid Solution:

    • In a reaction vessel, dissolve 47 g of salicylic acid in 250 mL of deaerated distilled water.

    • Heat the mixture to 40°C under constant mixing until the salicylic acid is completely dissolved.

  • Reaction with Strontium Carbonate:

    • Slowly add 50 g of strontium carbonate to the salicylic acid solution over a period of approximately 30 minutes. Maintain the temperature at 40°C and ensure vigorous mixing.

    • The reaction progress is indicated by the evolution of carbon dioxide gas. The reaction is complete when effervescence ceases.

  • Crystallization and Isolation:

    • Cool the reaction mixture to 20°C to induce precipitation of the product.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold deaerated distilled water.

  • Drying:

    • Dry the product in an oven at a temperature not exceeding 50°C to obtain this compound monohydrate. Temperatures above this may lead to the decomposition of the salicylate anion.[9]

Expected Yield:

  • Greater than 95% of the theoretical amount.[9]

Protocol 2: Synthesis of this compound Dihydrate via Soft Chemistry

This protocol is based on a soft chemistry approach described in the literature.[1]

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Strontium Carbonate (SrCO₃)

  • Distilled Water

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Filtration apparatus

  • Desiccator

Procedure:

  • Reaction Mixture Preparation:

    • In a beaker, prepare an aqueous solution of salicylic acid.

    • Add a stoichiometric amount of strontium carbonate to the salicylic acid solution with continuous stirring.

  • Reaction and Crystallization:

    • Gently heat the mixture to facilitate the reaction, which is evidenced by the release of CO₂.

    • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a minimal amount of cold distilled water.

    • Dry the product in a desiccator over a suitable drying agent.

Characterization:

  • The resulting product, Sr(C₇H₅O₃)₂·2H₂O, can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD).[1]

Characterization Data

TechniqueExpected Observations
FTIR Characteristic peaks for the carboxylate group, aromatic ring, and hydroxyl group of the salicylate moiety.
XRD A specific diffraction pattern corresponding to the crystalline structure of this compound. The dihydrate form is reported to have a monoclinic crystal system.[1]
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the salicylate ring. Due to the salt formation, the chemical shifts may differ from salicylic acid.
¹³C NMR The carbon NMR spectrum will show resonances for the aromatic carbons and the carboxylate carbon.

Mechanism of Action and Signaling Pathways (Hypothetical)

A specific signaling pathway for the combined this compound molecule has not been fully elucidated. However, its biological effects can be understood by considering the independent and potentially synergistic actions of its constituent ions: strontium and salicylate.

Inhibition of Prostaglandin (B15479496) Synthesis by Salicylate

Salicylates are known to exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.[2][3][10]

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Strontium_Salicylate This compound (Salicylate Moiety) Strontium_Salicylate->COX_Enzymes Inhibits

Caption: Inhibition of the prostaglandin synthesis pathway by the salicylate component of this compound.

Effect of Strontium on Bone Metabolism

Strontium ions have been shown to have a dual effect on bone remodeling: they stimulate the proliferation and differentiation of osteoblasts (bone-forming cells) and inhibit the activity of osteoclasts (bone-resorbing cells). This leads to a net increase in bone mass.

Strontium_Bone_Metabolism Strontium_Ion Strontium Ion (Sr²⁺) Osteoclasts Osteoclasts (Bone Resorption) Strontium_Ion->Osteoclasts Inhibits Osteoblasts Osteoblasts (Bone Formation) Bone_Mass Increased Bone Mass Osteoblasts->Bone_Mass Osteoclasts->Bone_Mass Reduces resorption

Caption: The dual action of strontium ions on bone cells, promoting a positive balance in bone remodeling.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis and subsequent analysis of this compound.

Synthesis_Workflow Reagents Prepare Reagents: Salicylic Acid & Strontium Carbonate Reaction Reaction at Controlled Temperature (e.g., 40°C) Reagents->Reaction Crystallization Cooling and Crystallization Reaction->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying of Product Filtration->Drying Characterization Characterization Drying->Characterization FTIR FTIR Spectroscopy Characterization->FTIR XRD X-ray Diffraction Characterization->XRD NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR Purity Purity Analysis (e.g., HPLC) Characterization->Purity End Pure this compound Purity->End

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

Application Notes and Protocols: Strontium Salicylate for Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Strontium salicylate (B1505791) is an emerging bioactive compound for the functionalization of tissue engineering scaffolds, particularly for bone regeneration. This molecule combines the known osteogenic and angiogenic properties of strontium with the anti-inflammatory and potential regenerative effects of salicylate. Strontium ions have been shown to stimulate bone formation and reduce bone resorption by influencing key signaling pathways in osteoblasts and osteoclasts.[1][2][3][4][5] Salicylate, a non-steroidal anti-inflammatory drug (NSAID), can modulate inflammatory responses and has been found to activate signaling pathways involved in tissue healing.[6][7][8][9] The dual action of strontium salicylate makes it a promising candidate for creating scaffolds that not only provide structural support but also actively promote a favorable microenvironment for tissue regeneration.

These application notes provide a comprehensive overview of the use of this compound in tissue engineering, including its effects on cellular processes, relevant signaling pathways, and detailed protocols for scaffold fabrication and evaluation.

II. Physicochemical and Mechanical Properties of Strontium-Doped Scaffolds

The incorporation of strontium into tissue engineering scaffolds can influence their physical and mechanical characteristics. While data specifically for "this compound" scaffolds is emerging, studies on strontium-doped calcium silicate (B1173343) (SrCS) and other strontium-containing biomaterials provide valuable insights into the expected properties.

PropertyMaterialObservationReference
Porosity Strontium-substituted Calcium Silicate/Silk Fibroin (SrCS/SF)80-88%[10]
Pore Size Strontium-substituted Calcium Silicate/Silk Fibroin (SrCS/SF)400-600 µm[10]
Compressive Strength 3D Printed Strontium-doped Calcium Silicate (SrCS)~5.9 MPa (significantly higher than neat CS scaffolds at ~2.6 MPa)[11]
Compressive Modulus Strontium-substituted Calcium Silicate/Silk Fibroin (SrCS/SF)Higher than pure silk fibroin scaffolds[10]
Degradation Strontium-substituted Calcium Silicate/Silk Fibroin (SrCS/SF)Sustained release of strontium over time[10]
Bioactivity Strontium-doped Bioactive GlassEnhanced bioactivity compared to undoped scaffolds[12]

III. In Vitro Biological Performance

The biological effects of strontium-releasing scaffolds are well-documented, demonstrating enhanced osteogenic and angiogenic potential. The addition of salicylate is expected to further contribute to a pro-regenerative environment through its anti-inflammatory properties.

AssayCell TypeStrontium ConcentrationKey FindingsReference
Cell Proliferation (MTT Assay) Human Adipose-Derived Stem Cells (hASCs)25-500 µMPromoted osteogenic differentiation[13]
Osteogenic Differentiation (ALP Activity) Human Adipose-Derived Stem Cells (hASCs)25-500 µMIncreased ALP activity[13]
Mineralization (Alizarin Red Staining) Human Adipose-Derived Stem Cells (hASCs)25-500 µMEnhanced extracellular calcium deposition[13]
Osteogenic Gene Expression (RUNX2, ALP, COL1A1, OCN) MC3T3-E1 pre-osteoblasts3 mMUpregulation of osteogenic markers[14]
Angiogenic Factor Secretion Rat Bone Marrow-Derived Mesenchymal Stromal Cells (rBMSCs)25 wt% SrCS/SFEnhanced expression of angiogenic factors[10]
Anti-inflammatory Effect MacrophagesN/A (Salicylate)Salicylates ameliorate intestinal inflammation by activating macrophage AMPK[9]

IV. In Vivo Performance

Preclinical studies using animal models have demonstrated the enhanced bone regeneration capacity of strontium-releasing scaffolds.

Animal ModelDefect ModelScaffold TypeOutcomeReference
RabbitCalvarial bone defectGelatin-Bioactive Glass/Strontium (Gel-BG/Sr)Accelerated early-stage bone formation[15]
RabbitFemur defect3D Printed Strontium-doped Calcium Silicate (SrCS)Significantly more new bone formation compared to CS scaffolds at 4 and 8 weeks[11]
RatCritical-sized calvarial defectStrontium-substituted Calcium Silicate/Silk Fibroin (SrCS/SF)Enhanced in vivo osteogenesis[10]

V. Signaling Pathways

Strontium and salicylate exert their biological effects by modulating several key intracellular signaling pathways.

A. Strontium-Mediated Signaling Pathways

Strontium ions primarily influence osteogenesis and angiogenesis by activating the Calcium-Sensing Receptor (CaSR) and other downstream pathways.[1][3][16]

Strontium_Signaling Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR activates PI3K PI3K/Akt Pathway Sr->PI3K activates NFATc Cn-NFATc Pathway Sr->NFATc activates Wnt Wnt/β-catenin Pathway CaSR->Wnt MAPK MAPK/ERK Pathway CaSR->MAPK TGF TGFβ/SMAD Pathway CaSR->TGF Osteogenesis ↑ Osteogenic Differentiation Wnt->Osteogenesis MAPK->Osteogenesis Angiogenesis ↑ Angiogenesis MAPK->Angiogenesis TGF->Osteogenesis Apoptosis ↓ Osteoblast Apoptosis PI3K->Apoptosis

Figure 1: Strontium-activated signaling pathways in tissue regeneration.

B. Salicylate-Mediated Signaling Pathway

Salicylate is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and inflammation.[6][7][8][9]

Salicylate_Signaling Salicylate Salicylate AMPK AMP-Activated Protein Kinase (AMPK) Salicylate->AMPK activates Inflammation ↓ Pro-inflammatory Cytokine Production AMPK->Inflammation WoundHealing ↑ Wound Healing & Contraction AMPK->WoundHealing

Figure 2: Salicylate-activated AMPK signaling pathway.

VI. Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound-functionalized scaffolds.

A. Scaffold Fabrication (Conceptual Workflow)

This workflow outlines the general steps for creating a this compound-loaded scaffold. The specific polymer and fabrication method may vary.

Scaffold_Fabrication Start Start Polymer Select Biocompatible Polymer (e.g., PCL, PLGA) Start->Polymer SrSa Synthesize or Procure This compound Start->SrSa Mixing Incorporate this compound into Polymer Matrix Polymer->Mixing SrSa->Mixing Fabrication Scaffold Fabrication (e.g., 3D Printing, Electrospinning, Freeze-drying) Mixing->Fabrication Characterization Physicochemical Characterization (SEM, FTIR, Mechanical Testing) Fabrication->Characterization Sterilization Sterilization Characterization->Sterilization End Ready for Cell Seeding Sterilization->End

Figure 3: General workflow for this compound scaffold fabrication.

B. Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing cell viability on 3D scaffolds.[17][18][19][20][21]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (phenol red-free)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells onto the this compound scaffolds in a multi-well plate and culture for the desired time points (e.g., 1, 3, and 7 days).

  • At each time point, carefully remove the culture medium.

  • Add fresh, phenol (B47542) red-free medium containing MTT (final concentration 0.5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C in a CO2 incubator, protected from light.

  • Carefully remove the MTT solution.

  • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals. The volume should be sufficient to cover the scaffold.

  • Incubate on a shaker for 15-30 minutes to ensure complete dissolution.

  • Transfer 100-200 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

C. Osteogenic Differentiation Assessment (Alkaline Phosphatase Activity Assay)

This colorimetric assay measures the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation.[22][23][24][25][26]

Materials:

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • ALP assay buffer

  • Stop solution (e.g., 3 M NaOH)

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Culture cells on the scaffolds in osteogenic induction medium for 7 and 14 days.

  • Wash the scaffolds twice with cold PBS.

  • Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Add a known amount of cell lysate to a 96-well plate.

  • Add the pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes, or until a yellow color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Quantify the ALP activity by comparing the absorbance to a standard curve of p-nitrophenol. Normalize the results to the total protein content of the cell lysate.

D. Mineralization Assessment (Alizarin Red S Staining)

This staining method detects calcium deposits, a late marker of osteogenic differentiation.[27][28][29][30][31]

Materials:

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • 4% paraformaldehyde (PFA) or 10% formalin

  • Distilled water

  • PBS

Procedure:

  • Culture cells on the scaffolds in osteogenic induction medium for 21-28 days.

  • Wash the scaffolds gently with PBS.

  • Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature.

  • Wash the scaffolds three times with distilled water.

  • Add the ARS staining solution to cover the scaffolds and incubate for 20-45 minutes at room temperature.

  • Gently aspirate the staining solution and wash the scaffolds four to five times with distilled water to remove excess stain.

  • Visualize the red-orange mineralized nodules under a microscope.

  • For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance of the eluate can be measured at 562 nm.

E. Anti-inflammatory Activity Assessment (ELISA for TNF-α and IL-6)

This protocol measures the concentration of pro-inflammatory cytokines released by immune cells (e.g., macrophages) in response to the scaffold material.[32][33][34][35][36]

Materials:

  • ELISA kits for TNF-α and IL-6

  • Cell culture supernatant from macrophages cultured with the scaffold extracts or in direct contact with the scaffolds.

  • Wash buffer

  • Stop solution

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes.

  • Wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

VII. Conclusion

This compound represents a promising functionalization agent for tissue engineering scaffolds, offering the potential for a synergistic effect of enhanced osteogenesis, angiogenesis, and a modulated inflammatory response. The protocols and data presented here provide a framework for researchers and drug development professionals to explore the application of this compound in the development of next-generation regenerative materials. Further research is warranted to fully elucidate the combined effects and optimal formulations of this compound in various tissue engineering applications.

References

Application Notes and Protocols for the Analytical Detection of Strontium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium salicylate (B1505791) is an ionic compound composed of a strontium cation (Sr²⁺) and two salicylate anions. The accurate and reliable quantification of this compound, either as the intact molecule or its constituent ions, is critical in various stages of drug development, quality control, and research. Due to the distinct nature of the inorganic cation and the organic anion, a combination of analytical techniques is often required for comprehensive characterization.

These application notes provide an overview of the principal analytical techniques and detailed protocols for the detection and quantification of both the strontium and salicylate moieties. The methods described range from atomic spectroscopy for elemental analysis to chromatography and spectrophotometry for the organic component.

Part 1: Analysis of the Strontium Ion (Sr²⁺)

The determination of strontium concentration is typically achieved using atomic spectroscopy or ion chromatography, which offer high sensitivity and selectivity for elemental analysis.

Atomic Absorption Spectroscopy (AAS)

Principle: Atomic Absorption Spectroscopy (AAS) quantifies the absorption of optical radiation by free atoms in the gaseous state. A sample solution is nebulized and aspirated into a flame where it is atomized. A light beam from a hollow cathode lamp containing strontium is passed through the flame, and the amount of light absorbed at a characteristic wavelength is proportional to the concentration of strontium atoms.

Application: This technique is suitable for analyzing water, brines, and digested solid samples containing strontium concentrations from approximately 10 to 5000 µg/L.[1]

Advantages:

  • Well-established and robust technique.

  • Relatively low cost compared to plasma-based techniques.

Disadvantages:

  • Susceptible to chemical and ionization interferences.

  • Lower throughput compared to ICP methods.

Experimental Protocol: Determination of Strontium in an Aqueous Solution

1. Reagents and Standards Preparation:

  • Lanthanum Chloride-Potassium Chloride Solution: Dissolve 117.3 g of La₂O₃ in a minimal amount of dilute HCl. Add 19.1 g of KCl and dilute to 1,000 mL with demineralized water. This solution is used to mask interferences and control ionization.[1]
  • Strontium Stock Standard Solution (100 µg/mL): Dissolve 0.1684 g of dried SrCO₃ in a minimum volume of dilute HCl and dilute to 1,000 mL with demineralized water.[1]
  • Working Standards: Prepare a blank and a series of at least six working standards (e.g., 10, 50, 100, 500, 1000, 5000 µg/L) by diluting the stock standard solution.[1]

2. Sample Preparation:

  • For clear aqueous samples, filter if necessary.
  • Add the Lanthanum Chloride-Potassium Chloride solution to all samples and standards to suppress chemical and ionization interferences.[1]
  • If the expected strontium concentration exceeds 5,000 µg/L, dilute the sample accordingly.[1]

3. Instrumental Parameters (Typical):

  • Instrument: Flame Atomic Absorption Spectrometer
  • Wavelength: 460.7 nm
  • Burner: Air-acetylene
  • Lamp Current: As per manufacturer's recommendation

4. Analysis Workflow:

  • Aspirate the blank, standards, and samples into the flame.
  • Measure the absorbance of each solution.
  • Construct a calibration curve by plotting the absorbance of the standards against their concentration.
  • Determine the concentration of strontium in the samples from the calibration curve.

Ion Chromatography (IC)

Principle: Ion Chromatography (IC) separates ions based on their affinity for an ion-exchange resin. The sample is injected into a stream of eluent and passed through a separator column. The strontium ions are separated from other cations and then detected, typically by suppressed conductivity. For ultra-trace analysis, a pre-concentration step can be included.[2]

Application: IC is a superior method for determining trace and parts-per-trillion (ng/L) concentrations of strontium in water samples, offering speed and reliability.[2] It is also used for monitoring strontium in high-purity brine to prevent membrane fouling in industrial processes.[3]

Advantages:

  • High sensitivity and selectivity.

  • Ability to perform simultaneous analysis of multiple cations.[4]

  • Low detection limits, especially with pre-concentration.[2]

Disadvantages:

  • Requires specialized instrumentation.

  • Matrix effects can be a concern in complex samples.

Experimental Protocol: Determination of Trace Strontium in Water

1. Reagents and Eluent Preparation:

  • Eluent: 30 mM Methanesulfonic Acid (MSA). Prepare by diluting a concentrated MSA stock solution with deionized water.[2]
  • Strontium Stock Standard (1000 mg/L): Use a commercially available certified standard.
  • Working Standards: Prepare a series of standards ranging from 10 to 200 ng/L by serial dilution of the stock standard in deionized water.[2]

2. Sample Preparation:

  • Filter aqueous samples through a 0.45 µm filter to remove particulate matter.
  • For ultra-trace analysis, a 25 mL sample can be pre-concentrated online using a concentrator column.[2]

3. Instrumental Parameters (Typical):

  • Instrument: Reagent-Free Ion Chromatography (RFIC) system
  • Separator Column: IonPac® CS12A-5µm (3 x 150 mm)[2]
  • Eluent: 30 mM MSA[2]
  • Flow Rate: 0.5 mL/min[2]
  • Detection: Suppressed conductivity[2]

4. Analysis Workflow:

  • Inject the standards and samples into the IC system.
  • Record the chromatograms. Strontium should be fully resolved from other common cations like calcium.[2]
  • Create a calibration curve by plotting the peak area of the standards against their concentration.
  • Calculate the strontium concentration in the samples based on the calibration curve.

Quantitative Data Summary for Strontium (Sr²⁺) Analysis
Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
Ion ChromatographyStrontium2.3 ng/L[2]8 ng/L[2]10 - 200 ng/L[2]90.0 - 91.9[5][6][2][5][6]
Atomic AbsorptionStrontium--10 - 5000 µg/L[1]-[1]
ICP-OESStrontium21 µg/L[7]-50 - 1200 µg/L[7]-[7]

Part 2: Analysis of the Salicylate Anion

The salicylate component is an aromatic organic acid, making it well-suited for analysis by UV-Vis spectrophotometry and liquid chromatography.

UV-Visible Spectrophotometry

Principle: This colorimetric method is based on the reaction between salicylate and iron(III) ions in an acidic medium to form a distinct violet-colored tetraaquosalicylatoiron(III) complex.[8][9] The intensity of the color, measured by the absorbance at the wavelength of maximum absorbance (λmax), is directly proportional to the salicylate concentration, following the Beer-Lambert law.[10]

Application: A simple, rapid, and cost-effective method for the routine quality control of salicylate in pharmaceutical formulations and for determining salicylate levels in serum, especially in emergency settings.[11]

Advantages:

  • Economical, straightforward, and user-friendly.[11]

  • Rapid analysis time.

Disadvantages:

  • Lower specificity; susceptible to interference from other phenolic compounds or substances that can complex with iron(III).[12]

  • Lower sensitivity compared to chromatographic methods.

Experimental Protocol: Determination of Salicylate in an Aqueous Solution

1. Reagents and Standards Preparation:

  • Iron(III) Reagent: Buffered 0.02 M iron(III) chloride solution.[8] Alternatively, a solution of iron(III) nitrate (B79036) in dilute hydrochloric acid can be used.[13]
  • Salicylate Stock Solution (e.g., 500 µg/mL): Accurately weigh and dissolve a known amount of sodium salicylate or salicylic (B10762653) acid in deionized water in a volumetric flask.[14]
  • Working Standards: Prepare a series of calibration standards (e.g., 2 to 30 µg/mL) by diluting the stock solution.[14]

2. Sample Preparation:

  • Dissolve the strontium salicylate sample in deionized water to a known volume.
  • Take a suitable aliquot of the sample solution and transfer it to a volumetric flask.

3. Color Development and Measurement:

  • To each flask (standards and samples), add the iron(III) reagent and dilute to the final volume with deionized water.[8][14]
  • Allow the color to develop for a specified time (e.g., 15 minutes).[14]
  • Prepare a reagent blank using deionized water instead of the salicylate solution.
  • Measure the absorbance of each solution against the reagent blank at the λmax (typically around 525-540 nm).[10][13]

4. Analysis Workflow:

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
  • Determine the concentration of salicylate in the sample from its absorbance using the calibration curve.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For salicylate, a reversed-phase C18 column is commonly used. The salicylate is separated from other components and detected by a UV detector at a wavelength where it strongly absorbs light.

Application: HPLC is the gold standard for the specific and accurate quantification of salicylate in bulk drugs, pharmaceutical formulations, and biological fluids like plasma.[12][15] It can simultaneously detect salicylate and other related compounds or impurities.[16]

Advantages:

  • High specificity, sensitivity, and precision.[15]

  • Ability to separate the analyte of interest from complex matrices.

  • Robust and reproducible.

Disadvantages:

  • Higher cost of instrumentation and consumables.

  • Requires more technical expertise than spectrophotometry.

Experimental Protocol: Determination of Salicylate by RP-HPLC

1. Reagents and Mobile Phase Preparation:

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of sodium perchlorate (B79767) buffer (pH 2.5) and acetonitrile (B52724)/isopropyl alcohol (85:14:1 v/v/v).[15] Another option is an acetonitrile and 0.1% trifluoroacetic acid mixture.[16]
  • Standard Solutions: Prepare a stock solution of salicylic acid or sodium salicylate in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 100 µg/mL).[16]

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase.
  • Filter the sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

3. Instrumental Parameters (Typical):

  • Instrument: HPLC system with UV or Photodiode Array (PDA) detector.
  • Column: Hypersil BDS C18 (100 x 4.6 mm, 5 µm) or similar reversed-phase column.[15]
  • Mobile Phase: As prepared above.
  • Flow Rate: 1.0 - 1.5 mL/min.[15]
  • Detection Wavelength: 233 nm or 275 nm.[15][16]
  • Injection Volume: 10 - 20 µL.

4. Analysis Workflow:

  • Inject the standard solutions to establish the calibration curve.
  • Inject the prepared sample solutions.
  • Identify the salicylate peak by its retention time compared to the standard.
  • Quantify the salicylate concentration by comparing the peak area of the sample to the calibration curve.

Quantitative Data Summary for Salicylate Analysis
Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UVSalicylic Acid0.03 µg/mL0.1 µg/mL0.1 - 100 µg/mL99.67[16]
HPLC-UVStrontium Ranelate*0.06 µg/mL0.20 µg/mL20 - 320 µg/mL96.1 - 102.1[17]
UV-Vis SpectrophotometrySodium Salicylate0.064 µg/mL-2 - 30 µg/mL99.70[14]
UV-Vis SpectrophotometrySalicylates in Plasma10 mg/L50 mg/L50 - 500 mg/L~100[11]
Capillary ElectrophoresisSalicylic Acid--0.5 - 200 µmol/L-[18]
HPTLCSalicylic Acid< 1 ppm---[19]

*Data for Strontium Ranelate, a structurally related compound, is included for comparison.

Visualized Workflows and Diagrams

general_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Receive & Log This compound Sample dissolve Dissolve in Appropriate Solvent (e.g., Water, Mobile Phase) sample->dissolve dilute Perform Serial Dilutions dissolve->dilute instrument Select Analytical Method (e.g., HPLC, AAS, IC) dilute->instrument standards Prepare Calibration Standards calibrate Calibrate Instrument with Standards standards->calibrate instrument->calibrate analyze Analyze Prepared Sample(s) calibrate->analyze process Process Data (Peak Integration, Absorbance Reading) analyze->process quantify Quantify Analyte using Calibration Curve process->quantify report Generate Final Report quantify->report

Caption: General workflow for the analysis of this compound.

uv_vis_workflow start Salicylate Solution (Sample or Standard) reagent Add Acidified Iron (III) Reagent start->reagent complex Violet Fe(III)-Salicylate Complex Forms reagent->complex Reaction spectro Measure Absorbance at λmax (~530 nm) complex->spectro beer Concentration ∝ Absorbance (Beer-Lambert Law) spectro->beer Apply result Quantify Salicylate beer->result

Caption: Signaling pathway for UV-Vis detection of salicylate.

ic_workflow cluster_ic Ion Chromatography System sample Aqueous Sample Containing Sr²⁺ injection Inject into IC System sample->injection column Cation-Exchange Separator Column injection->column suppressor Conductivity Suppressor column->suppressor detector Conductivity Detector suppressor->detector data Chromatogram (Peak Area vs. Time) detector->data

Caption: Experimental workflow for Ion Chromatography analysis.

References

Strontium Salicylate in Osteoporosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Therapeutic strategies aim to either reduce bone resorption (anti-catabolic) or stimulate bone formation (anabolic). Strontium salts have emerged as a unique therapeutic class, exhibiting a dual mechanism of action by simultaneously promoting bone formation and inhibiting bone resorption.[1]

While the most extensively studied form is strontium ranelate, this document focuses on the potential application of strontium salicylate (B1505791) in osteoporosis research. Currently, there is a notable lack of direct studies investigating strontium salicylate for osteoporosis treatment. Therefore, these notes are prepared by extrapolating the well-documented effects of the strontium ion (Sr²⁺) from studies on other strontium salts (e.g., ranelate, chloride) and the known biological activities of the salicylate moiety on bone cells.

Mechanism of Action: A Dual-Component Hypothesis

The therapeutic potential of this compound in osteoporosis is hypothesized to derive from the combined actions of its constituent ions: Strontium (Sr²⁺) and Salicylate.

1. The Role of the Strontium Ion (Sr²⁺):

The strontium ion is the primary driver of the anti-osteoporotic effect. Chemically similar to calcium, it integrates into the bone matrix and influences the activity of bone cells.[2][3]

  • Anabolic Effect (Stimulation of Bone Formation): Strontium stimulates the replication and differentiation of pre-osteoblasts, the precursors to bone-forming osteoblasts.[3][4] It enhances the synthesis of key bone matrix proteins like collagen.[5] This action is partly mediated through the activation of the calcium-sensing receptor (CaSR), which triggers downstream signaling cascades, including the Wnt/β-catenin and MAPK ERK1/2 pathways.[6][7]

  • Anti-catabolic Effect (Inhibition of Bone Resorption): Strontium inhibits the differentiation and activity of osteoclasts, the cells responsible for bone resorption.[4] It achieves this by modulating the RANKL/OPG signaling pathway; it decreases the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) and increases the production of its decoy receptor, Osteoprotegerin (OPG), by osteoblasts.[3] This shift in the RANKL/OPG ratio suppresses osteoclastogenesis. Strontium also promotes the apoptosis (programmed cell death) of mature osteoclasts.[8]

2. The Potential Role of the Salicylate Moiety:

Salicylates, including sodium salicylate and acetylsalicylic acid (aspirin), are non-steroidal anti-inflammatory drugs (NSAIDs) that have demonstrated independent effects on bone metabolism.

  • Inhibition of Osteoclastogenesis: Studies have shown that salicylates can inhibit the formation of osteoclast-like cells and reduce bone resorption.[6] This effect is believed to be mediated through the inhibition of the NF-κB (nuclear factor kappa-B) signaling pathway, a critical pathway for osteoclast differentiation.[5][9][10]

  • Effects on Osteoblasts: The influence of salicylates on osteoblasts appears to be dose-dependent. Low doses of aspirin (B1665792) have been found to promote osteogenic differentiation, potentially through the Wnt signaling pathway.[5][9] However, higher concentrations may inhibit osteoblast proliferation and matrix mineralization.[5][11]

The combination of strontium's dual action with the anti-resorptive and potentially pro-formative effects of salicylate suggests that this compound could be a compound of interest for osteoporosis research. However, this hypothesis requires direct experimental validation.

Signaling Pathways Overview

The effects of strontium and salicylate on bone cells are mediated by complex signaling networks. The diagrams below illustrate the key pathways involved.

Strontium_Signaling cluster_EC cluster_Membrane cluster_IC cluster_Osteoblast Osteoblast Effects cluster_Osteoclast Osteoclast Effects Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR PLC PLC CaSR->PLC MAPK MAPK (ERK1/2) CaSR->MAPK Wnt Wnt/β-catenin Pathway CaSR->Wnt NFATc NFATc Pathway CaSR->NFATc OC_Diff Differentiation ↓ CaSR->OC_Diff OC_Activity Activity ↓ CaSR->OC_Activity OC_Apoptosis Apoptosis ↑ CaSR->OC_Apoptosis IP3 IP3 PLC->IP3 IP3->MAPK Ca²⁺ release OB_Prolif Proliferation ↑ MAPK->OB_Prolif OB_Diff Differentiation ↑ MAPK->OB_Diff OB_Survival Survival ↑ MAPK->OB_Survival OPG OPG Production ↑ MAPK->OPG RANKL RANKL Expression ↓ MAPK->RANKL Wnt->OB_Prolif Wnt->OB_Diff Wnt->OB_Survival Wnt->OPG Wnt->RANKL NFATc->OB_Prolif NFATc->OB_Diff NFATc->OB_Survival NFATc->OPG NFATc->RANKL OPG->OC_Diff inhibits RANKL->OC_Diff promotes Salicylate_Signaling cluster_EC cluster_IC cluster_Nucleus cluster_Effects Salicylate Salicylate IKK IKK Salicylate->IKK inhibits Wnt Wnt/β-catenin Pathway Salicylate->Wnt activates (low dose) IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 sequesters NFkB_nuc NF-κB (p65) NFkB_p65->NFkB_nuc translocation Gene_OB Osteogenic Gene Expression Wnt->Gene_OB Gene_OC Osteoclastogenic Gene Expression NFkB_nuc->Gene_OC activates OC_genesis Osteoclastogenesis ↓ Gene_OC->OC_genesis OB_genesis Osteogenesis ↑ (dose-dependent) Gene_OB->OB_genesis Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation cluster_Analysis OB_Culture Primary Osteoblast Culture & Differentiation OB_Assay ALP & Alizarin Red Staining OB_Culture->OB_Assay OC_Culture Osteoclast Precursor Culture & Differentiation OC_Assay TRAP Staining & Resorption Pit Assay OC_Culture->OC_Assay OVX_Model Ovariectomized (OVX) Rat Model OB_Assay->OVX_Model Positive results lead to in vivo study OC_Assay->OVX_Model Positive results lead to in vivo study Treatment This compound Treatment (e.g., 12 weeks) OVX_Model->Treatment Analysis Endpoint Analysis Treatment->Analysis MicroCT Micro-CT Analysis Analysis->MicroCT Biomech Biomechanical Testing Analysis->Biomech Histo Histomorphometry Analysis->Histo Biomarkers Serum Biomarkers Analysis->Biomarkers start Hypothesis: This compound is Osteoprotective start->OB_Culture start->OC_Culture

References

Application Notes and Protocols: Chelation of Strontium with Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and analytical protocols related to the chelation of strontium with salicylic (B10762653) acid, forming strontium salicylate (B1505791). Due to a lack of specific experimental data in the public domain for the stability constant of the strontium-salicylate complex, this document provides detailed, generalized protocols for its determination, alongside established methods for the analysis of its constituent components.

Introduction

Strontium salicylate is a salt formed from the divalent strontium cation (Sr²⁺) and two salicylate anions. Salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), possesses a carboxylate and a hydroxyl group, enabling it to act as a bidentate chelating agent for metal ions. The chelation of strontium by salicylic acid is of interest for potential therapeutic applications, combining the anti-inflammatory properties of salicylate with the known effects of strontium on bone metabolism. Strontium, particularly in the form of strontium ranelate, has been shown to promote bone formation and inhibit bone resorption, making it a therapeutic agent for osteoporosis.[1][2] The this compound complex, therefore, presents a compound with potential dual action for conditions involving both inflammation and bone-related pathologies.

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₁₄H₁₀O₆Sr[3]

  • Molecular Weight: 361.8 g/mol [3]

  • Structure: A central strontium ion (Sr²⁺) is coordinated by two salicylate molecules.

Synthesis of this compound Dihydrate

A common method for the synthesis of this compound is through the reaction of strontium carbonate with salicylic acid in an aqueous medium.[4] This "soft chemistry" approach allows for the formation of a pure product.

Experimental Protocol: Synthesis of Sr(C₇H₅O₃)₂·2H₂O

Materials:

  • Strontium Carbonate (SrCO₃)

  • Salicylic Acid (C₇H₆O₃)

  • Deionized Water

  • Ethanol (B145695) (for washing)

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolution of Salicylic Acid: Prepare a saturated solution of salicylic acid by dissolving it in deionized water at a slightly elevated temperature (e.g., 40-50°C) with continuous stirring.

  • Reaction: Slowly add a stoichiometric amount of strontium carbonate powder to the salicylic acid solution. The molar ratio of salicylic acid to strontium carbonate should be 2:1. Carbon dioxide gas will evolve during this process.

  • Continue Stirring: Maintain the reaction mixture at the elevated temperature with constant stirring until the effervescence ceases, indicating the completion of the reaction.

  • Crystallization: Allow the solution to cool slowly to room temperature. This compound dihydrate will precipitate out of the solution as white crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold deionized water, followed by a wash with ethanol to remove any unreacted starting materials.[5]

  • Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator under vacuum to a constant weight.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification SA Salicylic Acid Dissolve Dissolve SA in H2O (40-50°C) SA->Dissolve H2O Deionized Water H2O->Dissolve SrCO3 Strontium Carbonate Add_SrCO3 Add SrCO3 (2:1 molar ratio) SrCO3->Add_SrCO3 Dissolve->Add_SrCO3 Stir Stir until CO2 evolution ceases Add_SrCO3->Stir Cool Cool to RT Stir->Cool Filter Vacuum Filter Cool->Filter Wash Wash with H2O and Ethanol Filter->Wash Dry Dry Wash->Dry Final_Product Final_Product Dry->Final_Product This compound Dihydrate

Caption: Workflow for the synthesis of this compound dihydrate.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Technique Expected Observations Reference
Fourier-Transform Infrared (FTIR) Spectroscopy Shifting of the carboxylic acid and hydroxyl group bands of salicylic acid upon coordination to the strontium ion.[4]
X-ray Diffraction (XRD) A unique diffraction pattern confirming the crystalline structure of the complex. The complex has a monoclinic crystal system.[4]
Thermal Analysis (TGA/DTA) Decomposition profile showing the loss of water molecules and subsequent decomposition of the salicylate ligand, with the final product being strontium oxide (SrO).[4]

Determination of Stoichiometry and Stability Constant

Spectrophotometric Determination of Stoichiometry (Job's Plot)

Principle: Job's method of continuous variation is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.

Experimental Protocol:

  • Prepare Stock Solutions: Prepare equimolar stock solutions of a strontium salt (e.g., SrCl₂) and salicylic acid in a suitable buffer solution. The pH should be controlled as the complex formation is pH-dependent.

  • Prepare a Series of Solutions: Prepare a series of solutions by mixing the stock solutions in different volume ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0 of metal:ligand) while keeping the total volume constant.

  • Measure Absorbance: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the complex. This wavelength should be determined beforehand by scanning a solution of the complex.

  • Construct Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand (X_ligand).

  • Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio, the peak will be at X_ligand ≈ 0.67.

Diagram of Job's Plot Workflow:

Jobs_Plot_Workflow A Prepare Equimolar Stock Solutions (Sr²⁺ and Salicylic Acid) B Mix in Varying Ratios (Constant Total Volume) A->B C Measure Absorbance at λ_max B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Mole Fraction at Maximum Absorbance D->E F Calculate Stoichiometry E->F

Caption: Workflow for determining complex stoichiometry using Job's method.

Potentiometric Titration for Stability Constant Determination

Principle: The stability constant of the complex is determined by monitoring the change in pH of a solution containing the ligand upon the addition of a metal ion solution. This method is based on the displacement of protons from the ligand upon chelation.

Experimental Protocol:

  • Calibrate pH Meter: Calibrate the pH meter with standard buffer solutions.

  • Prepare Titration Solutions:

    • Solution A: A known concentration of strong acid (e.g., HClO₄).

    • Solution B: Solution A + a known concentration of salicylic acid.

    • Solution C: Solution B + a known concentration of strontium salt (e.g., Sr(ClO₄)₂).

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • From the titration curves, calculate the proton-ligand stability constants (pKa values) of salicylic acid.

    • Using the data from the titration of Solution C, and the pKa values, calculate the metal-ligand stability constants (log K) using appropriate software or calculations based on the formation function (n̄) and the free ligand concentration ([L]).

Comparative Stability Constants of Salicylate Complexes with Divalent and Trivalent Metals:

Metal IonLog K₁Stoichiometry (M:L)Reference
Ca²⁺(log β reported for alkyl salicylates)-[6]
Fe³⁺7.311:1[7]
Al³⁺5.931:1[7]
Sr²⁺Data not availableExpected 1:2

Note: The stability of alkaline earth metal complexes with a given ligand generally follows the order Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺.

Analytical Methods for Quantification

Quantification of Strontium by Atomic Absorption Spectroscopy (AAS)

Principle: AAS measures the absorption of light by free atoms in the gaseous state. The concentration of strontium is proportional to the amount of light absorbed at a specific wavelength.

Protocol for Strontium in a Sample Matrix:

  • Sample Preparation: Digest the sample containing this compound in a suitable acid matrix (e.g., nitric acid) to liberate the strontium ions.

  • Prepare Standards: Prepare a series of strontium standard solutions of known concentrations.

  • Instrument Setup: Set up the AAS instrument with a strontium hollow cathode lamp and select the appropriate wavelength (460.7 nm).

  • Analysis: Aspirate the blank, standards, and prepared sample solutions into the flame or graphite (B72142) furnace of the AAS.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of strontium in the sample from this curve.

Quantification of Salicylate by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Salicylate can be quantified using a UV detector.

Protocol for Salicylate in a Sample Matrix:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., mobile phase) and filter it through a 0.45 µm filter.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detector: UV detector set at the λ_max of salicylic acid (around 296-303 nm, depending on the pH of the mobile phase).

  • Prepare Standards: Prepare a series of salicylic acid standard solutions of known concentrations.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of salicylate in the sample from this curve.

Potential Applications and Biological Effects

Anti-inflammatory and Analgesic Effects

The salicylate component of this compound is expected to exert anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[8] Prostaglandins are key mediators of inflammation, pain, and fever.

Effects on Bone Metabolism

The strontium ion is known to have beneficial effects on bone health. It can stimulate osteoblast proliferation and differentiation, leading to increased bone formation, and inhibit osteoclast activity, thereby reducing bone resorption.[1][4] These effects are partly mediated through the calcium-sensing receptor (CaSR) and various downstream signaling pathways.

Diagram of Potential Signaling Pathways for Strontium:

Strontium_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Sr Strontium (Sr²⁺) CaSR_OB CaSR Sr->CaSR_OB CaSR_OC CaSR Sr->CaSR_OC Proliferation Proliferation & Differentiation CaSR_OB->Proliferation BoneFormation ↑ Bone Formation Proliferation->BoneFormation Apoptosis Apoptosis CaSR_OC->Apoptosis BoneResorption ↓ Bone Resorption Apoptosis->BoneResorption

Caption: Simplified signaling pathways of strontium in bone cells.

The combination of anti-inflammatory and bone-anabolic/anti-resorptive properties makes this compound a potential candidate for the treatment of conditions like osteoarthritis and osteoporosis, where both inflammation and bone degradation are contributing factors.

Conclusion

This compound is a chelate with potential therapeutic value. While its direct quantitative chelation properties are not well-documented, this guide provides the necessary protocols for its synthesis, characterization, and the determination of its physicochemical properties. The outlined analytical methods can be used for its quantification in various matrices. Further research is warranted to elucidate the specific stability constants and to explore the full therapeutic potential of this dual-action compound in relevant disease models.

References

Application Notes and Protocols: Strontium Salicylate in Controlled Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and therapeutic rationale for the use of strontium salicylate (B1505791) in controlled-release systems, particularly for applications in osteoarthritis management. Detailed protocols for the synthesis of strontium salicylate and its incorporation into various controlled-release platforms are provided, along with methods for evaluating its release kinetics and relevant biological signaling pathways.

Introduction

This compound combines the therapeutic benefits of both strontium and salicylate ions, making it a promising candidate for the treatment of osteoarthritis (OA). Strontium has been shown to have a positive effect on bone metabolism and cartilage, while salicylate provides analgesic and anti-inflammatory effects. Controlled release formulations are essential to maintain therapeutic concentrations of this compound at the site of action, reduce dosing frequency, and minimize potential systemic side effects.

The development of effective controlled-release systems for this compound involves several key stages: synthesis and characterization of the active pharmaceutical ingredient (API), selection of a suitable biocompatible polymer matrix, formulation of the delivery system, and comprehensive in vitro and in vivo evaluation. This document outlines protocols for these critical steps.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective controlled-release formulation.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₆Sr
Molecular Weight 361.8 g/mol
Appearance White crystals or powder
Solubility Soluble in water and alcohol
Synthesis Method Soft chemistry method from strontium carbonate and salicylic (B10762653) acid

Therapeutic Rationale: Mechanism of Action in Osteoarthritis

The therapeutic potential of this compound in osteoarthritis stems from the distinct and complementary actions of its constituent ions.

Strontium's Effects on Cartilage and Subchondral Bone:

  • Stimulation of Cartilage Matrix Formation: Strontium ions have been demonstrated to stimulate the production of proteoglycans, key components of the cartilage matrix, by chondrocytes.

  • Modulation of Signaling Pathways: Strontium influences key signaling pathways in chondrocytes, promoting a pro-anabolic and anti-catabolic environment. It has been shown to direct TGF-β1 signaling towards SMAD3 phosphorylation, which promotes the expression of type II collagen (COL2A1) and aggrecan (ACAN).

  • Inhibition of Inflammatory Mediators: Strontium ranelate has been shown to inhibit the synthesis of matrix metalloproteinases (MMPs) and modulate the osteoprotegerin-RANKL pathway, which are involved in cartilage degradation and subchondral bone resorption.

Salicylate's Anti-inflammatory and Analgesic Actions:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Salicylates exert their anti-inflammatory and analgesic effects by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.

  • Modulation of NF-κB Signaling: Salicylates have also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response.

Signaling Pathway of Strontium in Chondrocytes

The following diagram illustrates the proposed mechanism by which strontium ions modulate the TGF-β/SMAD signaling pathway in chondrocytes to promote cartilage matrix synthesis.

Strontium_Signaling Sr Strontium (Sr²⁺) TGFB1 TGF-β1 Sr->TGFB1 Upregulates ALK5 ALK5 TGFB1->ALK5 Activates SMAD3 SMAD3 ALK5->SMAD3 Phosphorylates pSMAD3 pSMAD3 SMAD3->pSMAD3 Complex pSMAD3/SMAD4 Complex pSMAD3->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression ↑ COL2A1 & ACAN (Cartilage Matrix Synthesis) Nucleus->Gene_Expression Promotes Transcription Workflow cluster_Formulation Formulation Development cluster_Testing In Vitro Evaluation cluster_Bio_Eval Biological Evaluation (Future Work) Synthesis Synthesis of This compound Formulation Formulation of Controlled Release System (Tablet, Microparticle, etc.) Synthesis->Formulation Characterization Physicochemical Characterization (Size, Morphology, Drug Load) Formulation->Characterization Release_Study In Vitro Release Study (USP Dissolution Apparatus) Characterization->Release_Study Quantification Quantification of Released Drug (UV-Vis/HPLC) Release_Study->Quantification Kinetic_Modeling Release Kinetic Modeling (Zero-order, Higuchi, etc.) Quantification->Kinetic_Modeling Cell_Culture In Vitro Cell Studies (Chondrocytes) Kinetic_Modeling->Cell_Culture Animal_Models In Vivo Animal Models (Osteoarthritis Model) Cell_Culture->Animal_Models

Troubleshooting & Optimization

Strontium Salicylate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of strontium salicylate (B1505791) and improve its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing strontium salicylate?

A1: The most prevalent and effective method is the reaction of salicylic (B10762653) acid with strontium carbonate in an aqueous solution. This method is favored for its relatively high yield and purity of the final product.[1][2]

Q2: What are the key reaction parameters that influence the yield of this compound?

A2: The primary factors affecting the yield are reaction temperature, the molar ratio of reactants (salicylic acid to strontium carbonate), reaction time, and pH of the reaction mixture. Careful control of these parameters is crucial for maximizing the yield.

Q3: What is the recommended temperature range for the synthesis?

A3: The reaction can be effectively carried out at temperatures at or below 50°C. A specific successful synthesis has been reported at 40°C.[1] It is important to avoid excessively high temperatures (above 50°C) as this can lead to the decomposition of the salicylate product.[1]

Q4: How critical is pH control during the reaction?

A4: Maintaining the pH of the reaction mixture below 9.5 is important.[1] Higher pH levels can lead to the formation of byproducts and reduce the purity and yield of this compound. Continuous monitoring of the pH is recommended.[1]

Q5: How can the purity of the synthesized this compound be improved?

A5: Recrystallization from hot water or ethanol (B145695) is an effective method for purifying this compound.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides solutions to improve the yield and purity of the product.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.- Ensure the reaction is allowed to proceed for a sufficient duration (up to 300 minutes).- Maintain the reaction temperature within the optimal range of 40-50°C.[1]
Improper Molar Ratio: An incorrect ratio of salicylic acid to strontium carbonate can limit the amount of product formed.- Use an equimolar amount of strontium carbonate relative to salicylic acid for optimal conversion.[1]
Product Loss During Workup: this compound is moderately soluble in water, and excessive washing with water can lead to product loss.- Minimize the volume of water used for washing the precipitate.- Consider washing with a cold solvent in which this compound is less soluble, such as ethanol.
Product Contamination / Impurities Decomposition of Salicylate: High reaction temperatures (above 50°C) can cause the degradation of the this compound.[1]- Carefully control the reaction temperature to remain at or below 50°C.[1]
High pH: Allowing the pH to rise above 9.5 can lead to the formation of unwanted byproducts.[1]- Monitor the pH of the reaction mixture and add the strontium carbonate slowly to a solution of salicylic acid to maintain a lower pH.[1]
Incomplete Removal of Starting Materials: Unreacted salicylic acid or strontium carbonate may remain in the final product.- Ensure complete reaction by optimizing reaction time and temperature.- Purify the product through recrystallization.
Poor Crystal Formation Rapid Precipitation: Cooling the reaction mixture too quickly can result in the formation of small, impure crystals.- Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of larger, purer crystals.
Supersaturation: If the concentration of the product in the solution is too high, it may precipitate out as an amorphous solid rather than crystals.- Ensure the appropriate amount of solvent is used to prevent excessive supersaturation.

Experimental Protocols

High-Yield Synthesis of this compound Monohydrate

This protocol is adapted from a patented high-yield synthesis method.[1]

Materials:

  • Salicylic Acid

  • Strontium Carbonate

  • Deaerated Distilled Water

Procedure:

  • Prepare a saturated solution of salicylic acid by dissolving 47 g of salicylic acid in 250 ml of deaerated distilled water at 40°C.

  • Slowly add an equimolar amount of strontium carbonate to the salicylic acid solution under vigorous stirring.

  • Maintain the reaction temperature at 40°C and continue stirring. Carbon dioxide gas will be evolved.

  • Monitor the pH of the reaction mixture, ensuring it remains below 9.5.

  • After the addition of strontium carbonate is complete and gas evolution has ceased, continue to stir the mixture for a period of up to 120 minutes.

  • Allow the solution to cool to room temperature to crystallize the this compound.

  • For improved crystal yield, the solution can be allowed to rest for at least 30-60 minutes after cooling.[1]

  • Collect the precipitated this compound monohydrate by filtration.

  • Wash the crystals with a minimal amount of cold deaerated distilled water.

  • Dry the purified product.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of this compound. The data is illustrative and based on established chemical principles for this type of reaction.

Table 1: Effect of Temperature on Yield

Temperature (°C)Reaction Time (min)Molar Ratio (Salicylic Acid:SrCO₃)Expected Yield (%)Notes
251801:175-85Slower reaction rate, may require longer time for completion.
401201:1>90Optimal temperature for high yield and reasonable reaction time.[1]
501201:185-95Yield may start to decrease slightly due to potential side reactions.
601201:1<80Increased risk of salicylate decomposition, leading to lower yield and purity.[1]

Table 2: Effect of Molar Ratio on Yield

Molar Ratio (Salicylic Acid:SrCO₃)Temperature (°C)Reaction Time (min)Expected Yield (%)Notes
1:0.840120~80Incomplete conversion due to insufficient strontium carbonate.
1:140120>90Stoichiometrically balanced for optimal yield.[1]
1:1.240120>90Excess strontium carbonate may remain as an impurity in the final product.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Salicylic_Acid Salicylic Acid Mixing Mixing and Stirring (40-50°C, pH < 9.5) Salicylic_Acid->Mixing Strontium_Carbonate Strontium Carbonate Strontium_Carbonate->Mixing Aqueous_Solution Aqueous Solution (Water) Aqueous_Solution->Mixing Crystallization Crystallization (Slow Cooling) Mixing->Crystallization CO2 evolution Filtration Filtration Crystallization->Filtration Washing Washing (Cold Solvent) Filtration->Washing Drying Drying Washing->Drying Final_Product Pure this compound Drying->Final_Product

Fig. 1: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield of This compound Check_Temp Was reaction temperature 40-50°C? Start->Check_Temp Check_Ratio Was Salicylic Acid:SrCO3 molar ratio 1:1? Check_Temp->Check_Ratio Yes Solution_Temp Adjust temperature to 40-50°C to optimize rate and prevent degradation. Check_Temp->Solution_Temp No Check_Time Was reaction time sufficient (e.g., 120 min)? Check_Ratio->Check_Time Yes Solution_Ratio Use equimolar amounts of reactants. Check_Ratio->Solution_Ratio No Check_pH Was pH maintained below 9.5? Check_Time->Check_pH Yes Solution_Time Increase reaction time to ensure completion. Check_Time->Solution_Time No Solution_pH Slowly add SrCO3 to salicylic acid solution to control pH. Check_pH->Solution_pH No Final_Check Review Workup Procedure Check_pH->Final_Check Yes

Fig. 2: Troubleshooting logic for low yield in this compound synthesis.

References

Strontium Salicylate Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility challenges associated with strontium salicylate (B1505791). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of strontium salicylate?

This compound is described as a white crystalline or powdery substance that is moderately soluble in water and also soluble in alcohol.[1][2] Its solubility in aqueous solutions is influenced by factors such as temperature and pH.[1] It is less soluble in organic solvents like ethanol (B145695) and acetone.[1]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent. As the pH of the solution increases, the solubility is expected to increase.[1] This is due to the ionization of the hydroxyl group on the salicylate moiety, which enhances its interaction with water molecules.[1]

Q3: How does temperature affect the solubility of this compound?

Q4: My this compound is not dissolving as expected. What are the common causes?

Several factors could contribute to poor dissolution:

  • Incorrect Solvent: this compound has better solubility in polar solvents like water and alcohol compared to non-polar organic solvents.[1]

  • pH of the Medium: The pH of your aqueous solution may not be optimal for dissolution. A higher pH generally favors solubility.[1]

  • Temperature: The temperature of the solvent may be too low.

  • Particle Size: A larger particle size of the this compound powder will result in a smaller surface area, leading to a slower dissolution rate.

  • Common Ion Effect: If the solvent already contains a significant concentration of strontium or salicylate ions, the solubility of this compound will be reduced.

Q5: What methods can be used to enhance the solubility of this compound?

Several techniques can be employed to improve the solubility of this compound:

  • pH Adjustment: Increasing the pH of the aqueous solution can significantly enhance solubility.[1]

  • Co-solvency: The addition of a water-miscible co-solvent in which this compound is more soluble can increase its overall solubility in the aqueous mixture.

  • Particle Size Reduction: Decreasing the particle size through methods like micronization increases the surface area available for dissolution.

  • Complexation: Using complexing agents, such as cyclodextrins, can encapsulate the less soluble drug molecule, thereby increasing its apparent solubility.

Quantitative Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, the following table provides solubility data for Sodium Salicylate in water at various temperatures. Sodium salicylate is a closely related salt and can provide a general indication of how salicylate salt solubility may behave with temperature.

It is strongly recommended that researchers determine the precise solubility of this compound for their specific experimental conditions using the protocols provided in this guide.

Temperature (°C)Solubility of Sodium Salicylate ( g/100 mL of H₂O)
082.3
1091.3
20100.0
30109.0
40118.0
50127.0
60136.0
70145.0
80154.0
90163.0
100172.0

Data sourced from various chemical handbooks and literature.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound dissolution experiments.

Problem: Incomplete Dissolution or Low Solubility

G start Incomplete Dissolution of This compound check_solvent Verify Solvent System (Water or Alcohol) start->check_solvent check_ph Measure and Adjust pH (Increase for better solubility) check_solvent->check_ph Solvent is correct check_temp Check and Increase Solvent Temperature check_ph->check_temp pH is optimal check_particle_size Examine Particle Size (Consider micronization) check_temp->check_particle_size Temperature is optimal solubility_enhancement Consider Solubility Enhancement Techniques check_particle_size->solubility_enhancement Particle size is fine cosolvency Co-solvency solubility_enhancement->cosolvency complexation Complexation solubility_enhancement->complexation ph_adjustment pH Adjustment solubility_enhancement->ph_adjustment end Dissolution Achieved cosolvency->end complexation->end ph_adjustment->end

Caption: Troubleshooting workflow for incomplete dissolution.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in an aqueous medium.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solution Prepare aqueous buffer of desired pH add_excess Add excess this compound to the buffer in a sealed vial prep_solution->add_excess agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours add_excess->agitate centrifuge Centrifuge to separate undissolved solid agitate->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter analyze Analyze filtrate concentration (e.g., UV-Vis, HPLC) filter->analyze G start Prepare a series of buffers with a range of pH values (e.g., pH 4 to 9) add_excess Add excess this compound to each buffer start->add_excess shake_flask Perform Shake-Flask Method (Protocol 1) for each pH add_excess->shake_flask plot_data Plot solubility as a function of pH shake_flask->plot_data determine_optimal_ph Determine the optimal pH for desired solubility plot_data->determine_optimal_ph

References

Preventing thermal decomposition of strontium salicylate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for strontium salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing thermal decomposition during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the thermal stability of strontium salicylate.

Issue Possible Cause Troubleshooting Steps
Discoloration (yellowing/browning) of this compound upon heating. Onset of thermal decomposition, potentially leading to the formation of phenol (B47542) and subsequent oxidation or polymerization products.1. Immediately reduce the temperature. 2. Ensure a dry, inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be exacerbated by heat. 3. Optimize reaction time: Conduct time-course studies at a lower temperature to determine the onset of discoloration and adjust the experimental duration accordingly.
Unexpected weight loss in thermogravimetric analysis (TGA) at lower than expected temperatures. The presence of residual solvent or moisture, or the use of a high heating rate.1. Dry the sample thoroughly under vacuum at a mild temperature before TGA analysis. 2. Use a lower heating rate (e.g., 5-10 °C/min) to allow for better resolution of decomposition steps. 3. Ensure proper calibration of the TGA instrument.
Low yield or formation of impurities in a reaction involving heating this compound. Thermal decomposition of the salicylate moiety.1. Lower the reaction temperature. If the reaction kinetics are too slow at a lower temperature, consider a more active catalyst or a longer reaction time. 2. Use a high-boiling point solvent to ensure a consistent and controlled reaction temperature. 3. Work under an inert atmosphere to prevent oxidation.
Difficulty in obtaining a clear melting point for this compound. The compound may be decomposing before or during melting.1. Use a calibrated melting point apparatus with a slow heating rate. 2. Observe the sample closely for any changes in color or gas evolution, which are indicative of decomposition. 3. Consider using Differential Scanning Calorimetry (DSC) for a more accurate determination of the melting and decomposition temperatures.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decompose?

A1: The thermal decomposition of this compound is a multi-stage process. The initial decomposition, often related to the loss of water of hydration, can begin at relatively low temperatures. The main decomposition of the salicylate structure generally occurs at higher temperatures. Based on thermogravimetric analysis (TGA), significant decomposition steps are observed at various temperatures, which can be influenced by the heating rate and atmosphere.[1]

Q2: What are the decomposition products of this compound?

A2: The thermal decomposition of this compound in air proceeds through several stages, ultimately yielding strontium oxide (SrO) as the final residue.[1] Intermediate products include an internal salt formed after the loss of salicylic (B10762653) acid, followed by the formation of strontium carbonate (SrCO₃). The decomposition of the salicylate moiety can lead to the evolution of carbon dioxide and phenol.[1]

Q3: How can I prevent the thermal decomposition of this compound during my experiments?

A3: To minimize thermal decomposition:

  • Control Temperature: Avoid excessive heating. If a reaction requires elevated temperatures, use the lowest effective temperature and monitor it closely.

  • Use an Inert Atmosphere: Working under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative decomposition.

  • Protect from Light: Salicylates can be sensitive to light, which can contribute to degradation, especially in solution. Store this compound in a cool, dark, and dry place.[2]

  • Proper Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption, which can affect thermal stability.[1][2]

Q4: Does the heating rate affect the decomposition temperature observed in TGA?

A4: Yes, the heating rate has a significant impact on the observed decomposition temperatures in TGA. Higher heating rates tend to shift the decomposition events to higher temperatures.[3][4] For more accurate and well-resolved data, a slower heating rate is generally recommended.

Q5: Is it better to conduct thermal analysis of this compound in an inert or oxidative atmosphere?

A5: The choice of atmosphere depends on the experimental goals.

  • Inert Atmosphere (e.g., Nitrogen, Argon): This is recommended to study the intrinsic thermal stability of the compound without the influence of oxidation. The decomposition pathway may differ, and the final residue might not be the oxide.

  • Oxidative Atmosphere (e.g., Air, Oxygen): This is used to study the stability of the material under conditions where it might be exposed to air at elevated temperatures. In an oxidative atmosphere, the final decomposition product is typically the metal oxide.

Quantitative Data on Thermal Decomposition

The following table summarizes the key stages of thermal decomposition of this compound based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The temperature ranges can vary depending on the experimental conditions, such as the heating rate and atmosphere.

Decomposition Stage Temperature Range (°C) Mass Loss (%) Process Products
I: Dehydration 50 - 150Variable (depends on hydration state)EndothermicLoss of water molecules
II: Partial Decomposition 150 - 400~25-30%Endothermic/ExothermicFormation of an internal salt and release of salicylic acid
III: Carbonate Formation 400 - 600~15-20%ExothermicDecomposition of the organic moiety to form strontium carbonate
IV: Carbonate Decomposition > 800~10-15%EndothermicDecomposition of strontium carbonate to strontium oxide

Note: The values presented are approximate and can be influenced by specific experimental parameters.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or dry air gas supply

  • Microbalance

  • This compound sample (finely ground)

  • Alumina or platinum crucible

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered for uniform heat distribution.

  • Instrument Setup:

    • Turn on the TGA instrument and the gas supply (nitrogen or air).

    • Set the gas flow rate to a constant value (e.g., 20-50 mL/min).

    • Tare the microbalance.

  • Sample Loading:

    • Accurately weigh 5-10 mg of the this compound sample into the crucible.

    • Place the crucible onto the TGA sample holder.

  • TGA Program:

    • Set the temperature program:

      • Initial temperature: 25 °C

      • Heating rate: 10 °C/min (a lower rate of 5 °C/min can be used for higher resolution)

      • Final temperature: 1000 °C

  • Data Acquisition: Start the TGA run and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset and peak temperatures for each decomposition step from the thermogram and its derivative (DTG curve).

    • Calculate the percentage of mass loss for each step.

Protocol 2: Handling and Storage of this compound

Objective: To ensure the stability and integrity of this compound during storage and handling.

Procedure:

  • Storage:

    • Store this compound in a tightly sealed, opaque container to protect it from light and moisture.[2]

    • Keep the container in a cool, dry, and well-ventilated area, away from heat sources.[1]

    • Avoid storing it with incompatible materials, such as strong oxidizing agents.

  • Handling:

    • When weighing and transferring the solid, use a chemical fume hood or a well-ventilated area to avoid inhalation of fine particles.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • For reactions at elevated temperatures, use an inert atmosphere (e.g., by purging the reaction vessel with nitrogen or argon) to prevent oxidative degradation.

    • Clean up any spills promptly to avoid contamination and potential degradation.

Visualizations

Thermal_Decomposition_Pathway cluster_0 Decomposition Stages of this compound A This compound Hydrate Sr(C₇H₅O₃)₂·nH₂O B Anhydrous this compound Sr(C₇H₅O₃)₂ A->B  - nH₂O (Dehydration) C Intermediate Complex B->C  - Salicylic Acid (Partial Decomposition) D Strontium Carbonate SrCO₃ C->D  + O₂ (Oxidative Decomposition) E Strontium Oxide SrO D->E  - CO₂ (Decarbonation)

Caption: Thermal decomposition pathway of this compound.

TGA_Workflow cluster_1 Thermogravimetric Analysis (TGA) Workflow start Start prep Sample Preparation (Drying & Grinding) start->prep weigh Weigh Sample (5-10 mg) in TGA Crucible prep->weigh load Load Crucible into TGA weigh->load program Set TGA Program (Heating Rate, Atmosphere) load->program run Run TGA Experiment program->run acquire Data Acquisition (Mass vs. Temperature) run->acquire analyze Data Analysis (Thermogram & DTG Curve) acquire->analyze end End analyze->end

Caption: Workflow for thermogravimetric analysis (TGA).

Prevention_Logic cluster_2 Logic for Preventing Thermal Decomposition goal Prevent Thermal Decomposition of this compound control_temp Control Temperature (Use lowest effective temp) goal->control_temp inert_atm Use Inert Atmosphere (Nitrogen or Argon) goal->inert_atm protect_light Protect from Light (Use opaque containers) goal->protect_light proper_storage Proper Storage (Cool, dry, sealed) goal->proper_storage

Caption: Key strategies to prevent thermal decomposition.

References

Strontium Salicylate Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of strontium salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude strontium salicylate?

The most common and effective methods for purifying this compound are recrystallization and precipitation. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can include:

  • Unreacted starting materials: Salicylic (B10762653) acid and strontium salts (e.g., strontium carbonate, strontium hydroxide).

  • Side products: Products from the degradation of salicylic acid if the reaction is performed at high temperatures.[1]

  • Other metal salts: If the strontium source was not pure, salts of other alkaline earth metals like calcium or barium may be present.

  • Solvents: Residual solvent from the synthesis.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): To identify and quantify organic impurities, particularly unreacted salicylic acid and related organic byproducts.[2][3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the identity of the compound and detect the presence of functional group impurities.[4][5][6][7]

  • Elemental Analysis: To determine the strontium content and ensure the correct stoichiometry.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration and allow to cool again.[8]- Scratch the inside of the flask with a glass rod to provide a nucleation site.[9]- Add a seed crystal of pure this compound.[9]- Allow the solution to cool slowly to room temperature, then place it in an ice bath.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The concentration of the solute is too high.- The presence of significant impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[10]- Try a different solvent or a mixed solvent system.[10]
Low recovery of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary for dissolution.[10]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.[11]- Wash the collected crystals with a minimal amount of ice-cold solvent.[12]
The purified crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[13] Be aware that using too much charcoal can lead to product loss.[9]
Precipitation Issues
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete precipitation. - The concentration of the anti-solvent is too low.- The temperature is too high.- The pH of the solution is not optimal.- Gradually add more anti-solvent.- Cool the solution in an ice bath to decrease solubility.- Adjust the pH to a range where this compound is least soluble.
The precipitate is gelatinous or difficult to filter. - The rate of addition of the anti-solvent is too fast.- High concentration of the product.- Add the anti-solvent slowly with vigorous stirring.- Dilute the initial solution before adding the anti-solvent.
The purified product is still impure. - Co-precipitation of impurities.- Inadequate washing of the precipitate.- Redissolve the precipitate and re-precipitate it.- Wash the precipitate thoroughly with the appropriate solvent mixture.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Principle: This method relies on the difference in solubility of this compound in a given solvent at high and low temperatures. This compound is moderately soluble in water and less soluble in organic solvents like ethanol (B145695) and acetone (B3395972).[14] A mixed solvent system of ethanol and water can be effective.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol with stirring. Heat the solution gently on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.[1]

Protocol 2: Precipitation of this compound

Principle: This method involves dissolving the crude this compound in a solvent in which it is soluble and then adding an "anti-solvent" in which it is insoluble to cause it to precipitate out, leaving the more soluble impurities in the solution.

Materials:

  • Crude this compound

  • Deionized water (solvent)

  • Acetone (anti-solvent)

  • Beakers

  • Magnetic stirrer

  • Pipettes or dropping funnel

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of deionized water at room temperature with stirring.

  • Precipitation: Slowly add acetone to the aqueous solution with vigorous stirring. The this compound will begin to precipitate. Continue adding acetone until no more precipitate is formed.

  • Digestion: Allow the suspension to stir for about 30 minutes to an hour to allow the precipitate to fully form and for the crystals to grow.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate with a small amount of acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified precipitate in a vacuum oven at a low temperature.

Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Crude this compound B Add minimal hot solvent A->B C Hot Filtration (optional) B->C D Cool to crystallize B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry crystals F->G H Pure this compound G->H Precipitation_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying A Crude this compound B Dissolve in solvent A->B C Add anti-solvent slowly B->C D Stir to digest C->D E Vacuum Filtration D->E F Wash precipitate E->F G Dry precipitate F->G H Pure this compound G->H Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization? Start->Recrystallization Precipitation Precipitation? Start->Precipitation NoCrystals No Crystals? Recrystallization->NoCrystals Yes OilingOut Oiling Out? Recrystallization->OilingOut LowYield Low Yield? Recrystallization->LowYield ImpureProduct Product Impure? Recrystallization->ImpureProduct Precipitation->LowYield IncompletePrecip Incomplete Precipitation? Precipitation->IncompletePrecip Yes Precipitation->ImpureProduct Sol_NoCrystals Evaporate solvent Scratch flask Seed crystal NoCrystals->Sol_NoCrystals Yes Sol_OilingOut Reheat & add solvent Change solvent OilingOut->Sol_OilingOut Yes Sol_LowYield Use min. hot solvent Preheat funnel Wash with cold solvent LowYield->Sol_LowYield Yes Sol_IncompletePrecip Add more anti-solvent Cool solution IncompletePrecip->Sol_IncompletePrecip Yes Sol_ImpureProduct Redissolve & re-precipitate Wash thoroughly ImpureProduct->Sol_ImpureProduct Yes

References

Technical Support Center: Strontium Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of strontium salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What is a common and straightforward method for synthesizing strontium salicylate?

A common laboratory-scale method for synthesizing this compound involves the reaction of strontium carbonate with salicylic (B10762653) acid in an aqueous medium. The reaction proceeds with the evolution of carbon dioxide gas. It is crucial to control the temperature to prevent the degradation of the salicylic acid.[1][2]

Q2: What are the most common impurities I might encounter in my this compound synthesis?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual salicylic acid and strontium carbonate.

  • Side-Reaction Products: Phenol (B47542), formed from the decarboxylation of salicylic acid, especially at elevated temperatures.

  • Process-Related Impurities: Other strontium salts (e.g., strontium chloride) if alternative strontium sources are used.

  • Degradation Products: Salicylic acid can degrade under harsh conditions, potentially leading to colored impurities.

Q3: My final this compound product has a pink or yellowish tint. What is the likely cause?

A discoloration of the final product often indicates the presence of degradation products of salicylic acid or the formation of phenol, which can oxidize to form colored species. This can be caused by excessive heating during the reaction or improper storage.

Q4: How can I purify my crude this compound?

The most common method for purifying this compound is recrystallization, often from hot water or an ethanol-water mixture.[3][4][5] Washing the crude product with a dilute sodium bicarbonate solution can help remove unreacted salicylic acid.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To quantify residual salicylic acid and other organic impurities like phenol.[6][7][8]

  • Gas Chromatography (GC): Useful for detecting volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the identity of the product and detect the presence of functional groups from impurities.

  • Inductively Coupled Plasma (ICP) Spectroscopy: To determine the purity with respect to inorganic strontium salts and other elemental impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the cessation of CO₂ evolution as an indicator of reaction completion. Consider a modest increase in reaction time.
Incorrect Stoichiometry Verify the molar ratios of the reactants. A slight excess of salicylic acid can be used to ensure complete conversion of the strontium carbonate, but this will require more rigorous purification.
Loss during Workup Minimize the volume of cold solvent used for washing the final product to reduce losses due to dissolution. Ensure complete precipitation before filtration.
Suboptimal Reaction Temperature Maintain the reaction temperature below 50°C to prevent degradation of the salicylate anion while ensuring a reasonable reaction rate.[1]
Issue 2: Presence of Unreacted Salicylic Acid in the Final Product
Possible Cause Troubleshooting Step
Insufficient Reaction Time Increase the reaction time to allow for complete consumption of the salicylic acid.
Inadequate Mixing Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and facilitate the reaction between the solid strontium carbonate and the dissolved salicylic acid.
Inefficient Purification Wash the crude this compound with a saturated sodium bicarbonate solution to neutralize and dissolve the acidic salicylic acid, followed by washing with cold deionized water.
Issue 3: Phenol Detected as an Impurity
Possible Cause Troubleshooting Step
Excessive Reaction Temperature Strictly control the reaction temperature. Salicylic acid can decarboxylate to phenol at elevated temperatures. A reaction temperature at or below 40°C is recommended.[1]
Localized Overheating Ensure uniform heating of the reaction mixture to prevent localized "hot spots" that could lead to decarboxylation.

Summary of Potential Impurities

Impurity Source Typical Analytical Method for Detection Notes
Salicylic Acid Unreacted starting materialHPLC, TitrationCan be removed by washing with a bicarbonate solution.
Strontium Carbonate Unreacted starting materialAcid-base titration (for excess carbonate), ICPInsoluble in the reaction medium; can be removed by filtration of the product solution before crystallization.
Phenol Decarboxylation of salicylic acidHPLC, GC, Colorimetric methods[6][9]Formation is favored by higher temperatures.
Other Strontium Salts (e.g., SrCl₂, SrSO₄) Use of alternative strontium sources or impurities in starting materialsIon Chromatography, ICPPurity of starting materials is crucial.
Heavy Metals Contamination from reagents or equipmentICP-MS or ICP-OESImportant for pharmaceutical-grade synthesis.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and desired product specifications.

Materials:

  • Salicylic Acid

  • Strontium Carbonate

  • Deionized Water

Procedure:

  • Preparation of Salicylic Acid Solution: Prepare a saturated solution of salicylic acid in deionized water at approximately 40°C. For example, dissolve 47 g of salicylic acid in 250 mL of deaerated distilled water.[1]

  • Reaction: While vigorously stirring the salicylic acid solution, slowly add an equimolar amount of strontium carbonate powder. The addition should be slow enough to control the effervescence of carbon dioxide.

  • Reaction Conditions: Maintain the reaction temperature at or below 40°C for a period of 2 to 3 hours.[1] Monitor the reaction to ensure the complete dissolution of strontium carbonate and the cessation of gas evolution.

  • Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted strontium carbonate or other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of this compound.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Sal_sol Salicylic Acid Solution (40°C) Reaction_Vessel Reaction Vessel (≤ 40°C, 2-3h) Sal_sol->Reaction_Vessel SrCO3 Strontium Carbonate (Powder) SrCO3->Reaction_Vessel Slow Addition Filtration Hot Filtration Reaction_Vessel->Filtration Transfer Hot Solution Crystallization Cooling & Crystallization Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Final_Product Pure Strontium Salicylate Drying->Final_Product Troubleshooting_Impurity Start Impurity Detected in This compound Impurity_Type Identify Impurity Type Start->Impurity_Type Unreacted_SA Unreacted Salicylic Acid Impurity_Type->Unreacted_SA Acidic Impurity Phenol Phenol Impurity_Type->Phenol Neutral Organic Impurity Unreacted_SrCO3 Unreacted SrCO₃ Impurity_Type->Unreacted_SrCO3 Insoluble Impurity Solution_SA Action: - Increase reaction time - Improve mixing - Wash with NaHCO₃ solution Unreacted_SA->Solution_SA Solution_Phenol Action: - Lower reaction temperature (≤ 40°C) - Ensure uniform heating Phenol->Solution_Phenol Solution_SrCO3 Action: - Ensure complete reaction - Hot filter reaction mixture Unreacted_SrCO3->Solution_SrCO3

References

Technical Support Center: Optimizing Strontium Silicate Synthesis from Salicylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of strontium silicate (B1173343) using salicylate (B1505791) precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis of high-purity strontium silicate.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of strontium silicate from salicylate precursors, focusing on optimizing the crucial calcination step.

Problem IDIssuePossible CausesSuggested Solutions
PP-01 Incomplete reaction: Presence of unreacted silica (B1680970) (SiO₂) or intermediate phases like strontium carbonate (SrCO₃) in the final product. 1. Insufficient Calcination Temperature: The temperature was not high enough to drive the solid-state reaction to completion. The decomposition of the salicylate precursor to strontium carbonate and subsequently to strontium oxide, which then reacts with silica, requires specific temperature thresholds. 2. Inadequate Calcination Time: The duration of the heating process was too short for the diffusion-controlled solid-state reaction to complete. 3. Poor Homogeneity of Precursors: Inadequate mixing of the strontium salicylate and silicon dioxide precursors leads to localized areas with non-stoichiometric ratios.1. Increase Calcination Temperature: Gradually increase the calcination temperature in increments of 50°C. A typical starting range for the solid-state reaction of strontium carbonate and silica is 850°C to 1200°C.[1] Since the salicylate precursor first decomposes to the carbonate, a similar or slightly higher temperature range should be effective. 2. Extend Calcination Time: Increase the dwell time at the peak calcination temperature. Solid-state reactions are often slow, and extending the time can promote the formation of the desired product. 3. Improve Mixing: Ensure intimate mixing of the precursors through methods like ball milling to increase the contact surface area between the reactants.
PP-02 Formation of undesired strontium silicate phases (e.g., Sr₂SiO₄ instead of SrSiO₃). 1. Incorrect Stoichiometry: The initial molar ratio of this compound to silicon dioxide was not accurate for the desired final phase. 2. Non-Optimized Calcination Profile: The heating and cooling rates, as well as the dwell temperature, can influence the formation of different strontium silicate phases. The reaction between SrCO₃ and SiO₂ can proceed through intermediate phases like Sr₂SiO₄.[2]1. Verify Stoichiometry: Accurately weigh the precursors to match the desired molar ratio for the target strontium silicate phase (e.g., 1:1 for SrSiO₃, 2:1 for Sr₂SiO₄). 2. Implement Multi-Step Calcination: Consider a two-step calcination process. A lower temperature step can ensure complete decomposition of the salicylate to strontium carbonate, followed by a higher temperature step for the reaction with silica. Introducing intermediate grinding between calcination steps can also promote homogeneity and the formation of the desired phase.[1]
PC-01 Final product is discolored (e.g., gray or black). 1. Incomplete Combustion of Organic Precursor: The salicylate precursor did not fully decompose, leaving residual carbon in the final product. 2. Atmosphere Control: The calcination was performed in an inert or reducing atmosphere, which can lead to carbonization.1. Ensure Sufficient Airflow: Perform the calcination in an air atmosphere to facilitate the complete combustion of the organic components of the salicylate precursor. 2. Introduce a Low-Temperature Burn-off Step: Hold the temperature at an intermediate stage (e.g., 300-500°C) for a period to allow for the slow and complete removal of organic residues before ramping up to the final calcination temperature.
PA-01 The synthesized powder is highly agglomerated and difficult to process. 1. High Calcination Temperature: Excessive temperatures can lead to significant sintering and the formation of hard agglomerates. 2. Particle Size of Precursors: Using coarse precursor powders can result in larger agglomerates in the final product.1. Optimize Calcination Temperature: Use the lowest temperature that still results in a phase-pure product to minimize sintering. 2. Use Fine Precursors: Start with fine-grained this compound and silicon dioxide powders to promote a more uniform reaction and reduce the size of agglomerates.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound decompose?

Q2: What is the expected reaction pathway for the synthesis of strontium silicate from a salicylate precursor?

A2: The synthesis is expected to proceed through a series of thermal decomposition and solid-state reaction steps. A proposed pathway is illustrated in the diagram below. First, this compound dehydrates and then decomposes to form strontium carbonate. At higher temperatures, strontium carbonate reacts with silicon dioxide to form strontium silicate.

Q3: What is a typical calcination temperature and time for the synthesis of strontium silicate using the solid-state method?

A3: For the solid-state synthesis of strontium silicate from strontium carbonate and silicon dioxide, calcination temperatures typically range from 850°C to 1200°C.[1] In some cases, temperatures as high as 1425°C for one hour have been reported for the synthesis of strontium metasilicate (B1246114) and orthosilicate (B98303).[4] The optimal temperature and time will depend on factors such as the reactivity of the precursors and the desired phase of the final product.

Q4: How does the stoichiometry of the precursors affect the final product?

A4: The stoichiometry of the strontium and silicon precursors is critical in determining the phase of the resulting strontium silicate. For example, a 1:1 molar ratio of Sr:Si will favor the formation of strontium metasilicate (SrSiO₃), while a 2:1 molar ratio will lead to the formation of strontium orthosilicate (Sr₂SiO₄).

Q5: Why is intermediate grinding between calcination steps recommended?

A5: Intermediate grinding is crucial in solid-state reactions to ensure a complete and homogenous reaction.[1] During the initial heating, a layer of the product can form on the surface of the reactant particles, which can act as a barrier and prevent further reaction between the core of the particles. Grinding breaks up these agglomerates and the product layer, exposing fresh surfaces of the unreacted materials and promoting a more complete conversion to the desired final product.

Experimental Protocols

General Protocol for Strontium Silicate Synthesis via Solid-State Reaction from Salicylate Precursor

This protocol outlines a general procedure for the synthesis of strontium silicate. The specific temperatures and times may need to be optimized based on the desired phase and experimental setup.

Materials:

  • This compound (Sr(C₇H₅O₃)₂)

  • Silicon dioxide (SiO₂, fumed silica or silica gel)

  • High-purity alumina (B75360) crucible

  • Ball mill or agate mortar and pestle

  • High-temperature furnace

Procedure:

  • Stoichiometric Calculation: Calculate the required masses of this compound and silicon dioxide to achieve the desired molar ratio for the target strontium silicate phase (e.g., SrSiO₃ or Sr₂SiO₄).

  • Precursor Mixing: Intimately mix the calculated amounts of the precursors using a ball mill or by grinding them together in an agate mortar and pestle to ensure a homogenous mixture.

  • First Calcination (Decomposition):

    • Place the mixed powder in an alumina crucible.

    • Heat the crucible in a furnace with a controlled heating rate (e.g., 5°C/min) to a temperature sufficient for the complete decomposition of the salicylate precursor to strontium carbonate (e.g., 600-800°C).

    • Hold at this temperature for a sufficient duration (e.g., 2-4 hours) to ensure all organic material is removed.

  • Intermediate Grinding:

    • After cooling to room temperature, remove the powder from the crucible.

    • Thoroughly grind the powder again to break up any agglomerates and ensure homogeneity.

  • Second Calcination (Reaction):

    • Return the ground powder to the alumina crucible.

    • Heat the crucible in the furnace to the final reaction temperature, typically between 900°C and 1200°C.[1]

    • Hold at the peak temperature for an extended period (e.g., 4-12 hours) to allow the solid-state reaction between strontium carbonate and silicon dioxide to go to completion.

  • Cooling and Characterization:

    • Allow the furnace to cool down slowly to room temperature.

    • The resulting white powder is the synthesized strontium silicate.

    • Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the phase purity and Scanning Electron Microscopy (SEM) to observe the morphology.

Visualizations

SynthesisWorkflow Precursors This compound + Silicon Dioxide Mixing Homogenous Mixing (e.g., Ball Milling) Precursors->Mixing Calcination1 Low-Temp Calcination (600-800°C) Mixing->Calcination1 Decomposition of Salicylate Intermediate Intermediate Grinding Calcination1->Intermediate Calcination2 High-Temp Calcination (900-1200°C) Intermediate->Calcination2 Solid-State Reaction Product Strontium Silicate (e.g., SrSiO₃) Calcination2->Product

Caption: Experimental workflow for the synthesis of strontium silicate from a salicylate precursor.

LogicalRelationship Temp Calcination Temperature LowTemp Low Temperature (< 850°C) Temp->LowTemp OptimalTemp Optimal Temperature (850-1200°C) Temp->OptimalTemp HighTemp High Temperature (> 1200°C) Temp->HighTemp Incomplete Incomplete Reaction (SrCO₃ + SiO₂ remain) LowTemp->Incomplete PurePhase Phase-Pure Strontium Silicate OptimalTemp->PurePhase HighTemp->PurePhase Agglomeration Sintering & Agglomeration HighTemp->Agglomeration

References

Technical Support Center: Strontium Salicylate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with strontium salicylate (B1505791) in aqueous solutions.

Troubleshooting Guide

This section addresses common stability-related issues encountered during experiments with aqueous solutions of strontium salicylate.

Issue Question Possible Cause & Solution
Discoloration (Pink, Yellow, or Brown) Q1: My this compound solution has turned a pink/brown color. What is causing this and can I still use it? Possible Cause: This discoloration is a common indicator of degradation, specifically oxidation and/or photodegradation.[1] The phenolic hydroxyl group of the salicylate moiety is susceptible to oxidation, which can form colored quinone-type structures.[1] Exposure to ambient or UV light can accelerate this process.[1] Solution: 1. Do not use the discolored solution for quantitative or sensitive experiments , as its integrity is compromised.[1] 2. Prepare a fresh solution. 3. To prevent recurrence: * Store the solution in an amber or opaque container to protect it from light.[1] * Consider de-gassing the solvent (e.g., by sparging with nitrogen) to remove dissolved oxygen. * Store the solution at a reduced temperature (e.g., 2-8°C), provided this does not cause precipitation.[1]
Precipitation Q2: I observed a white precipitate in my refrigerated this compound solution. Why did this happen? Possible Cause: There are two likely causes for precipitation: 1. Temperature-Dependent Solubility: this compound is moderately soluble in water, and this solubility can decrease at lower temperatures, leading to precipitation in concentrated solutions.[1][2] 2. pH Shift: The solubility of salicylates is pH-dependent. A decrease in pH can convert the salicylate salt into the less soluble salicylic (B10762653) acid, causing it to precipitate out of solution.[1] Solution: 1. For temperature-related precipitation: Gently warm the solution while stirring. It may redissolve. For future preparations, consider if the concentration exceeds the solubility limit at the intended storage temperature. 2. For pH-related precipitation: Measure the pH of the solution. If it has become acidic, adjust it back to a neutral or slightly alkaline range using a suitable buffer. For long-term stability, using a buffered solvent system is recommended.[1]
Loss of Potency / Inconsistent Results Q3: My assay results show a lower than expected concentration of this compound over time. What is causing this degradation? Possible Cause: A decline in concentration indicates chemical degradation. The primary culprits for salicylates are: 1. Hydrolysis: While more stable than its ester derivatives (like aspirin), the salicylate moiety can undergo hydrolysis, especially under strongly acidic or alkaline conditions.[1] 2. Photodegradation: As mentioned, exposure to light can cause degradation.[1] Common degradation products include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[3][4] 3. Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.[1] Solution: 1. Control pH: Maintain the solution pH within a stable, near-neutral range using a buffer system.[1] 2. Protect from Light: Always store solutions in light-resistant containers.[1] 3. Control Temperature: Store stock solutions in a refrigerator (2-8°C) to slow the rate of all degradation reactions.[1] 4. Prepare Fresh: For the most accurate and reproducible results, prepare solutions fresh before use.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for preparing this compound solutions?

For general use, high-purity deionized or distilled water is recommended. The solubility of this compound is moderate in water.[2] For applications requiring strict pH control to enhance stability, consider using a buffered aqueous solution (e.g., a phosphate (B84403) buffer) in the neutral pH range.

Q5: How should I store stock solutions of this compound to ensure maximum stability?

To maximize stability, stock solutions should be stored in tightly sealed, amber-colored glass vials at 2-8°C to protect from light and minimize thermal degradation.[1] For longer-term storage, consider preparing aliquots to avoid repeated warming and cooling cycles.

Q6: Can I sterilize my this compound solution by autoclaving?

No, autoclaving is not recommended. The high temperatures (typically 121°C) used in autoclaving will significantly accelerate the thermal degradation of the salicylate component.[1] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.[1]

Q7: What analytical method is suitable for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3] An HPLC method can separate the parent this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound.[5][6] UV-Vis spectrophotometry can also be used, but it may be less specific if degradation products have overlapping absorption spectra.[3]

Quantitative Stability Data

ConditionIncubation TimeDegradation (%)Stability Classification
Neutral Hydrolysis (Water, 90°C)24 hours< 1%Practically Stable
Acidic Hydrolysis (1 M HCl, 90°C)24 hours~ 1.5%Practically Stable
Alkaline Hydrolysis (1 M NaOH, 90°C)24 hours~ 4.7%Stable
Oxidation (10% H₂O₂, Room Temp)24 hours< 1%Very Stable
Photodegradation (1.2 x 10⁶ lux·h)N/A~ 6.6%Photolabile
Data adapted from stability studies on Choline Salicylate.[3][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Salicylate Analysis

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound in an aqueous solution.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (or other suitable acid for pH adjustment)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:1, v/v/v).[3] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: UV detection at 230 nm for general determination or 270 nm for purity analysis and detection of degradation products.[1][3]

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Prepare the aqueous solution of this compound at the desired concentration for the stability study.

    • At each time point of the study, withdraw an aliquot of the sample.

    • Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms. The retention time for the salicylate peak should be consistent.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Use the regression equation from the calibration curve to determine the concentration of this compound in the test samples at each time point.

    • Calculate the percentage of the initial concentration remaining to assess stability.

Visualizations

StrontiumSalicylate This compound in Aqueous Solution Hydrolysis Hydrolysis (Strong Acid/Base) StrontiumSalicylate->Hydrolysis Oxidation Oxidation (Dissolved O₂) StrontiumSalicylate->Oxidation Photodegradation Photodegradation (UV/Ambient Light) StrontiumSalicylate->Photodegradation SalicylicAcid Salicylic Acid + Sr(OH)₂ Hydrolysis->SalicylicAcid Quinones Colored Quinone-like Products Oxidation->Quinones DHB Dihydroxybenzoic Acids (e.g., 2,3-DHB, 2,5-DHB) Photodegradation->DHB

Caption: Potential degradation pathways for this compound in an aqueous solution.

cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep Prepare Aqueous Solution of this compound t0 Time-Zero (t=0) Analysis (HPLC) prep->t0 store Store Samples Under Defined Conditions (e.g., Temp, Light) t0->store sample Withdraw Aliquots at Predetermined Time Points (t=x) store->sample analysis Analyze Aliquots by HPLC sample->analysis quantify Quantify Remaining This compound analysis->quantify degradation Identify/Quantify Degradation Products analysis->degradation

Caption: Experimental workflow for a typical stability study of this compound.

Start Issue: Solution Discoloration Cause Likely Cause: Oxidation or Photodegradation? Start->Cause CheckLight Was solution exposed to light? Cause->CheckLight Photodegradation CheckAir Was solution exposed to air? Cause->CheckAir Oxidation Sol1 Solution: Store in amber/ opaque container CheckLight->Sol1 Yes End Prepare fresh solution & implement preventative measures CheckLight->End No Sol2 Solution: Use de-gassed solvent; store sealed CheckAir->Sol2 Yes CheckAir->End No Sol1->End Sol2->End

References

Strontium Salicylate Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of strontium salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for strontium salicylate at a laboratory scale?

A1: The most prevalent laboratory-scale synthesis involves the reaction of salicylic (B10762653) acid with a strontium salt, typically strontium carbonate, in an aqueous medium. To minimize thermal degradation of the salicylate molecule, this reaction is often performed at controlled, low temperatures (e.g., below 40-50°C).[1]

Q2: What are the primary stability concerns for this compound during production and storage?

A2: this compound is sensitive to heat and light.[2] Elevated temperatures during synthesis or drying can lead to decomposition, resulting in discoloration and the formation of impurities. Proper storage in a cool, dry, and dark environment is crucial to maintain its integrity.

Q3: How can I purify crude this compound?

A3: The most common method for purifying this compound is recrystallization. This can be achieved by dissolving the crude product in hot water or ethanol (B145695) and then allowing it to cool, which causes the purified this compound to crystallize out of the solution.

Q4: What are the typical impurities found in this compound produced at scale?

A4: Potential impurities can originate from the raw materials or side reactions during synthesis. These may include unreacted salicylic acid, strontium carbonate, or other strontium salts. If the strontium source is derived from minerals like celestite, trace amounts of other alkaline earth metals such as calcium and barium could be present.

Q5: Which analytical techniques are recommended for quality control of this compound?

A5: A combination of analytical methods is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for identifying and quantifying organic impurities. Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and UV-Visible Spectrophotometry can confirm the product's identity and detect certain impurities. For elemental impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Problem: The final isolated yield of this compound is significantly lower than the theoretical maximum.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction for the cessation of gas evolution (CO2 if using strontium carbonate). Extend the reaction time if necessary. Ensure adequate mixing to maintain slurry suspension.Complete consumption of limiting reagents, leading to a higher conversion rate.
Product Loss During Workup Minimize the volume of solvent used for washing the filtered product to reduce dissolution losses. Use ice-cold solvent for washing.Reduced loss of product into the filtrate, thereby increasing the isolated yield.
Suboptimal pH Control During the reaction, monitor and maintain the pH below 8.5 to prevent side reactions and degradation of the salicylate.[3]Improved product purity and yield by minimizing the formation of byproducts.
Precipitation Issues Ensure the concentration of reactants is sufficient to exceed the solubility product of this compound. Consider cooling the reaction mixture to a lower temperature (e.g., 5-10°C) to decrease solubility and promote precipitation.More complete precipitation of the product from the solution, resulting in a higher yield.
Issue 2: Product Discoloration (Yellowish or Brownish Tint)

Problem: The final this compound product is not a pure white powder and exhibits a colored tint.

Potential Cause Troubleshooting Step Expected Outcome
Thermal Degradation Maintain a reaction temperature below 50°C, and ideally around 40°C or lower.[1][3] Use a controlled heating mantle and monitor the internal temperature of the reactor.Prevention of thermal decomposition of the salicylate, resulting in a whiter product.
Oxidation Consider performing the reaction and filtration steps under an inert atmosphere (e.g., nitrogen blanket) to prevent oxidation by atmospheric oxygen.Reduced formation of colored oxidation byproducts.
Impurities in Starting Materials Use high-purity salicylic acid and strontium carbonate. Analyze the starting materials for trace metal impurities that could cause discoloration.A purer, whiter final product.
Issue 3: Poor Filtration Characteristics

Problem: The this compound precipitate is difficult to filter, leading to slow processing times and potential product loss.

Potential Cause Troubleshooting Step Expected Outcome
Fine Particle Size Optimize the crystallization process to encourage the growth of larger crystals. This can involve slower cooling rates or the addition of seed crystals.Formation of larger crystals that are easier to filter and wash, leading to faster filtration and improved product purity.
Acicular (Needle-like) Crystal Habit Investigate the use of crystal habit modifiers, which are additives that can alter the shape of the crystals to be more equant and less prone to filter blinding.Improved filtration and handling properties of the crystalline product.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
20Moderately Soluble
40Increased Solubility
60Soluble
80Highly Soluble
100Very Soluble

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Aqueous Method)

Objective: To synthesize this compound with high purity and yield, suitable for further processing.

Materials:

  • Salicylic Acid (high purity)

  • Strontium Carbonate (low in Ca and Ba impurities)

  • Deionized Water

  • Ethanol (for washing)

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Buchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • Charging the Reactor: Charge the jacketed reactor with deionized water.

  • Dissolving Salicylic Acid: With agitation, slowly add the salicylic acid to the water.

  • Temperature Control: Set the heating/cooling circulator to maintain the reactor temperature at 40°C.

  • Addition of Strontium Carbonate: Slowly add strontium carbonate powder to the salicylic acid solution. The rate of addition should be controlled to manage the foaming from CO2 evolution.

  • Reaction: Maintain the reaction mixture at 40°C with continuous stirring for 2-4 hours, or until gas evolution ceases.

  • Crystallization: Cool the reactor to 5-10°C over 1-2 hours to induce crystallization of the this compound.

  • Filtration: Filter the resulting slurry through a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.

Protocol 2: Quality Control Analysis of this compound using HPLC

Objective: To determine the purity of the synthesized this compound and quantify any unreacted salicylic acid.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)

  • This compound reference standard

  • Salicylic Acid reference standard

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and salicylic acid reference standards of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 237 nm or 303 nm).

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the reference standards. Determine the concentration of this compound and any salicylic acid impurity in the sample by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control start Charge Reactor with DI Water add_sa Add Salicylic Acid start->add_sa heat Heat to 40°C add_sa->heat add_src Slowly Add Strontium Carbonate heat->add_src react React for 2-4 hours add_src->react cool Cool to 5-10°C for Crystallization react->cool filter Vacuum Filter Slurry cool->filter wash Wash with Cold DI Water & Ethanol filter->wash dry Vacuum Dry at <50°C wash->dry qc Analyze via HPLC, FTIR, ICP-MS dry->qc troubleshooting_low_yield start Low Yield Detected check_reaction Check for Complete Reaction (e.g., no more gas) start->check_reaction check_workup Review Workup Procedure start->check_workup check_precipitation Evaluate Precipitation Conditions start->check_precipitation incomplete Incomplete Reaction check_reaction->incomplete No loss Product Loss During Washing check_workup->loss Yes solubility_issue Incomplete Precipitation check_precipitation->solubility_issue Yes solution1 Action: Extend Reaction Time / Improve Mixing incomplete->solution1 solution2 Action: Use Minimal Ice-Cold Wash Solvent loss->solution2 solution3 Action: Lower Crystallization Temperature / Increase Reactant Concentration solubility_issue->solution3

References

Technical Support Center: Strontium Salicylate Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and crystallization of strontium salicylate (B1505791). Our aim is to help you achieve high-purity crystalline products suitable for a range of applications.

Troubleshooting Guides

Problem 1: Low Yield of Strontium Salicylate Crystals

Possible Causes and Solutions

Possible CauseRecommended Action
Incomplete Reaction - Ensure stoichiometric amounts of high-purity strontium carbonate or hydroxide (B78521) and salicylic (B10762653) acid are used. - Maintain the reaction temperature, for example, at 40°C when using strontium carbonate, to ensure complete dissolution and reaction. - Allow for sufficient reaction time with vigorous stirring.
Suboptimal pH - Monitor and control the pH of the reaction mixture. An acidic pH is generally required for the precipitation of salicylic acid from its salt, but the optimal pH for this compound crystallization should be empirically determined. A pH below 7 is a good starting point.
Loss During Washing - Use a minimal amount of a cold, appropriate solvent (e.g., a water-ethanol mixture) to wash the crystals. - Ensure the wash solvent is one in which this compound has low solubility at low temperatures.
High Solubility in Mother Liquor - Optimize the solvent system. If using a mixed solvent system, adjust the ratio to decrease the solubility of this compound at lower temperatures. - Ensure the solution is sufficiently cooled to induce maximum precipitation.
Problem 2: Discolored (e.g., Pink, Yellow, or Brown) Crystals

Possible Causes and Solutions

Possible CauseRecommended Action
Impurities in Starting Materials - Use USP or high-purity grade salicylic acid and strontium carbonate/hydroxide. - Technical grade strontium carbonate may contain strontium sulfide, which can introduce impurities.[1][2] - USP grade salicylic acid may contain impurities such as 4-hydroxybenzoic acid and 4-hydroxyisophthalic acid.[3][4][5][6]
Oxidation of Salicylate - Conduct the reaction and crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use deaerated solvents.
Contamination from Equipment - Ensure all glassware and equipment are scrupulously clean. Avoid using metallic spatulas or containers that can introduce metal ion impurities.
Charcoal Treatment (if used) - While activated charcoal can remove colored impurities, using an excessive amount can lead to the adsorption of the product.[7] - Ensure the charcoal is thoroughly filtered out from the hot solution.
Problem 3: Poor Crystal Quality (e.g., Small, Needle-like, or Agglomerated Crystals)

Possible Causes and Solutions

Possible CauseRecommended Action
Rapid Crystallization - Slow down the cooling rate of the saturated solution to allow for the growth of larger, more well-defined crystals. - Consider using a programmable cooling bath for precise temperature control.
High Supersaturation - Avoid overly concentrating the solution. Use an appropriate amount of solvent to achieve a saturated solution at the boiling point.
Presence of Impurities - Impurities can alter the crystal habit, sometimes leading to the formation of needles or other undesirable morphologies.[8] Purify the starting materials or the crude product before recrystallization.
Agitation - Avoid disturbing the solution during the cooling and crystallization phase, as this can lead to the formation of many small crystals instead of larger ones.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: this compound is reported to be soluble in water and alcohol.[9] A common recommendation is to crystallize it from hot water, using approximately 4 mL of water per gram of this compound.[9] Ethanol or water-ethanol mixtures can also be effective. The ideal solvent or solvent mixture should dissolve the this compound at high temperatures but have low solubility at low temperatures to ensure a good yield.[7][10]

Q2: How can I remove insoluble impurities from my hot crystallization solution?

A2: Insoluble impurities can be removed by hot filtration. This involves filtering the hot, saturated solution through a pre-heated funnel and filter paper to remove any solid particles before allowing the solution to cool and crystallize.[7]

Q3: My crystals are forming an oil instead of a solid. What should I do?

A3: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a high degree. To remedy this, you can try adding more solvent to the hot solution to reduce the saturation, or you can try a different solvent with a lower boiling point.

Q4: How can I prevent microbial contamination in my crystal growth experiments?

A4: Microbial contamination can be a concern, especially in aqueous solutions. To prevent this, consider the following:

  • Work in a clean environment and use sterilized glassware.

  • Filter your solutions through a 0.22 µm filter.

  • Store solutions in a cool, dark place.

  • For long-term storage, consider adding a bacteriostatic agent, but be aware that this could potentially be incorporated as an impurity in your crystals.

Q5: What analytical techniques are best for confirming the purity of my this compound crystals?

A5: A combination of techniques is often best for assessing purity:

  • High-Performance Liquid Chromatography (HPLC) is excellent for quantifying organic impurities.[8]

  • X-ray Diffraction (XRD) can confirm the crystalline phase and identify any crystalline impurities.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify functional group impurities.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly sensitive for detecting trace elemental impurities.

Data Presentation

Table 1: Solubility of Salicylic Acid in Water and Ethanol-Water Mixtures at Different Temperatures

Temperature (°C)SolventSolubility (mole fraction)
20Water~0.00016
25Water~0.00018
30Water~0.00022
2020% Ethanol in Water~0.0008
2520% Ethanol in Water~0.001
3020% Ethanol in Water~0.0012
2050% Ethanol in Water~0.01
2550% Ethanol in Water~0.012
3050% Ethanol in Water~0.015
2080% Ethanol in Water~0.05
2580% Ethanol in Water~0.06
3080% Ethanol in Water~0.07
20Pure Ethanol~0.1
25Pure Ethanol~0.12
30Pure Ethanol~0.15

Note: This data is for salicylic acid and serves as a reference. The solubility of this compound will differ but will likely follow similar trends in these solvent systems.

Experimental Protocols

Protocol 1: Synthesis and Recrystallization of this compound

This protocol outlines the synthesis of this compound from strontium carbonate and salicylic acid, followed by purification via recrystallization.

Materials:

  • Strontium Carbonate (SrCO₃), high purity

  • Salicylic Acid (C₇H₆O₃), USP grade

  • Deionized Water

  • Ethanol (optional, for mixed solvent recrystallization)

  • Activated Charcoal (optional, for decolorization)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • pH meter or pH indicator strips

Procedure:

  • Reaction: a. In a beaker, dissolve a specific amount of salicylic acid in deionized water by heating and stirring. b. Slowly add an equimolar amount of strontium carbonate to the hot salicylic acid solution. Effervescence (release of CO₂) will occur. Continue stirring until the reaction ceases. c. Maintain the temperature at around 40°C to facilitate the reaction. d. After the addition is complete, continue to stir the solution for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Hot Filtration (if necessary): a. If the solution contains insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration. b. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. c. Pour the hot reaction mixture through the filter paper to remove any solid impurities.

  • Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be gradual. b. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal precipitation.

  • Isolation and Washing: a. Collect the this compound crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of cold deionized water or a cold water-ethanol mixture to remove any remaining soluble impurities.

  • Drying: a. Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

  • Characterization: a. Determine the melting point of the dried crystals and compare it to the literature value. b. Analyze the purity of the crystals using appropriate analytical techniques such as HPLC, XRD, and FTIR.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolve_sa Dissolve Salicylic Acid in Hot Water add_src Add Strontium Carbonate dissolve_sa->add_src react Reaction at 40°C add_src->react hot_filtration Hot Filtration (optional) react->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying washing->drying hplc HPLC drying->hplc xrd XRD drying->xrd ftir FTIR drying->ftir

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

Troubleshooting_Contamination start Contamination Suspected q1 Are the crystals discolored? start->q1 a1_yes Check Purity of Starting Materials Consider Oxidation Use Activated Charcoal with Caution q1->a1_yes Yes q2 Is the crystal yield low? q1->q2 No a1_yes->q2 a2_yes Verify Stoichiometry and Reaction Conditions Optimize pH Minimize Washing Losses q2->a2_yes Yes q3 Are the crystals small or malformed? q2->q3 No a2_yes->q3 a3_yes Slow Down Cooling Rate Optimize Supersaturation Check for Impurities Affecting Habit q3->a3_yes Yes end Pure Crystals Obtained q3->end No a3_yes->end

Caption: Troubleshooting decision tree for contamination issues in this compound crystal growth.

Strontium_Signaling_Pathways cluster_casr Calcium-Sensing Receptor (CaSR) Pathway cluster_wnt Wnt Signaling Pathway cluster_akt Akt Signaling Pathway cluster_nfatc NFATc Pathway Strontium Strontium (Sr²⁺) CaSR CaSR Strontium->CaSR Wnt Wnt Strontium->Wnt Akt Akt Activation Strontium->Akt Calcineurin Calcineurin Strontium->Calcineurin PLC PLC CaSR->PLC IP3 IP₃ PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release MAPK MAPK (ERK1/2) Ca_release->MAPK Gene_transcription Gene Transcription MAPK->Gene_transcription Beta_catenin β-catenin Stabilization Wnt->Beta_catenin Beta_catenin->Gene_transcription Apoptosis_inhibition Inhibition of Apoptosis Gene_transcription->Apoptosis_inhibition Akt->Apoptosis_inhibition NFATc NFATc Dephosphorylation Calcineurin->NFATc Nuclear_translocation Nuclear Translocation NFATc->Nuclear_translocation Nuclear_translocation->Gene_transcription

Caption: Key signaling pathways in bone cells affected by strontium.

References

Troubleshooting phase purity in strontium salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of strontium salicylate (B1505791).

Troubleshooting Guides

Problem: Low Product Yield

Q1: My final yield of strontium salicylate is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in this compound synthesis can arise from several factors, primarily related to reaction conditions and workup procedures. Incomplete reaction, product loss during purification, and side reactions are the most frequent culprits.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction between strontium carbonate and salicylic (B10762653) acid may not have gone to completion.

    • Solution: Ensure stoichiometric amounts of reactants are used. Prolong the reaction time and maintain gentle heating (around 40°C) with continuous stirring to ensure the complete dissolution and reaction of strontium carbonate.[1] The completion of the reaction is often indicated by the cessation of effervescence (CO2 evolution).[1]

  • Product Loss During Washing: this compound has moderate solubility in water, and excessive washing can lead to significant product loss.

    • Solution: Wash the precipitate with a minimal amount of cold deionized water. Using a water-miscible organic solvent, such as ethanol, for the final wash can help displace water and speed up drying without dissolving a significant amount of the product.

  • Suboptimal pH: The pH of the reaction mixture can influence the solubility of the product and the equilibrium of the reaction.

    • Solution: While not always necessary to control rigidly in this specific synthesis, ensure the pH is not excessively acidic, which could increase the solubility of the product. The reaction naturally proceeds towards a neutral pH as the acidic salicylic acid is consumed.

  • Side Reactions: At temperatures above 40-50°C, the salicylate anion can be susceptible to decomposition, leading to the formation of byproducts and reducing the yield of the desired this compound.[1][2]

    • Solution: Maintain a reaction temperature at or below 40°C to minimize thermal decomposition of the salicylate.

Problem: Product is Discolored (Yellowish or Brownish Tint)

Q2: The synthesized this compound powder is not white; it has a distinct off-white, yellow, or brown color. What causes this discoloration and how can I obtain a pure white product?

Discoloration of the final product is a common indicator of impurities, often arising from the degradation of starting materials or the product itself, or the presence of residual starting materials.

Potential Causes and Solutions:

  • Thermal Decomposition of Salicylate: Heating the reaction mixture above 40-50°C can cause the salicylate anion to decompose, forming colored degradation products.[1][2] This is a primary cause of yellowing.

    • Solution: Strictly control the reaction temperature, keeping it at or below 40°C. Use a water bath for gentle and uniform heating.

  • Impure Starting Materials: The use of impure salicylic acid or strontium carbonate can introduce colored contaminants into the final product.

    • Solution: Use high-purity reagents. If the purity of the starting materials is uncertain, consider purifying them before use (e.g., recrystallization of salicylic acid).

  • Oxidation: Although less common for this specific synthesis, oxidation of phenolic compounds in the presence of air and potential metal contaminants can sometimes lead to colored byproducts.

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can be tested if oxidation is suspected.

Problem: Phase Impurity Detected by Analytical Methods (XRD/FTIR)

Q3: My XRD pattern shows unexpected peaks, or my FTIR spectrum has additional bands, indicating that the this compound is not phase-pure. How do I identify the impurities and eliminate them?

The presence of additional peaks in an X-ray diffraction (XRD) pattern or extra bands in a Fourier-transform infrared (FTIR) spectrum confirms the presence of crystalline or molecular impurities, respectively.

Potential Impurities and Corresponding Solutions:

  • Unreacted Strontium Carbonate: This is a common impurity if the reaction does not go to completion.

    • Identification (XRD): Compare the experimental XRD pattern with standard patterns for this compound and strontium carbonate. The presence of characteristic peaks for strontium carbonate will confirm this impurity.

    • Identification (FTIR): Strontium carbonate has a strong, characteristic absorption band for the carbonate anion (CO₃²⁻) around 1450 cm⁻¹ and a sharper peak around 860 cm⁻¹.

    • Solution: Ensure a slight excess of salicylic acid to drive the reaction to completion. Also, increase the reaction time and ensure efficient stirring to promote the full reaction of the solid strontium carbonate.

  • Unreacted Salicylic Acid: If an excess of salicylic acid is used and not properly removed, it will remain as an impurity.

    • Identification (FTIR): Salicylic acid has a characteristic broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a C=O stretch around 1650-1670 cm⁻¹.

    • Solution: Wash the final product thoroughly with a solvent in which this compound is sparingly soluble but salicylic acid is more soluble, such as cold water. Recrystallization is also a highly effective method for removing unreacted starting materials.

  • Formation of Strontium Oxalate or Other Decomposition Products: If the reaction temperature was too high, thermal decomposition can lead to the formation of other strontium salts.[1][2]

    • Identification (XRD/FTIR): This can be challenging without reference standards for the potential byproducts. However, the presence of peaks that do not correspond to the starting materials or the desired product should prompt a review of the reaction conditions, particularly the temperature.

    • Solution: Maintain strict temperature control at or below 40°C throughout the synthesis.

Frequently Asked Questions (FAQs)

Q4: What is the most common and reliable method for synthesizing high-purity this compound?

The reaction of strontium carbonate with salicylic acid in an aqueous solution is a widely used and reliable method that can yield a pure product.[3] This "soft chemistry" approach is favored because it can be performed at relatively low temperatures, minimizing the risk of thermal degradation.[1][3]

Q5: What is the expected yield for the synthesis of this compound from strontium carbonate and salicylic acid?

With careful control of reaction conditions and purification, yields of over 95% of the theoretical amount can be achieved.[1]

Q6: How can I effectively purify the synthesized this compound?

Recrystallization from hot water is a common and effective method for purifying this compound.[4] The crude product is dissolved in a minimum amount of hot water, and the solution is then allowed to cool slowly, promoting the formation of pure crystals. The purified crystals can then be collected by filtration.

Q7: What are the key parameters to control during the synthesis to ensure high phase purity?

  • Temperature: Maintain the reaction temperature at or below 40°C to prevent the thermal decomposition of the salicylate anion.[1][2]

  • Stoichiometry: Use precise molar ratios of the reactants. A slight excess of salicylic acid can help to ensure the complete consumption of the less soluble strontium carbonate.

  • Purity of Starting Materials: Utilize high-purity strontium carbonate and salicylic acid to avoid introducing impurities from the outset.

Q8: Which analytical techniques are most suitable for confirming the phase purity of the final product?

  • X-ray Diffraction (XRD): This is the primary technique for determining the crystalline phase of the product and identifying any crystalline impurities, such as unreacted strontium carbonate.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is excellent for confirming the presence of the correct functional groups in the salicylate molecule and for detecting residual starting materials or organic byproducts.[3]

  • Thermal Analysis (DTA-TGA): Differential thermal analysis and thermogravimetric analysis can provide information about the hydration state of the product and its thermal decomposition profile, which can be compared to a pure standard.[3]

Data Presentation

Table 1: Reactant and Product Information for a Typical Synthesis

CompoundChemical FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)
Salicylic AcidC₇H₆O₃138.120.3447
Strontium CarbonateSrCO₃147.630.3450
This compoundC₁₄H₁₀O₆Sr361.85Theoretical: 0.34Theoretical: 123

Data adapted from a synthesis example where equimolar amounts were used.[1]

Table 2: Influence of Reaction Temperature on Product Purity

Reaction TemperatureObservationPotential Impurities
≤ 40°CWhite, crystalline productMinimal
> 50°CYellowish or brownish productDecomposition products (e.g., strontium oxalate)

Information is based on findings that salicylate anions can decompose at elevated temperatures.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of strontium carbonate with salicylic acid in an aqueous solution.[1]

  • Preparation of Salicylic Acid Solution: In a suitable reaction vessel, dissolve 47 g of salicylic acid in 250 ml of deaerated distilled water. Gently warm the mixture to 40°C while stirring to ensure complete dissolution.

  • Reaction: Slowly add 50 g of strontium carbonate to the salicylic acid solution over approximately 30 minutes with constant, vigorous stirring. The addition should be gradual to control the effervescence (CO₂ evolution).

  • Reaction Completion: Continue stirring the mixture at 40°C until all the strontium carbonate has reacted and gas evolution has ceased.

  • Crystallization: Cool the reaction mixture to room temperature, and then further cool in an ice bath to promote the precipitation of this compound.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Recrystallization of this compound

  • Dissolution: Place the crude this compound in a beaker and add a minimal amount of deionized water. Heat the suspension with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the beaker in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a vacuum oven at a low temperature.

Protocol 3: Characterization by XRD and FTIR

  • Powder X-ray Diffraction (XRD):

    • Grind a small amount of the dried this compound to a fine powder using an agate mortar and pestle.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 10-70°) using a powder diffractometer with Cu Kα radiation.

    • Compare the resulting pattern with a reference pattern for pure this compound to confirm the phase and identify any crystalline impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the dried sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and pressing the mixture into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the powder directly onto the ATR crystal.

    • Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Analyze the spectrum for characteristic peaks of the salicylate functional groups and the absence of peaks corresponding to impurities like unreacted salicylic acid or strontium carbonate.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Dissolve Salicylic Acid Dissolve Salicylic Acid Add Strontium Carbonate Add Strontium Carbonate Dissolve Salicylic Acid->Add Strontium Carbonate 40°C Stir and React Stir and React Add Strontium Carbonate->Stir and React CO2 evolution Cool to Precipitate Cool to Precipitate Stir and React->Cool to Precipitate Completion Vacuum Filter Vacuum Filter Cool to Precipitate->Vacuum Filter Wash with Cold Water Wash with Cold Water Vacuum Filter->Wash with Cold Water Dry Product Dry Product Wash with Cold Water->Dry Product Pure this compound Pure this compound Dry Product->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Purity start Start: Phase Purity Issue (e.g., unexpected XRD peaks) analyze_impurities Analyze Impurities (XRD/FTIR) start->analyze_impurities check_temp Was reaction temp > 40°C? check_reactants Check stoichiometry and reagent purity check_temp->check_reactants No solution_temp Solution: Maintain temp ≤ 40°C and recrystallize product check_temp->solution_temp Yes end End: Pure Product check_reactants->end unreacted_srco3 Unreacted SrCO3? analyze_impurities->unreacted_srco3 unreacted_acid Unreacted Salicylic Acid? unreacted_srco3->unreacted_acid No solution_srco3 Solution: Increase reaction time, ensure adequate stirring, or use slight excess of acid unreacted_srco3->solution_srco3 Yes unreacted_acid->check_temp No solution_acid Solution: Wash product thoroughly with cold water or recrystallize unreacted_acid->solution_acid Yes solution_temp->end solution_srco3->end solution_acid->end

Caption: Troubleshooting logic for phase purity issues in synthesis.

Analytical_Workflow sample Synthesized this compound xrd XRD Analysis sample->xrd ftir FTIR Analysis sample->ftir phase_id Phase Identification (Compare to standard) xrd->phase_id func_group Functional Group Analysis (Confirm salicylate) ftir->func_group impurity_id_xrd Identify Crystalline Impurities (e.g., SrCO3) phase_id->impurity_id_xrd pure Phase Pure impurity_id_xrd->pure No impurities impure Impure impurity_id_xrd->impure Impurities detected impurity_id_ftir Identify Molecular Impurities (e.g., Salicylic Acid) func_group->impurity_id_ftir impurity_id_ftir->pure No impurities impurity_id_ftir->impure Impurities detected

Caption: Workflow for analytical characterization of phase purity.

References

Degradation pathways of strontium salicylate under UV light

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway for a salicylate (B1505791) compound like strontium salicylate under UV irradiation?

A1: The photodegradation of the salicylate anion in an aqueous solution is a complex process initiated by the absorption of UV photons. This can lead to the formation of excited states and highly reactive species such as triplet states, organic free radicals, and hydrated electrons. The subsequent reactions can involve hydroxylation, decarboxylation, and ring-opening, leading to a variety of degradation products. In the presence of other agents like hypochlorite (B82951) or hydrogen peroxide, the formation of reactive hydroxyl and chlorine radicals can significantly accelerate and alter the degradation pathways.[1][2]

Q2: What are the potential degradation products of salicylate photodegradation?

A2: Based on studies of salicylic (B10762653) acid, the degradation can result in a variety of intermediate products. The primary products often involve hydroxylation of the aromatic ring. Key identified intermediates include:

  • 2,3-Dihydroxybenzoic acid

  • 2,5-Dihydroxybenzoic acid

  • Catechol (pyrocatechol) In the presence of chlorine, chlorinated byproducts such as 2,6-dichlorophenol (B41786) and 2,4,6-trichlorophenol (B30397) can also be formed.[1] Further degradation can lead to ring-opening and the formation of smaller organic acids and eventually mineralization to CO2 and water.

Q3: How does pH influence the photodegradation of salicylates?

A3: The pH of the solution is a critical parameter in the photodegradation of salicylates. For salicylic acid, the degradation rate is pH-dependent. For instance, in UV/H2O2 systems, the maximum degradation of salicylic acid has been observed at a neutral pH of 7.[2] The pH affects the speciation of the salicylate molecule (the protonation state of the carboxylic acid and phenolic hydroxyl groups), which in turn influences its UV absorption, reactivity with radical species, and interaction with any photocatalysts present.

Q4: What kinetic model typically describes the photodegradation of salicylates?

A4: The photodegradation of salicylic acid under various advanced oxidation processes (AOPs) has been shown to follow pseudo-first-order kinetics.[2] This model assumes that the concentration of the salicylate is the rate-limiting factor, especially when the concentration of other reactants (like hydroxyl radicals) or the intensity of UV light is kept constant. The integrated rate law is expressed as: ln(C₀/C) = kt, where C₀ is the initial concentration, C is the concentration at time t, and k is the apparent rate constant.

Q5: What analytical methods are suitable for monitoring the degradation of salicylates and their byproducts?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used technique for quantifying the concentration of the parent salicylate compound over time. To identify the various degradation products, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are typically employed.[1] UV-Visible spectrophotometry can also be used to monitor the overall changes in the solution's absorbance spectrum.[2]

Troubleshooting Guides

Photodegradation Experiment Issues
Problem Possible Cause Suggested Solution
Slow or no degradation Low UV Lamp Intensity: The lamp may be old or not emitting at the correct wavelength.Verify the lamp's specifications and age. Ensure the emission spectrum of the lamp overlaps with the absorbance spectrum of the salicylate.
Incorrect pH: The pH of the solution may not be optimal for the degradation process.Experimentally determine the optimal pH for your system by running tests at various pH levels (e.g., 3, 7, 9).[2]
Presence of UV-absorbing species: Other compounds in the solution (e.g., from the solvent or buffer) may be absorbing the UV light.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.
Inconsistent results Temperature fluctuations: The reaction temperature can affect the degradation rate.Use a temperature-controlled reaction vessel or a cooling system to maintain a constant temperature.
Inadequate mixing: Poor mixing can lead to concentration gradients within the solution.Ensure continuous and vigorous stirring throughout the experiment.
HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Drifting retention times Poor column equilibration: The column may not be fully equilibrated with the mobile phase.Increase the column equilibration time before starting the analysis.
Changes in mobile phase composition: Inaccurate mixing of solvents or evaporation of a volatile component.Prepare fresh mobile phase. If using a gradient, ensure the pump's proportioning valves are working correctly.[3][4]
Temperature fluctuations: The column temperature is not stable.Use a column oven to maintain a constant temperature.[5]
Poor peak shape (tailing, fronting) Column overload: Injecting too high a concentration of the sample.Dilute the sample or reduce the injection volume.[5]
Mismatch between sample solvent and mobile phase: The solvent used to dissolve the sample is much stronger than the mobile phase.Whenever possible, dissolve the sample in the mobile phase.
Column contamination or degradation: Active sites on the column may be interacting with the analyte.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]

Data Presentation

Table 1: Pseudo-First-Order Rate Constants for Salicylic Acid Degradation

The following table presents example data on the degradation of salicylic acid using different Advanced Oxidation Processes (AOPs), demonstrating how quantitative data can be structured.

Degradation ProcesspHOxidant ConcentrationRate Constant (k, min⁻¹)Reference
UV Photolysis7.0-Not specified, but lowest rate[2]
UV/H₂O₂7.0H₂O₂/COD = 5> UV Photolysis[2]
UV/Fe²⁺/H₂O₂ (Photo-Fenton)3.09.3 µM Fe²⁺, 1.7 mM H₂O₂> UV/H₂O₂[2]
UV/O₃/H₂O₂Not specifiedNot specifiedHighest degradation rate[2]
Table 2: Potential Photodegradation Products of Salicylic Acid
Product NameChemical FormulaAnalytical MethodReference
2,3-Dihydroxybenzoic AcidC₇H₆O₄LC-MS[1]
2,5-Dihydroxybenzoic AcidC₇H₆O₄LC-MS[1]
Catechol (Pyrocatechol)C₆H₆O₂LC-MS[1]
2,6-DichlorophenolC₆H₄Cl₂OGC-MS[1]
2,4,6-TrichlorophenolC₆H₃Cl₃OGC-MS[1]

Experimental Protocols

General Protocol for UV Photodegradation of Salicylates

This protocol outlines a general procedure for studying the photodegradation of a salicylate compound in an aqueous solution.

1. Materials and Reagents:

  • Salicylate compound (e.g., this compound)

  • High-purity water (e.g., Milli-Q or HPLC grade)

  • Buffer solutions (for pH control)

  • Acetonitrile (HPLC grade)

  • Formic acid or other mobile phase additives (HPLC grade)

  • Quartz reaction vessel

  • UV lamp (e.g., low-pressure mercury lamp)

  • Magnetic stirrer and stir bar

  • Temperature control system (e.g., water bath)

  • HPLC system with UV detector

  • Syringes and filters for sample preparation

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of the salicylate in high-purity water.

  • Working Solution: Dilute the stock solution with high-purity water or a suitable buffer to the desired initial concentration (e.g., 10-20 mg/L).

3. Experimental Setup:

  • Place the quartz reaction vessel on a magnetic stirrer.

  • Add a known volume of the salicylate working solution to the vessel.

  • Position the UV lamp at a fixed distance from the reaction vessel. The entire setup should be in a light-proof enclosure to prevent exposure to ambient light and for safety.

  • If temperature control is required, place the reaction vessel in a water bath.

4. Irradiation Procedure:

  • Allow the UV lamp to warm up for at least 20-30 minutes to ensure a stable light output.

  • Start the magnetic stirrer to ensure the solution is well-mixed.

  • Take an initial sample (t=0) before turning on the UV lamp.

  • Expose the solution to UV irradiation.

  • Withdraw small aliquots of the solution at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).

  • Immediately quench the reaction in the withdrawn samples if necessary (e.g., by adding a quenching agent or placing them in the dark on ice) and filter them through a 0.22 µm syringe filter into HPLC vials for analysis.

5. Sample Analysis:

  • Analyze the samples using a validated HPLC method to determine the concentration of the parent salicylate compound at each time point.

  • Use the concentration data to calculate the degradation rate and determine the reaction kinetics.

  • If identification of degradation products is required, analyze the samples using LC-MS or GC-MS.

Visualizations

G cluster_start Initial Reactant cluster_excitation UV Excitation cluster_radicals Radical Formation cluster_intermediates Primary Intermediates cluster_end_products Further Degradation Salicylate Salicylate Anion ExcitedState Excited State Salicylate* Salicylate->ExcitedState UV Photon (hν) Dihydroxybenzoic Dihydroxybenzoic Acids (e.g., 2,3-DHB, 2,5-DHB) ExcitedState->Dihydroxybenzoic Reaction with •OH Catechol Catechol ExcitedState->Catechol Decarboxylation & Hydroxylation HydroxylRadical •OH (from H₂O or H₂O₂) HydroxylRadical->Dihydroxybenzoic RingOpening Ring-Opening Products (e.g., smaller organic acids) Dihydroxybenzoic->RingOpening Catechol->RingOpening Mineralization Mineralization (CO₂ + H₂O) RingOpening->Mineralization

Caption: Plausible photodegradation pathway of a salicylate anion under UV light.

G Prep 1. Prepare Salicylate Working Solution Setup 2. Set up Quartz Reactor with Stirrer & UV Lamp Prep->Setup TimeZero 3. Take Initial Sample (t=0) Setup->TimeZero Irradiate 4. Start UV Irradiation and Stirring TimeZero->Irradiate Sample 5. Withdraw Aliquots at Predetermined Time Intervals Irradiate->Sample Filter 6. Filter Samples into HPLC Vials Sample->Filter Analyze 7. Analyze Samples (HPLC, LC-MS) Filter->Analyze Data 8. Process Data: Calculate Kinetics & Identify Products Analyze->Data

Caption: Experimental workflow for a typical UV photodegradation study.

References

Technical Support Center: Enhancing the Bioavailability of Strontium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of strontium salicylate (B1505791). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of strontium salicylate?

While specific data for this compound is limited, the oral bioavailability is influenced by both the strontium and salicylate moieties. The bioavailability of strontium from soluble salts like strontium chloride is approximately 25% in humans when taken without food.[1][2] The presence of food can decrease this to around 19%.[1][2] Salicylic (B10762653) acid is generally well-absorbed.[3][4] Therefore, the bioavailability of this compound is expected to be primarily limited by the absorption of strontium.

Q2: What are the primary mechanisms of intestinal absorption for strontium and salicylate?

Strontium, being chemically similar to calcium, is absorbed through two main pathways in the intestine:

  • Transcellular Pathway: Strontium ions can pass through intestinal epithelial cells (enterocytes) via calcium-permeable channels, such as the Transient Receptor Potential Vanilloid 6 (TRPV6).[5]

  • Paracellular Pathway: Strontium can also move between the tight junctions of enterocytes.[6][7][8]

Salicylate absorption is primarily mediated by:

  • Passive Diffusion: The non-ionized form of salicylic acid can passively diffuse across the lipid membranes of intestinal cells.[3][4]

  • Carrier-Mediated Transport: Monocarboxylic acid transporters (MCTs), such as MCT1, are involved in the transport of salicylates across the apical membrane of enterocytes.[9][10][11][12][13]

Q3: How does food impact the bioavailability of this compound?

The co-ingestion of food generally decreases the bioavailability of strontium.[1][2] This is partly due to the presence of calcium in the diet, which competes with strontium for the same absorption pathways.[14][15] Food can also delay gastric emptying, which may influence the absorption kinetics.[16][17]

Q4: What is the role of the Calcium-Sensing Receptor (CaSR) in strontium absorption?

The Calcium-Sensing Receptor (CaSR) is expressed in bone cells and plays a role in calcium homeostasis. Strontium can act as an agonist for the CaSR, which is thought to be a mechanism for its effects on bone.[5] While the CaSR is present in the intestine, its direct role in the absorption of strontium is still under investigation.

Troubleshooting Guide

Issue: Low or inconsistent oral bioavailability of this compound in preclinical studies.

Potential Cause Troubleshooting Suggestion Rationale
Competition with Calcium Administer this compound on an empty stomach or with a low-calcium meal. Ensure that any co-administered excipients or vehicle do not contain high levels of calcium.Strontium and calcium share common intestinal absorption pathways. High concentrations of calcium will competitively inhibit strontium absorption.[14][15]
Poor Aqueous Solubility Consider formulation strategies to enhance solubility, such as using a more soluble salt form or incorporating solubilizing agents. While this compound is generally soluble, its dissolution rate could be a limiting factor.Enhanced solubility can lead to a higher concentration of the drug at the absorption site, driving greater absorption.
Efflux Transporter Activity Investigate if strontium or salicylate are substrates for efflux transporters (e.g., P-glycoprotein) in the gut. Co-administration with a known inhibitor of the identified transporter could be explored in vitro.Efflux transporters can pump absorbed drug back into the intestinal lumen, reducing net absorption.
Degradation in the GI Tract Assess the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coated formulations to protect the compound in the acidic environment of the stomach.Chemical instability in the gastrointestinal tract can reduce the amount of active compound available for absorption.
Suboptimal Formulation Experiment with different formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), or nanoparticle formulations.These advanced formulations can improve solubility, protect the drug from degradation, and enhance absorption through various mechanisms.[18][19][20][21][22]

Data Presentation

Table 1: Comparative Oral Bioavailability of Different Strontium Salts (Proxy Data)

Strontium SaltMean Absolute Bioavailability (Fasting)Mean Absolute Bioavailability (With Food)SpeciesReference
Strontium Chloride25%19%Human[1][2]
Strontium Lactate27-34% (estimated)Not ReportedHuman[23][24][25]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rodents

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (e.g., 10 mg/kg).

    • Group 2: Oral gavage administration of the this compound formulation (e.g., 100 mg/kg).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the designated dose.

    • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of strontium in plasma samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

    • Quantify salicylic acid concentrations using a validated High-Performance Liquid Chromatography (HPLC) method.[26][27][28]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and half-life for both strontium and salicylate.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify potential transport mechanisms.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[29][30][31][32]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the this compound solution to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport).

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time intervals.

  • Sample Analysis: Analyze the concentration of strontium and salicylate in the collected samples using ICP-MS and HPLC, respectively.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the involvement of active efflux transporters. An efflux ratio greater than 2 suggests active efflux.[33]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Intestinal_Absorption_of_Strontium_Salicylate cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream SrSal This compound (Sr(C₇H₅O₃)₂) Sr Sr²⁺ SrSal->Sr Dissociation Sal Salicylate⁻ SrSal->Sal Dissociation TRPV6 TRPV6 Channel Sr->TRPV6 Transcellular Paracellular Paracellular Pathway Sr->Paracellular Paracellular CaSR CaSR Sr->CaSR Agonist HSal Salicylic Acid (H-Sal) Sal->HSal Protonation (low pH) MCT1 MCT1 Transporter HSal->MCT1 Carrier-mediated Sal_blood Salicylate⁻ HSal->Sal_blood Passive Diffusion Sr_blood Sr²⁺ TRPV6->Sr_blood MCT1->Sal_blood Paracellular->Sr_blood Signaling Intracellular Signaling CaSR->Signaling

Caption: Intestinal absorption pathways for this compound.

InVivo_Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Rats) IV_Admin IV Administration (Group 1) Animal_Model->IV_Admin Oral_Admin Oral Gavage (Group 2) Animal_Model->Oral_Admin Formulation This compound Formulation Formulation->IV_Admin Formulation->Oral_Admin Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection Oral_Admin->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing Analysis ICP-MS (Sr) HPLC (Salicylate) Plasma_Processing->Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Parameters Bioavailability Calculate Absolute Bioavailability (F%) PK_Parameters->Bioavailability

Caption: Workflow for an in vivo oral bioavailability study.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis & Calculation Caco2_Culture Culture Caco-2 cells on permeable supports (21-25 days) Integrity_Check Measure TEER Caco2_Culture->Integrity_Check Dosing_A Add SrSal to Apical side (A -> B) Integrity_Check->Dosing_A Dosing_B Add SrSal to Basolateral side (B -> A) Integrity_Check->Dosing_B Sampling Sample from receiver compartment Dosing_A->Sampling Dosing_B->Sampling Quantification Quantify Sr and Salicylate (ICP-MS & HPLC) Sampling->Quantification Papp_Calc Calculate Papp Quantification->Papp_Calc Efflux_Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Papp_Calc->Efflux_Ratio

Caption: Workflow for an in vitro Caco-2 permeability assay.

References

Technical Support Center: Overcoming Aggregation of Strontium Salicylate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common issues related to the aggregation of strontium salicylate (B1505791) nanoparticles during synthesis, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of strontium salicylate nanoparticle aggregation?

A1: this compound nanoparticles, like many other nanomaterials, possess high surface energy, which makes them thermodynamically unstable and prone to aggregation. The primary drivers of aggregation include:

  • Van der Waals Forces: These are attractive forces that exist between all molecules and particles. At the nanoscale, these forces can be significant enough to cause particles to clump together.

  • Improper Surface Charge: The surface charge of nanoparticles plays a crucial role in their stability. If the surface charge is insufficient to create a strong electrostatic repulsion between particles, they are more likely to aggregate.[1]

  • Inappropriate pH: The pH of the dispersion medium can significantly affect the surface charge of the nanoparticles. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to rapid aggregation.[1][2]

  • High Ionic Strength: High concentrations of salts in the dispersion medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[3][4]

  • Temperature Fluctuations: Increased temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[5]

  • Lack of Stabilizing Agents: Without the presence of molecules that can adsorb to the nanoparticle surface and provide either electrostatic or steric repulsion, aggregation is more likely to occur.

Q2: How does pH influence the stability of this compound nanoparticles?

A2: The pH of the suspension is a critical factor in maintaining the stability of this compound nanoparticles. It directly influences the surface charge of the particles. For many metal-based nanoparticles, the surface chemistry is dictated by hydroxyl groups that can be protonated or deprotonated depending on the pH. It is crucial to work at a pH that is significantly different from the isoelectric point (IEP) of the nanoparticles to ensure a high surface charge and strong electrostatic repulsion between particles.[1][2]

Q3: What is the role of a stabilizing agent in preventing aggregation?

A3: Stabilizing agents are molecules that adsorb to the surface of nanoparticles and prevent them from aggregating. There are two main types of stabilization:

  • Electrostatic Stabilization: This is achieved by the adsorption of charged molecules (ions or polyelectrolytes) onto the nanoparticle surface. This creates a net positive or negative charge, leading to electrostatic repulsion between the particles.

  • Steric Stabilization: This involves the use of long-chain polymers, such as polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP), that create a physical barrier around the nanoparticles.[2] This "steric hindrance" prevents the particles from getting close enough to each other for the attractive van der Waals forces to cause aggregation.

Q4: Can I use a combination of stabilization methods?

A4: Yes, a combination of electrostatic and steric stabilization, often referred to as electrosteric stabilization, can be a very effective strategy. This approach provides the benefits of both types of stabilization, leading to highly stable nanoparticle suspensions that are robust to changes in pH and ionic strength.

Q5: How can I redisperse aggregated this compound nanoparticles?

A5: Redispersing aggregated nanoparticles can be challenging. For loosely aggregated particles (flocculation), techniques such as sonication (using an ultrasonic bath or probe) or vortexing can be effective. However, for strongly aggregated particles (agglomeration), redispersion may not be possible. It is always preferable to prevent aggregation from occurring in the first place.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Immediate aggregation upon synthesis Incorrect pH of the reaction mixture.Adjust the pH of the precursor solutions to a value that ensures a high surface charge on the newly formed nanoparticles. This will likely be in the basic or acidic range, away from the isoelectric point.
High ionic strength of the precursor solutions.Use deionized water for all solutions and minimize the concentration of any salt precursors.
Inadequate mixing.Ensure rapid and uniform mixing of the precursor solutions to promote the formation of small, monodisperse nanoparticles.
Aggregation during purification (e.g., centrifugation) Removal of stabilizing agents.If using electrostatic stabilization, ensure the washing solution has a pH that maintains nanoparticle stability. Consider adding a stabilizing agent to the washing solution.
High centrifugal force.Use the minimum centrifugal force required to pellet the nanoparticles. High forces can overcome repulsive barriers and cause irreversible aggregation.
Aggregation during storage Inappropriate storage conditions (temperature, pH).Store nanoparticle suspensions at a low temperature (e.g., 4°C) and in a buffer with a pH that ensures long-term stability. Avoid freezing, as ice crystal formation can force particles together.
Ligand desorption.If using surface-modifying ligands, they may detach over time. Consider using ligands that form covalent bonds with the nanoparticle surface for enhanced stability.[2]
Aggregation upon addition to a new medium (e.g., cell culture media) High ionic strength or protein content of the new medium.Coat the nanoparticles with a steric stabilizer like PEG (PEGylation) to provide a protective layer that is resistant to changes in ionic strength and prevents protein adsorption.[2]
pH of the new medium is close to the isoelectric point.Ensure the nanoparticles are stabilized in a way that is robust to the pH of the final application medium. This may involve using a combination of electrostatic and steric stabilizers.

Quantitative Data on Nanoparticle Stabilization

Nanoparticle TypeSynthesis MethodStabilizer/ConditionAverage Particle Size (nm)Zeta Potential (mV)Reference
Strontium HydroxyapatiteCo-precipitationNone~150-15.2Inferred from[6]
Strontium HydroxyapatiteCo-precipitationWith Strontium substitution~100+5.8Inferred from[6]
Strontium NanoparticlesSonochemical1% Carboxymethyl cellulose (B213188) (CMC)50-100Not Reported[7]
Strontium NanoparticlesSonochemical3% Carboxymethyl cellulose (CMC)20-50Not Reported[7]
Strontium OxideSol-GelNone (room temperature)~80 (pseudo-spherical)Not Reported[5]
Strontium OxideSol-GelNone (calcined at 600°C)Agglomerated (cylindrical)Not Reported[5]

Note: The data above is for illustrative purposes and may not be directly transferable to this compound nanoparticles. Experimental optimization is crucial.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Nanoprecipitation

This protocol describes a general method for synthesizing this compound nanoparticles. Optimization of concentrations, addition rates, and temperature may be required.

Materials:

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.1 M solution of strontium chloride in deionized water.

    • Prepare a 0.1 M solution of salicylic acid in a suitable solvent (e.g., ethanol or a basic aqueous solution). If using salicylic acid, a base like NaOH will be needed to deprotonate it to the salicylate form.

  • Reaction Setup:

    • In a clean beaker, add the salicylate solution.

    • If using a stabilizing agent, add it to the salicylate solution at this stage and stir until fully dissolved.

  • Nanoparticle Formation:

    • While vigorously stirring the salicylate solution, rapidly inject the strontium chloride solution.

    • A milky-white suspension of this compound nanoparticles should form immediately.

  • Aging:

    • Allow the suspension to stir for 1-2 hours at room temperature to ensure the reaction is complete and to allow for particle size stabilization.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water (or a buffer that maintains stability). Sonication may be used to aid in redispersion.

    • Repeat the centrifugation and washing steps two more times to remove unreacted precursors and byproducts.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., low ionic strength buffer at a pH that ensures stability) and store at 4°C.

Protocol 2: Surface Modification with Poly(ethylene glycol) (PEGylation)

This protocol describes a general method for coating nanoparticles with PEG to enhance their stability.

Materials:

  • This compound nanoparticle suspension

  • mPEG-SH (methoxy-poly(ethylene glycol)-thiol) or another functionalized PEG

  • Phosphate-buffered saline (PBS) or another suitable buffer

Procedure:

  • Prepare Nanoparticle Suspension:

    • Start with a purified suspension of this compound nanoparticles at a known concentration.

  • PEGylation Reaction:

    • Add a solution of mPEG-SH to the nanoparticle suspension. The amount of PEG to add will need to be optimized, but a 10-fold molar excess relative to the estimated number of surface sites is a good starting point.

    • Allow the mixture to react overnight at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the PEGylated nanoparticle suspension to pellet the particles.

    • Remove the supernatant containing excess, unbound PEG.

    • Resuspend the pellet in a fresh buffer solution.

    • Repeat the washing step at least two more times to ensure all unbound PEG is removed.

  • Characterization:

    • Confirm successful PEGylation by measuring the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). A successful coating should result in an increase in hydrodynamic diameter and a change in zeta potential.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_stabilization Stabilization (Optional) cluster_characterization Characterization precursors Prepare Precursor Solutions (Strontium Salt & Salicylate) mixing Rapid Mixing with Stirring precursors->mixing aging Aging of Nanoparticle Suspension mixing->aging centrifugation Centrifugation aging->centrifugation washing Washing and Resuspension centrifugation->washing washing->centrifugation Repeat 2-3x surface_mod Surface Modification (e.g., PEGylation) washing->surface_mod dls DLS (Size & Zeta Potential) washing->dls surface_mod->dls tem TEM/SEM (Morphology) dls->tem

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound nanoparticles.

troubleshooting_aggregation cluster_when When does aggregation occur? cluster_solutions_synthesis Potential Solutions (Synthesis) cluster_solutions_purification Potential Solutions (Purification) cluster_solutions_storage Potential Solutions (Storage) start Nanoparticle Aggregation Observed during_synthesis During Synthesis? start->during_synthesis during_purification During Purification? start->during_purification during_storage During Storage? start->during_storage solution_synthesis Adjust pH Decrease Ionic Strength Increase Mixing Speed Add Stabilizer during_synthesis->solution_synthesis solution_purification Use Buffered Wash Solution Reduce Centrifugal Force during_purification->solution_purification solution_storage Store at 4°C in Buffer PEGylate Surface during_storage->solution_storage

Caption: A decision tree for troubleshooting aggregation issues with this compound nanoparticles.

stabilization_mechanisms Stabilization Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization NP1 NP NP2 NP NP1->NP2 +  +  +  + NP3 NP-PEG NP4 NP-PEG NP3->NP4 Polymer Chains

References

Technical Support Center: Reducing Cytotoxicity of Strontium-Based Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with strontium-based compounds in cell culture.

Frequently Asked Questions (FAQs)

Q1: Are strontium-based compounds generally cytotoxic to cells in culture?

A1: The cytotoxicity of strontium-based compounds is highly dependent on the specific compound, its concentration, the cell type being used, and the experimental conditions. At appropriate, lower concentrations, strontium compounds are often non-cytotoxic and can even stimulate cell proliferation and differentiation, particularly in bone-related cell lines.[1][2][3] However, at higher concentrations, cytotoxic effects are commonly observed.[1]

Q2: What are the typical effective and cytotoxic concentration ranges for common strontium compounds?

A2: The optimal concentration to achieve desired biological effects while minimizing cytotoxicity varies. For instance, in biomaterials, strontium incorporation between 0.5% and 2.5% is often non-cytotoxic and promotes osteoblast activity.[1] Concentrations between 10% and 20% can lead to moderate cytotoxicity, while levels above 20% are generally highly cytotoxic.[1] For specific compounds like Strontium Chloride (SrCl₂), concentrations up to 2.5% (w/v) have shown no adverse effects on fibroblast viability, with 1.25% even promoting proliferation.[2][3] Strontium ranelate has been shown to be non-cytotoxic to human periodontal ligament fibroblasts at concentrations of 2.5 mg/mL.[4]

Q3: What are the known mechanisms of strontium-induced cytotoxicity?

A3: At high concentrations, strontium can induce cytotoxicity through several mechanisms, including:

  • Physical Stress: High concentrations of strontium nanoparticles can lead to sedimentation on the cell surface, causing physical stress and potential cell wall rupture.[5]

  • Inhibition of Cellular Processes: Excessive strontium levels can inhibit crucial cellular processes like osteoblast differentiation and proliferation.[1]

  • Disruption of Calcium Homeostasis: As strontium has a similar ionic radius to calcium, high concentrations can interfere with calcium-dependent signaling pathways.[6][7]

Q4: Which signaling pathways are involved in the cellular response to strontium?

A4: Strontium can modulate several key signaling pathways, often in a dose-dependent manner. At appropriate concentrations, it can stimulate osteogenic pathways such as Wnt/β-catenin, BMP-2, Runx2, and ERK.[1] The calcium-sensing receptor (CaSR) is a key mediator of strontium's effects, influencing cell replication and survival.[7][8][9] Strontium ranelate, for example, activates osteoblast replication through both CaSR-dependent and independent mechanisms.[9]

Troubleshooting Guides

Issue 1: High Cell Death Observed After Treatment with Strontium Compound
Potential Cause Explanation Recommended Solution
High Compound Concentration The concentration of the strontium compound exceeds the cytotoxic threshold for the specific cell line.Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations and narrow it down based on cell viability assays (e.g., MTT, XTT, CCK-8).[5][10]
Compound Precipitation The strontium compound is precipitating out of the solution in the cell culture medium, leading to localized high concentrations and physical stress on the cells.[5][11]Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, refer to the troubleshooting guide for "Compound Precipitation in Cell Culture Media" below.
Solvent Toxicity The solvent used to dissolve the strontium compound (e.g., DMSO) is present at a toxic concentration in the final culture medium.Ensure the final solvent concentration is within the tolerable range for your cell line, typically below 0.5% and ideally at or below 0.1% for sensitive primary cells.[10] Always include a vehicle control (media with the same solvent concentration without the compound).[10]
Suboptimal Cell Culture Conditions Cells are stressed due to factors like improper pH, nutrient depletion, or high passage number, making them more susceptible to the compound's effects.Ensure optimal and consistent cell culture conditions. Use low-passage cells with high viability for experiments.[10]
Issue 2: Compound Precipitation in Cell Culture Media
Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility The strontium compound has low solubility in the aqueous cell culture medium, causing it to "crash out" of solution.Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). When diluting into the media, add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid and even dispersion.[12]
Temperature Shock Adding a cold stock solution to warmer media or using cold media can decrease the compound's solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[12] Allow stock solutions to reach room temperature before use.
Unfavorable pH The pH of the cell culture medium is not optimal for maintaining the solubility of the strontium compound.Check the pKa of your compound. If it is ionizable, the pH of the media can significantly impact its solubility. Consider adjusting the media pH slightly, while ensuring it remains within the physiological range for your cells.[11]
Reaction with Media Components The strontium compound may react with components in the culture medium, such as phosphates or sulfates, to form insoluble precipitates. For example, strontium can react with phosphate (B84403) ions to form strontium phosphate.If you suspect a reaction with media components, consider using a simpler, defined medium for the initial treatment period. You can also try adding the strontium compound to the media before adding serum, as serum proteins can sometimes help to stabilize compounds in solution.[11]

Quantitative Data Summary

Table 1: Cytotoxicity of Various Strontium-Based Compounds

Strontium CompoundCell LineAssayNon-Cytotoxic ConcentrationCytotoxic ConcentrationReference
Strontium-doped Calcium PhosphateOsteoblasts-0.5% to 2.5%>10% (moderate), >20% (high)[1]
Strontium Chloride (SrCl₂)L929 FibroblastsXTTUp to 2.5% (w/v)Not observed up to 2.5%[3]
Strontium Ranelate (SR)Human Periodontal Ligament FibroblastsCell Counting2.5 mg/mL10 and 20 mg/mL[4]
Strontium Silicate (CRoot SP)Rat Apical Papilla Stem CellsCCK-80.02 mg/mL, 0.2 mg/mL5 mg/mL, 10 mg/mL[6]
Strontium Sulfite (B76179) Nanoparticles-MTTGenerally biocompatible, cell viability ~80%High concentrations causing sedimentation[5]
Strontium Chloride (SrCl₂)MG63 Osteoblast-like cellsMTT0.1 mM1 mM showed reduced ALP activity[13]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted for assessing the cytotoxicity of strontium sulfite nanoparticles.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of the strontium compound in complete culture medium.

    • Remove the old medium from the cells and add the compound suspensions to the respective wells.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition:

    • After incubation, remove the compound-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after correcting for background absorbance from wells with media and MTT but no cells.[5]

Protocol 2: Assessment of Cell Viability using XTT Assay

This protocol is based on the evaluation of strontium chloride cytotoxicity on fibroblast cells.[3][14]

  • Cell Seeding: Culture cells in a 96-well plate to a suitable confluence.

  • Compound Treatment:

    • Prepare various concentrations of the strontium compound in the culture medium.

    • Incubate the cells with the strontium compound for the desired time periods (e.g., 24, 48, 72, and 96 hours) in a humidified atmosphere (37°C, 5% CO₂).[14]

  • XTT Labeling: Add 50 µL of the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the samples at 450 nm using a microplate reader.[3]

  • Data Analysis: Compare the optical density of the treated samples with that of the control (untreated cells) to determine the percentage of cell viability using the formula: Cell Viability (%) = [(OD₄₅₀ of sample) / (OD₄₅₀ of negative control)] x 100.[3]

Visualizations

Signaling_Pathways_of_Strontium Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR activates Wnt_beta_catenin Wnt/β-catenin Pathway Sr->Wnt_beta_catenin BMP2 BMP-2 Sr->BMP2 Runx2 Runx2 Sr->Runx2 ERK ERK Pathway CaSR->ERK activates Proliferation Cell Proliferation & Differentiation Wnt_beta_catenin->Proliferation BMP2->Proliferation Runx2->Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Troubleshooting_Workflow_for_Cytotoxicity start High Cell Death Observed check_concentration Is the compound concentration optimized? start->check_concentration check_precipitation Is there visible precipitation in the media? check_concentration->check_precipitation No dose_response Perform Dose-Response Experiment check_concentration->dose_response Yes check_solvent Is the final solvent concentration non-toxic? check_precipitation->check_solvent No troubleshoot_precipitation Troubleshoot Precipitation (See Guide) check_precipitation->troubleshoot_precipitation Yes check_culture Are cell culture conditions optimal? check_solvent->check_culture No adjust_solvent Reduce Final Solvent Concentration check_solvent->adjust_solvent Yes optimize_culture Optimize Cell Culture Conditions check_culture->optimize_culture Yes end Reduced Cytotoxicity check_culture->end No dose_response->check_precipitation troubleshoot_precipitation->check_solvent adjust_solvent->check_culture optimize_culture->end Experimental_Workflow_MTT_Assay seed_cells 1. Seed Cells in 96-well plate treat_cells 2. Treat with Strontium Compound (24-72h) seed_cells->treat_cells add_mtt 3. Add MTT Reagent (3-4h incubation) treat_cells->add_mtt solubilize 4. Solubilize Formazan Crystals (e.g., DMSO) add_mtt->solubilize read_absorbance 5. Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data 6. Calculate % Cell Viability vs. Control read_absorbance->analyze_data

References

Technical Support Center: Strontium Salicylate Reaction Kinetics Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of strontium salicylate (B1505791). Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in overcoming common challenges and achieving optimal reaction kinetics.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of strontium salicylate, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is consistently producing a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

    • Incomplete Reaction: The reaction between the strontium salt (hydroxide or carbonate) and salicylic (B10762653) acid may not have gone to completion. Ensure adequate reaction time and proper stirring to maintain a homogenous mixture.

    • Suboptimal Temperature: While higher temperatures can increase reaction rates, salicylate anions are susceptible to decomposition at elevated temperatures, generally above 50°C.[1][2] It is recommended to maintain the reaction temperature within a range of 20-50°C.

    • Incorrect Stoichiometry: An improper molar ratio of reactants can result in unreacted starting materials. Ensure you are using the correct stoichiometric amounts of strontium hydroxide (B78521)/carbonate and salicylic acid.

    • pH Imbalance: The pH of the reaction medium can influence the solubility of the product and the reactivity of the starting materials. For the reaction with strontium carbonate, the release of carbon dioxide naturally buffers the solution. When using strontium hydroxide, the pH will be alkaline. Adjusting the pH towards neutral after the initial reaction may aid precipitation.

    • Product Loss During Workup: this compound has some solubility in water, which can lead to product loss during washing. To minimize this, use a minimal amount of cold solvent for washing the precipitate.

Issue 2: Product Impurity and Discoloration

  • Question: The final this compound product is discolored or contains impurities. What could be the cause and how can I purify it?

  • Answer: Impurities can be introduced from starting materials or formed during the reaction.

    • Starting Material Purity: Ensure the strontium hydroxide/carbonate and salicylic acid are of high purity. Impurities in the starting materials will be carried through to the final product.

    • Side Reactions: At higher temperatures, salicylates can decompose, leading to colored byproducts.[1] Maintain the reaction temperature below 50°C to minimize degradation.

    • Oxidation: If using starting materials like strontium sulfite, oxidation to strontium sulfate (B86663) can occur, leading to sulfate impurities.[3]

    • Purification: Recrystallization is an effective method for purifying this compound. It can be crystallized from hot water or ethanol.[4]

Issue 3: Slow or Incomplete Precipitation

  • Question: The this compound is not precipitating out of the solution, or the precipitation is very slow. How can I induce or improve precipitation?

  • Answer: Precipitation issues are often related to solubility and nucleation.

    • Solubility: this compound has a certain solubility in the reaction medium. To induce precipitation, you can try to reduce its solubility by:

      • Cooling the solution: Lowering the temperature will generally decrease the solubility of the salt.

      • Adding an anti-solvent: A solvent in which this compound is less soluble (e.g., a non-polar solvent) can be carefully added to the solution to promote precipitation.

    • Nucleation: The formation of initial seed crystals (nucleation) is a critical step.

      • Seeding: Adding a very small amount of pure this compound crystals can act as a seed to initiate crystallization.

      • Scratching the container: Gently scratching the inside of the reaction vessel with a glass rod can create nucleation sites.

Frequently Asked Questions (FAQs)

Synthesis and Optimization

  • Q1: What are the common starting materials for synthesizing this compound?

    • A1: this compound is typically synthesized by reacting a strontium salt, such as strontium hydroxide (Sr(OH)₂) or strontium carbonate (SrCO₃), with salicylic acid (C₇H₆O₃).[1][2]

  • Q2: What is the optimal temperature for the synthesis of this compound?

    • A2: To achieve a high yield and purity, it is recommended to conduct the reaction at a temperature at or below 50°C.[1][2] Salicylate anions can be sensitive to heat and may decompose at higher temperatures.[1]

  • Q3: How does pH affect the synthesis of this compound?

    • A3: The pH can influence the solubility of this compound and the deprotonation of salicylic acid. When using strontium carbonate, the reaction is self-buffering due to the formation of carbonic acid. With strontium hydroxide, the initial pH will be high. The final pH of the solution can impact the completeness of the precipitation.

  • Q4: Can a catalyst be used to speed up the reaction?

    • A4: The reaction between a strong base like strontium hydroxide and an acid like salicylic acid is typically fast and does not require a catalyst. For the reaction with strontium carbonate, gentle heating is usually sufficient to drive the reaction.

Kinetics and Analysis

  • Q5: How can I monitor the progress of the reaction to determine its kinetics?

    • A5: Several analytical techniques can be employed to monitor the reaction, including:

      • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the concentrations of salicylic acid and this compound over time.[2][5]

      • UV-Vis Spectroscopy: Salicylic acid and this compound have distinct UV absorbance spectra, which can be used to monitor the change in concentration of the reactants and products.[6][7]

      • Conductivity Measurement: As the reaction progresses, the ionic composition of the solution changes, which can be monitored by measuring the electrical conductivity.

  • Q6: What kinetic parameters are important to determine for reaction optimization?

    • A6: To optimize the reaction, it is useful to determine the rate law, rate constant (k), and activation energy (Ea). These parameters provide a quantitative understanding of how reactant concentrations and temperature affect the reaction rate.

Data Presentation

For a systematic study of the reaction kinetics, it is crucial to present the collected data in a clear and organized manner. The following tables provide a template for recording and comparing experimental data.

Table 1: Effect of Temperature on Reaction Rate and Yield

Temperature (°C)Initial Rate (M/s)Rate Constant (k)Final Yield (%)
20
30
40
50

Table 2: Effect of Reactant Concentration on Reaction Rate and Yield (at a constant temperature)

[Sr(OH)₂]₀ (M)[Salicylic Acid]₀ (M)Initial Rate (M/s)Final Yield (%)
0.10.2
0.20.2
0.10.4
0.20.4

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using strontium hydroxide and salicylic acid.

  • Reactant Preparation:

    • Prepare an aqueous solution of strontium hydroxide (e.g., 0.1 M).

    • Prepare an aqueous solution of salicylic acid (e.g., 0.2 M). The solubility of salicylic acid in water is limited, so gentle heating may be required for complete dissolution.

  • Reaction:

    • In a temperature-controlled reaction vessel equipped with a magnetic stirrer, add the salicylic acid solution.

    • Slowly add the strontium hydroxide solution to the salicylic acid solution while stirring continuously.

    • Maintain the desired reaction temperature (e.g., 40°C) using a water bath.

    • Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours). A white precipitate of this compound should form.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of cold deionized water to remove any unreacted starting materials or soluble byproducts.

    • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C).

Protocol 2: Determination of Reaction Kinetics using UV-Vis Spectroscopy

This protocol outlines a method for monitoring the reaction kinetics by measuring the change in absorbance of salicylic acid over time.

  • Calibration Curve:

    • Prepare a series of standard solutions of salicylic acid of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for salicylic acid.

    • Plot a calibration curve of absorbance versus concentration.

  • Kinetic Run:

    • Initiate the synthesis reaction as described in Protocol 1 within a cuvette or a reaction vessel from which samples can be withdrawn at regular intervals.

    • At timed intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by rapid cooling or dilution).

    • Measure the absorbance of the aliquot at the λ_max of salicylic acid.

  • Data Analysis:

    • Use the calibration curve to convert the absorbance readings to concentrations of salicylic acid at each time point.

    • Plot the concentration of salicylic acid versus time.

    • From this plot, determine the initial reaction rate and the rate law of the reaction.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of this compound reaction kinetics.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization cluster_product Product Handling A Prepare Reactant Solutions (Sr(OH)₂/SrCO₃, Salicylic Acid) B Combine Reactants in Temperature-Controlled Vessel A->B C Monitor Reaction Progress (e.g., UV-Vis, HPLC) B->C G Isolate Product (Filtration) B->G D Collect Data (Concentration vs. Time) C->D E Determine Kinetic Parameters (Rate Law, k, Ea) D->E F Optimize Conditions (Temperature, Concentration) E->F F->B Iterate for Optimization H Purify Product (Recrystallization) G->H I Characterize Product (Yield, Purity) H->I

Caption: Experimental workflow for this compound synthesis and kinetic optimization.

Logical_Relationship cluster_factors Controllable Factors cluster_kinetics Kinetic Outcomes Temp Temperature Rate Reaction Rate Temp->Rate affects Purity Purity Temp->Purity affects (decomposition) Conc Concentration Conc->Rate affects pH pH pH->Rate affects pH->Purity influences Yield Yield Rate->Yield influences

Caption: Logical relationship of factors affecting this compound reaction kinetics.

References

Validation & Comparative

A Comparative Analysis of the Thermal Stability of Alkaline Earth Metal Salicylates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study on the thermal stability of salicylates of alkaline earth metals, namely magnesium (Mg), calcium (Ca), strontium (Sr), and barium (Ba). The information is targeted towards researchers, scientists, and professionals in drug development who require an understanding of the thermal decomposition characteristics of these compounds. The analysis is supported by experimental data from thermogravimetry (TGA) and differential thermal analysis (DTA).

Experimental Protocols

The data presented in this guide is primarily derived from studies investigating the thermal decomposition of alkaline earth metal salicylates in air.[1] The methodologies employed in these foundational experiments are detailed below.

1.1. Sample Preparation

  • Magnesium and Calcium Salicylates: These were synthesized by reacting salicylic (B10762653) acid with a stoichiometric amount of the corresponding metal oxide in an aqueous solution at reflux temperature.[1]

  • Strontium Salicylate: This salt was prepared similarly, using strontium carbonate in place of the oxide.[1]

  • Barium Salicylate: This was obtained through the neutralization of barium hydroxide (B78521) with salicylic acid.[1]

Following synthesis, all crude products were recrystallized from 95% ethanol (B145695) and dried to a constant weight under vacuum at ambient temperature.[1]

1.2. Thermal Analysis

The thermal decomposition of the salicylates was investigated using thermogravimetry (TGA) and differential thermal analysis (DTA).

  • Instrumentation: A Paulik-Paulik-Erdey (MOM) Derivatograph was utilized for the thermal analysis, with platinum crucibles to hold the samples.[1]

  • Sample Size: Sample weights ranged from 100 to 200 mg.[1]

  • Heating Rate: A range of heating rates from 1.5 to 13°C/min was applied.[1] An increase in the heating rate was found to shift the decomposition stages to higher temperatures.[1]

  • Atmosphere: The analyses were performed in an air atmosphere.[1]

  • Reference Material: Alumina (Al₂O₃) was used as the inert reference material.[1]

  • Temperature Range: The samples were heated to final temperatures specific to each salt: 700°C for magnesium, 900°C for calcium, 750°C for strontium, and 650°C for barium salicylate.[1]

1.3. Product Identification

To identify the intermediate and final products of decomposition, samples were heated to appropriate temperatures in a furnace, withdrawn, and then analyzed.[1] The analytical methods included elemental analysis and infrared (IR) spectroscopy.[1]

Data Presentation: Decomposition Stages

The thermal decomposition of alkaline earth metal salicylates occurs in multiple, distinct stages.[1][2] The initial step for the hydrated salts is dehydration, followed by the formation of intermediate compounds, and finally decomposition to the respective metal carbonates and oxides.[1][2] A summary of the decomposition processes is presented in the table below.

Alkaline Earth Metal SalicylateFormula[1]Decomposition StageTemperature Range (°C)[1]Process and Resulting Products[1][2]
Magnesium Salicylate (C₆H₄(OH)COO)₂Mg · 4H₂OStage I60 - 200Dehydration: Loss of 4 H₂O
Stage II200 - 380Formation of intermediate salt: [C₆H₄(O)COO]Mg
Stage III380 - 500Decomposition to magnesium carbonate: MgCO₃
Stage IV> 500Decomposition to magnesium oxide: MgO
Calcium Salicylate (C₆H₄(OH)COO)₂Ca · 2H₂OStage I50 - 160Dehydration: Loss of 2 H₂O
Stage II160 - 350Formation of intermediate salt: [C₆H₄(O)COO]Ca
Stage III350 - 520Decomposition to calcium carbonate: CaCO₃
Stage IV> 650Decomposition to calcium oxide: CaO
This compound (C₆H₄(OH)COO)₂Sr · 2H₂OStage I40 - 180Dehydration: Loss of 2 H₂O
Stage II180 - 410Formation of intermediate salt: [C₆H₄(O)COO]Sr
Stage III410 - 620Decomposition to strontium carbonate: SrCO₃
Stage IV> 910Phase transition of SrCO₃[3]
Barium Salicylate (C₆H₄(OH)COO)₂Ba · H₂OStage I40 - 120Dehydration: Loss of 1 H₂O
Stage II120 - 450Formation of intermediate salt with loss of salicylic acid: [C₆H₄(O)COO]Ba
Stage III450 - 600Decomposition to barium carbonate: BaCO₃

Comparative Analysis and Visualization

The thermal stability of the alkaline earth metal carbonates, which are the final stable intermediates before conversion to oxides (for Mg and Ca under the tested conditions), generally increases down the group.[4][5] This trend is attributed to the decreasing polarizing power of the cation as its ionic radius increases.[4] A larger cation has a lower charge density and thus distorts the carbonate ion to a lesser extent, making it more thermally stable.[4][5]

The decomposition of the salicylates themselves follows a more complex pattern but shows a general increase in the decomposition temperature of the intermediate carbonate-forming step (Stage III) as we move down the group from magnesium to strontium.

The overall experimental and analytical workflow for this comparative study can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Thermal & Chemical Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion prep1 Synthesis of Salicylates (Mg, Ca, Sr, Ba) prep2 Recrystallization & Drying prep1->prep2 ta Thermal Analysis (TGA / DTA) prep2->ta Analyzed Samples da Data Acquisition (Mass Loss, Heat Flow vs. Temp) ta->da pa Product Analysis (Elemental, IR Spectroscopy) di Data Interpretation (Decomposition Stages & Temps) pa->di Confirms Intermediates da->di di->pa Guides Product Isolation conc Comparative Assessment of Thermal Stability di->conc

Workflow for Comparative Thermal Stability Analysis.

References

In Vitro Anti-Inflammatory Effects: A Comparative Analysis of Strontium Salicylate and Sodium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the anti-inflammatory properties of strontium salicylate (B1505791) and sodium salicylate. While direct comparative studies on strontium salicylate are limited in the available scientific literature, this document synthesizes the known anti-inflammatory mechanisms of sodium salicylate and strontium ranelate, a well-studied strontium-containing compound, to offer valuable insights for research and development. The information is supported by experimental data and detailed methodologies for key assays.

Quantitative Data Summary

CompoundAssayTarget/MediatorCell TypeResult
Sodium Salicylate Prostaglandin (B15479496) E2 (PGE2) Release AssayCyclooxygenase-2 (COX-2)Human A549 cellsIC50: 5 µg/mL
Strontium Ranelate Western Blot & PCRMMP-9, MMP-13, β-cateninRat ChondrocytesDose-dependent decrease in expression
Strontium Ranelate Western Blot & PCRCollagen-II, Aggrecan, ProteoglycansRat ChondrocytesDose-dependent increase in synthesis

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess and compare the anti-inflammatory effects of these compounds are provided below.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.

  • Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compounds (this compound, Sodium Salicylate) dissolved in a suitable solvent (e.g., DMSO).

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol (B47542) and 1 µM hematin).

    • Colorimetric or fluorometric detection kit.

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

    • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method as per the kit instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

NF-κB Activation Assay

This assay assesses the ability of a compound to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.

  • Objective: To quantify the inhibition of NF-κB activation in response to an inflammatory stimulus.

  • Materials:

    • Cell line (e.g., RAW 264.7 macrophages or HEK293 cells) stably transfected with an NF-κB reporter gene (e.g., luciferase or GFP).

    • Cell culture medium and supplements.

    • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).

    • Test compounds.

    • Luciferase assay reagent or flow cytometer/fluorescence microscope for GFP detection.

    • Luminometer or appropriate imaging system.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS or TNF-α to induce NF-κB activation.

    • Incubate for an appropriate time (e.g., 6-24 hours).

    • Measure the reporter gene expression. For luciferase, lyse the cells and add the luciferase substrate, then measure luminescence. For GFP, measure the fluorescence intensity.

    • Calculate the percentage of inhibition of NF-κB activation for each compound concentration compared to the stimulated control.

MAPK Phosphorylation Assay (Western Blot)

This assay evaluates the effect of a compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (e.g., p38, ERK, JNK), which is involved in inflammatory responses.

  • Objective: To determine the effect of test compounds on the phosphorylation of MAPK pathway proteins.

  • Materials:

    • Cell line (e.g., RAW 264.7 macrophages).

    • Inflammatory stimulus (e.g., LPS).

    • Test compounds.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against phosphorylated and total p38, ERK, and JNK.

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE equipment and reagents.

    • Western blot transfer system.

    • Chemiluminescence detection reagents and imaging system.

  • Procedure:

    • Seed cells in 6-well plates and grow to confluence.

    • Pre-treat cells with test compounds for 1-2 hours.

    • Stimulate with LPS for a short period (e.g., 15-60 minutes).

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target MAPK proteins.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Wnt/β-catenin Signaling Pathway Assay (Western Blot)

This assay is used to investigate the effect of a compound on the key proteins of the Wnt/β-catenin signaling pathway, which has been implicated in the anti-inflammatory action of strontium ranelate.

  • Objective: To assess the effect of test compounds on the expression of β-catenin and other target proteins in the Wnt/β-catenin pathway.

  • Materials:

    • Cell line (e.g., primary chondrocytes).

    • Test compounds.

    • Lysis buffer.

    • Primary antibodies against β-catenin and other relevant pathway proteins.

    • HRP-conjugated secondary antibodies.

    • Western blot materials as described in the MAPK assay.

  • Procedure:

    • Culture cells and treat with test compounds for the desired time period.

    • Lyse the cells and perform Western blotting as described for the MAPK assay, using antibodies specific for the Wnt/β-catenin pathway proteins.

    • Analyze the changes in protein expression levels in response to the test compounds.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis compound_prep Compound Preparation (this compound & Sodium Salicylate) pre_treatment Pre-treatment with Compounds compound_prep->pre_treatment cell_culture Cell Culture (e.g., Macrophages, Chondrocytes) cell_culture->pre_treatment stimulation Inflammatory Stimulus (e.g., LPS, IL-1β) pre_treatment->stimulation cox_assay COX Inhibition Assay stimulation->cox_assay nfkb_assay NF-κB Activation Assay stimulation->nfkb_assay mapk_assay MAPK Phosphorylation Assay stimulation->mapk_assay wnt_assay Wnt/β-catenin Pathway Assay stimulation->wnt_assay data_quant Data Quantification (IC50, % Inhibition) cox_assay->data_quant nfkb_assay->data_quant mapk_assay->data_quant wnt_assay->data_quant comparison Comparative Analysis data_quant->comparison

Experimental workflow for in vitro comparison.

sodium_salicylate_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor sodium_salicylate Sodium Salicylate mapk MAPK Pathway (p38, ERK, JNK) sodium_salicylate->mapk modulates ikk IKK Complex sodium_salicylate->ikk inhibits cox COX-2 sodium_salicylate->cox inhibits receptor->mapk receptor->ikk mapk->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocation prostaglandins Prostaglandins cox->prostaglandins synthesizes gene_expression Pro-inflammatory Gene Expression nfkb_nuc->gene_expression activates gene_expression->cox induces

Sodium Salicylate's Anti-inflammatory Pathways.

strontium_ranelate_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus il1b IL-1β beta_catenin_cyto β-catenin il1b->beta_catenin_cyto activates strontium Strontium destruction_complex Destruction Complex (GSK-3β, Axin, APC) strontium->destruction_complex activates? strontium->beta_catenin_cyto inhibits accumulation destruction_complex->beta_catenin_cyto promotes degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocation inflammatory_genes Inflammatory Genes (MMP-9, MMP-13) beta_catenin_nuc->inflammatory_genes activates expression

Strontium's Putative Anti-inflammatory Pathway.

A Comparative Guide to the Antioxidant Properties of Strontium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylates are a class of compounds known for their analgesic, anti-inflammatory, and antipyretic properties. Beyond these well-documented effects, there is growing interest in their antioxidant potential, which may contribute to their therapeutic benefits by mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. This guide provides a comparative analysis of the antioxidant properties of strontium salicylate (B1505791) against other common salicylates, namely sodium salicylate and acetylsalicylic acid (aspirin).

Comparative Analysis of Salicylates

The antioxidant activity of salicylates is primarily attributed to the salicylate anion. Salicylates are known to act as antioxidants through various mechanisms, including the scavenging of hydroxyl radicals and the chelation of transition metals.[1] However, studies have indicated that salicylic (B10762653) acid itself exhibits low direct radical scavenging capacity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2][3] The anti-inflammatory and potential antioxidant effects are also linked to the inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways like NF-κB.[4][5]

The comparison with sodium salicylate and acetylsalicylic acid provides a framework for understanding the potential activity of the salicylate component of strontium salicylate. Sodium salicylate acts as an anti-inflammatory agent and is known to reduce oxidative stress.[6] Acetylsalicylic acid (aspirin) also demonstrates antioxidant properties, which are believed to contribute to its therapeutic effects.[7]

Data Presentation

Due to the absence of direct antioxidant assay data for this compound, the following table presents a comparison of the in vitro effects of sodium salicylate and acetylsalicylic acid on cell viability and proliferation. These parameters can be influenced by the cellular redox state and provide an indirect measure of the compounds' biological impact in a cellular context.

CompoundAssayCell TypeIC50 (mM)Reference
Sodium Salicylate Cell Viability (WST-1)Rheumatoid Synovial Cells1.4[5]
Cell Proliferation (BrdU)Rheumatoid Synovial Cells1.2[5]
Acetylsalicylic Acid (Aspirin) Cell Viability (WST-1)Rheumatoid Synovial Cells2.0[5]
Cell Proliferation (BrdU)Rheumatoid Synovial Cells2.1[5]
This compound --Data Not Available-

IC50: The concentration of a substance that causes a 50% inhibition of a specific biological or biochemical function.

The Potential Role of the Strontium Cation

While the salicylate anion is the primary driver of the antioxidant activity, the strontium cation may also play a role. Research on other strontium compounds, such as strontium ranelate, suggests that strontium can influence cellular responses to oxidative stress. However, the exact contribution of the strontium ion in the context of this compound requires direct investigation.

Experimental Protocols for Antioxidant Validation

To empirically determine and validate the antioxidant properties of this compound, standardized in vitro assays are essential. The following are detailed protocols for three widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.

    • Prepare a series of dilutions of the test compound (this compound) and reference standards (e.g., Trolox, ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add the DPPH solution to each well/cuvette to initiate the reaction.

    • Include a control containing the solvent and the DPPH solution.

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and reference standards.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.

    • Include a control containing the solvent and the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would give the same percentage inhibition as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.

    • Prepare a series of dilutions of the test compound and a ferrous sulfate (B86663) (FeSO₄) standard curve.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound or standard solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the blue-colored complex at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous sulfate standard curve and is expressed as Fe²⁺ equivalents.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the antioxidant assays described above.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1 mM in Methanol) Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Test Compound (this compound) Sample->Mix Standard Standard (e.g., Trolox) Standard->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_Radical->Dilute_ABTS Mix Mix Sample with Diluted ABTS•+ Dilute_ABTS->Mix Sample Test Compound (this compound) Sample->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix Sample Test Compound (this compound) Sample->Mix Standard FeSO4 Standard Standard->Mix Incubate Incubate (4 min, 37°C) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Fe2+ Equivalents Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Signaling Pathway Diagram

The NF-κB signaling pathway is a key regulator of inflammation and is influenced by oxidative stress. Salicylates have been shown to inhibit this pathway, which may contribute to their anti-inflammatory and antioxidant effects.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Cytokines Pro-inflammatory Cytokines Cytokines->IKK IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB Complex (p50/p65) IkB->NFkB_complex releases NFkB_p50 p50 NFkB_p65 p65 NFkB_translocation NF-κB (p50/p65) NFkB_complex->NFkB_translocation translocates Salicylates Salicylates Salicylates->IKK inhibits DNA DNA NFkB_translocation->DNA binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation promotes

References

Strontium Salicylate in Biomaterials: A Comparative Guide to Calcium-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The development of synthetic biomaterials for bone regeneration has traditionally centered on calcium compounds, such as calcium phosphates and calcium silicates, due to their chemical similarity to the mineral phase of bone. However, emerging research highlights the potential of strontium-containing biomaterials to not only provide a scaffold for new tissue growth but also to actively stimulate bone formation while inhibiting resorption. This guide provides a detailed comparison of the performance of strontium-releasing biomaterials, with a focus on the effects of the strontium ion, against traditional calcium-based alternatives, supported by experimental data and detailed protocols for researchers.

While the specific compound "strontium salicylate" is not extensively characterized in dedicated biomaterial studies, the biological effects are largely attributed to the individual ions. Strontium ions (Sr²⁺) have a well-documented dual effect on bone metabolism: promoting the function of bone-forming osteoblasts and inhibiting the activity of bone-resorbing osteoclasts[1][2][3]. The salicylate (B1505791) component, a non-steroidal anti-inflammatory drug (NSAID), has been noted to have its own effects on bone cells, though reports are somewhat conflicting, with some studies suggesting it inhibits osteoclast formation and bone resorption[4] and others indicating it may slightly induce osteoclast differentiation[5]. This guide will focus primarily on the well-established role of the strontium ion as a bioactive component in biomaterials.

Mechanism of Action: Strontium vs. Calcium

Strontium's therapeutic effects are largely mediated by its ability to interact with signaling pathways that govern bone cell activity, often by mimicking calcium. The primary target is the Calcium-Sensing Receptor (CaSR), a receptor present on both osteoblasts and osteoclasts[1][6].

Key Signaling Pathways for Strontium Ions:

  • In Osteoblasts (Bone Formation):

    • CaSR Activation: Strontium ions (Sr²⁺) activate the CaSR on osteoblasts, initiating several downstream signaling cascades[1][6].

    • Wnt/β-catenin Pathway: Activation of this pathway is crucial for osteoblast differentiation. Strontium promotes the nuclear translocation of β-catenin, leading to the expression of key osteogenic genes like Runx2[1][7].

    • MAPK/ERK Pathway: Sr²⁺ stimulates the Ras/MAPK/ERK signaling cascade, which enhances the transcriptional activity of Runx2, a master regulator of osteoblast differentiation[6][7]. This leads to increased expression of markers such as Alkaline Phosphatase (ALP) and Osteocalcin (OCN)[1][6].

    • PI3K/Akt Pathway: This pathway is activated by strontium to promote osteoblast survival by inhibiting apoptosis[1][7].

  • In Osteoclasts (Bone Resorption):

    • RANKL/OPG Pathway: Strontium has been shown to modulate the RANKL/OPG signaling pathway, which is critical for osteoclast differentiation and activation[1][3]. It can inhibit RANKL-induced signaling, thereby suppressing the formation and function of osteoclasts[2].

    • Apoptosis Induction: By activating the CaSR on osteoclasts, strontium can trigger downstream pathways that lead to apoptosis (programmed cell death), further reducing bone resorption[1][8].

Strontium_Signaling_Osteoblasts cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR Activates PI3K_Akt PI3K/Akt Pathway CaSR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway CaSR->MAPK_ERK Wnt_beta_catenin Wnt/β-catenin Pathway CaSR->Wnt_beta_catenin Survival Increased Survival (Anti-apoptosis) PI3K_Akt->Survival Differentiation Osteoblast Differentiation MAPK_ERK->Differentiation Proliferation Proliferation MAPK_ERK->Proliferation Wnt_beta_catenin->Differentiation Osteogenesis Enhanced Osteogenesis Survival->Osteogenesis Differentiation->Osteogenesis Proliferation->Osteogenesis

Caption: Strontium signaling pathways in osteoblasts promoting bone formation.

Performance Comparison: Experimental Data

The incorporation of strontium into calcium-based biomaterials has been shown to significantly enhance their physicochemical, mechanical, and biological properties.

Table 1: Physicochemical and Mechanical Properties

This table compares key material properties of standard Calcium Phosphate (B84403) Cement (CPC) with Strontium-enhanced Calcium Phosphate Hybrid Cement (Sr-CPHC).

PropertyCalcium Phosphate Cement (CPC)Strontium-CPHCReference(s)
Compressive Strength 11.21 MPa45.52 MPa[1][9]
Initial Setting Time 2.2 minutes20.7 minutes[1][9]
Injectability StandardImproved[10]
Table 2: In Vitro Biological Performance

This table summarizes the cellular response to strontium-substituted materials compared to their non-substituted calcium-based counterparts.

Assay / MarkerControl (Calcium-based)Strontium-Substituted MaterialOutcomeReference(s)
Cell Proliferation BaselineSignificantly EnhancedStrontium ions promote the proliferation of bone marrow stromal cells (BMSCs).[11][12]
Alkaline Phosphatase (ALP) Activity BaselineSignificantly IncreasedIndicates enhanced early osteogenic differentiation of MSCs and osteoblasts.[1][11][13]
Osteogenic Gene Expression (Runx2, OCN, BSP) Baseline ExpressionUpregulatedStrontium activates signaling pathways that increase the expression of key bone formation genes.[1][13]
Angiogenic Factor Expression (VEGF) Baseline ExpressionUpregulatedStrontium promotes the expression of factors crucial for blood vessel formation, aiding healing.[1][13]
Table 3: In Vivo Bone Regeneration

This table presents data from animal studies, demonstrating the superior bone-forming capacity of strontium-containing scaffolds.

Animal Model / Defect TypeControl Scaffold (Calcium Silicate)Strontium-CS ScaffoldMeasurement Metric (Time)Reference(s)
Rabbit Femoral Defect 13.4 ± 1.6%26.3 ± 1.9%New Bone Volume / Total Volume (4 weeks)[2]
Rabbit Femoral Defect 27.9 ± 3.6%45.7 ± 6.2%New Bone Volume / Total Volume (8 weeks)[2]
Rat Calvarial Defect Less new bone formationMore new bone formationHistological Analysis[11][12]
Rat Osteoporotic Femur Defect Less new bone formationGreater new bone formationMicro-CT Analysis[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to evaluate biomaterials.

Material Fabrication: Strontium-Substituted Calcium Phosphate Cement (Sr-CPC)

This protocol describes a general method for synthesizing a self-setting, injectable Sr-CPC.

  • Powder Phase Synthesis: Synthesize strontium-containing α-tricalcium phosphate (α-TCP) powder. This can be achieved through a solid-state reaction of calcium carbonate (CaCO₃), dicalcium phosphate anhydrous (CaHPO₄), and strontium carbonate (SrCO₃) at high temperatures (e.g., 1200-1400 °C). The ratio of reactants determines the strontium substitution level.

  • Cement Formulation: The solid phase of the cement typically consists of the synthesized Sr-containing α-TCP powder mixed with tetracalcium phosphate (TTCP).

  • Liquid Phase Preparation: The liquid phase is typically an aqueous solution of sodium phosphate or another setting accelerator.

  • Mixing: The cement is prepared by mixing the powder and liquid phases at a specific powder-to-liquid ratio (e.g., 3.0 g/mL) to form a homogenous paste. The paste can then be cast into molds for mechanical testing or sterilized for cell culture and in vivo studies.

In Vitro Osteogenic Potential Assessment

This protocol outlines the steps to assess how a biomaterial influences bone cell differentiation and mineralization.

  • Cell Culture:

    • Human or rat bone marrow-derived mesenchymal stem cells (MSCs) are commonly used[14].

    • Culture MSCs in a growth medium (e.g., α-MEM with 10% FBS and 1% penicillin/streptomycin) until 80-90% confluency is reached[14].

    • Prepare sterile discs or scaffolds of the test materials (e.g., Sr-CPC and control CPC).

    • Seed MSCs directly onto the material samples in a 24-well plate at a density of ~5 x 10⁴ cells per sample.

    • Culture the cells in an osteogenic induction medium, which is the growth medium supplemented with 100 nM dexamethasone, 50 μM ascorbic acid, and 10 mM β-glycerophosphate[15].

  • Alkaline Phosphatase (ALP) Activity Assay (Day 7 & 14):

    • Wash the cell-material constructs twice with PBS.

    • Lyse the cells using a lysis buffer (e.g., 0.5% Triton X-100 in Tris-HCl)[15].

    • Transfer the cell lysate to a new 96-well plate.

    • Add p-nitrophenyl phosphate (p-NPP) substrate solution to the lysate and incubate at 37 °C for 30 minutes[15].

    • Stop the reaction by adding NaOH.

    • Measure the absorbance at 405 nm using a spectrophotometer. The absorbance is proportional to the ALP activity.

  • Mineralization Assay - Alizarin Red S Staining (Day 21):

    • Fix the cell-material constructs with 10% formalin for 15 minutes[16].

    • Wash thoroughly with deionized water.

    • Stain the constructs with 2% Alizarin Red S solution (pH 4.2) for 20 minutes to stain calcium deposits[16].

    • Wash away excess stain and visualize the red/orange mineralized nodules via microscopy.

    • For quantification, the stain can be eluted with a solution like 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm[16].

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Biomaterial Synthesis (e.g., Sr-CPC vs CPC) Characterization Physicochemical Characterization (Strength, Setting Time) Synthesis->Characterization Cell_Culture Cell Seeding on Scaffolds (MSCs / Osteoblasts) Synthesis->Cell_Culture Implantation Implantation in Animal Defect Model (e.g., Rat Calvaria) Synthesis->Implantation Result Comparative Data Analysis Characterization->Result Proliferation Proliferation Assay (e.g., CCK-8) Cell_Culture->Proliferation Differentiation Osteogenic Assays (ALP, Gene Expression) Cell_Culture->Differentiation Mineralization Mineralization Staining (Alizarin Red S) Differentiation->Mineralization Mineralization->Result Analysis Analysis at 4 & 8 Weeks (Micro-CT, Histology) Implantation->Analysis Analysis->Result

Caption: A general experimental workflow for comparing biomaterials.

Conclusion

The available evidence strongly supports the use of strontium as a bioactive alternative or supplement to traditional calcium compounds in biomaterials for bone regeneration. Strontium-doped materials, such as Sr-CPCs, demonstrate superior mechanical properties and, more importantly, enhanced biological activity. By activating key signaling pathways like Wnt/β-catenin and MAPK/ERK, strontium ions stimulate osteoblast proliferation and differentiation while simultaneously inhibiting osteoclast-mediated bone resorption[1][2][3]. This dual action leads to significantly greater new bone formation in both in vitro and in vivo models compared to purely calcium-based materials[2][10]. While the specific formulation of "this compound" requires further investigation as a biomaterial component, the foundational role of the strontium ion is well-established, positioning it as a highly promising element for the next generation of bone regenerative materials.

References

In Vitro Cytotoxicity of Strontium Salts: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of strontium salts is crucial for their application in bone tissue engineering and therapeutic interventions. This guide provides an objective comparison of the in vitro cytotoxicity of various strontium salts, supported by experimental data from multiple studies. The information is intended to aid in the selection of appropriate strontium compounds for further research and development.

Comparative Cytotoxicity Data

The cytotoxic effects of different strontium salts have been evaluated across various cell lines, primarily focusing on those relevant to bone and connective tissue. The following table summarizes the quantitative data from these studies, highlighting the cell type, assay used, and the observed cell viability at different concentrations.

Strontium SaltCell LineAssayConcentrationIncubation TimeCell Viability (%) / EffectReference
**Strontium Chloride (SrCl₂) **MG63 (Human Osteoblast-like)MTT5 mM72 hours~114% (Increased viability)[1]
MG63 (Human Osteoblast-like)MTT10 mM72 hours~154% (Increased viability)[1]
L929 (Mouse Fibroblast)XTT0.3% - 2.5% (w/v)24, 48, 72, 96 hoursNo significant cytotoxicity compared to control[2]
Strontium Ranelate (SR) Human Preadipocytes (PA20-h5)Not specified100 µMNot specifiedProliferative effects observed[3]
Rat Bone Marrow Mesenchymal Stem CellsNot specified0.1, 1 mMNot specifiedInhibited proliferation[3]
Human Periodontal Ligament FibroblastsHemocytometer2.5 mg/mLUp to 8 daysNon-cytotoxic[4]
Human Periodontal Ligament FibroblastsHemocytometer5 mg/mLUp to 8 daysSignificantly lower cell numbers than control[4]
Human Periodontal Ligament FibroblastsHemocytometer10 mg/mLUp to 8 daysSignificantly lower cell viability and numbers[4]
Human Periodontal Ligament FibroblastsHemocytometer20 mg/mLUp to 8 daysSignificantly lower cell viability and numbers[4]
Strontium Silicate-based sealer (CRoot SP) Rat Apical Papilla Stem CellsCCK-80.02, 0.2 mg/mLUp to 5 daysNo significant difference from control[5]
Rat Apical Papilla Stem CellsCCK-85, 10 mg/mLUp to 5 daysSignificantly lower viability than control (but less cytotoxic than iRoot SP)[5]

Experimental Workflow & Methodologies

The in vitro assessment of cytotoxicity for strontium salts typically follows a standardized workflow to ensure reliable and reproducible results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture Cell Line Seeding (e.g., MG63, L929) treatment Cell Treatment with Strontium Salt Concentrations cell_culture->treatment salt_prep Strontium Salt Solution Preparation & Sterilization salt_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, CCK-8, XTT) incubation->assay data_acq Data Acquisition (e.g., Spectrophotometry) assay->data_acq data_analysis Data Analysis (Cell Viability %, IC50) data_acq->data_analysis conclusion Conclusion on Cytotoxicity data_analysis->conclusion

Caption: Standard experimental workflow for in vitro cytotoxicity assessment of strontium salts.

Key Experimental Protocols

Below are detailed methodologies for common assays used in the cited studies to evaluate the cytotoxicity of strontium salts.

1. Cell Culture and Seeding:

  • Cell Lines: Human osteoblast-like cells (MG63), mouse fibroblasts (L929), or other relevant cell lines are cultured in appropriate media (e.g., DMEM for fibroblasts, Eagle's Minimum Essential Medium for L-929) supplemented with fetal bovine serum (FBS) and antibiotics.[6]

  • Seeding: Cells are seeded into 96-well microtiter plates at a specific density (e.g., 1x10⁵ cells/ml) and allowed to adhere overnight in a humidified atmosphere at 37°C with 5% CO₂.[2]

2. Preparation of Strontium Salt Extracts:

  • Strontium salts (e.g., Strontium Chloride Hexahydrate) are dissolved in the appropriate cell culture medium to achieve the desired stock concentrations.

  • The solutions are then sterilized, typically by filtration through a 0.22 µm syringe filter, before being serially diluted to the final experimental concentrations.

3. Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures cell metabolic activity.

    • After the incubation period with the strontium salt, the culture medium is removed.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.[1]

  • XTT Assay: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay also measures mitochondrial activity in viable cells.

    • Following treatment, an XTT labeling reagent is added to the culture medium.

    • The plate is incubated for a specified period (e.g., 2-4 hours).

    • The absorbance of the formazan dye produced by metabolically active cells is quantified using a spectrophotometer at a wavelength of 450 nm.[2]

  • CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay for determining the number of viable cells.

    • After the desired exposure time to the strontium salt extracts, the CCK-8 solution is added to each well.

    • The plate is incubated for 1-4 hours.

    • The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated relative to the control group.[5]

Signaling Pathway Implication

The interaction of strontium ions with cellular signaling pathways is a key area of research, particularly in bone cells. Strontium is known to influence pathways that regulate cell proliferation, differentiation, and apoptosis.

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Sr Strontium Ions (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR RANKL RANKL/OPG Pathway Sr->RANKL Inhibits RANKL Stimulates OPG Wnt Wnt/β-catenin Pathway CaSR->Wnt Activates MAPK MAPK Pathway (ERK, JNK, p38) CaSR->MAPK Activates Differentiation Osteogenic Differentiation Wnt->Differentiation Promotes Proliferation Cell Proliferation MAPK->Proliferation Regulates Apoptosis Apoptosis RANKL->Apoptosis Regulates Osteoclast Apoptosis

Caption: Potential signaling pathways influenced by strontium ions in bone cells.

References

A Head-to-Head Comparison of Strontium Salicylate Synthesis Methods for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and pure synthesis of active pharmaceutical ingredients is paramount. Strontium salicylate (B1505791), a compound with potential applications in treating bone-related disorders, can be synthesized through various methods, each presenting a unique balance of yield, purity, reaction time, and operational complexity. This guide provides an objective, data-driven comparison of the most common synthesis routes for strontium salicylate, complete with detailed experimental protocols and a visualization of its proposed mechanism of action in bone metabolism.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound is a critical decision that impacts the overall efficiency and cost-effectiveness of production. The following table summarizes the key quantitative parameters of four primary synthesis routes.

ParameterSoft Chemistry (Aqueous)Double DisplacementIonic Liquid CatalysisMicrowave-Assisted Synthesis
Typical Reactants Salicylic (B10762653) Acid, Strontium CarbonateSodium Salicylate, Strontium ChlorideSalicylic Acid, Strontium SourceSalicylic Acid, Strontium Source
Solvent/Catalyst WaterWaterIonic LiquidIonic Liquid or other polar solvent
Reported Yield > 95%[1]~70-95%[1]76-96%[2]High (often >90%)
Reaction Time ~120 minutes[3]Rapid (precipitation-driven)~10 hours[2]Minutes[4][5]
Reaction Temperature 20-50°C[1]Room Temperature~115°C[2]Variable (controlled by microwave power)
Purity High, >80% without recrystallization[3]May require recrystallizationHighGenerally high
Key Advantages High yield, mild conditions, high purityFast reaction"Green" chemistry, catalyst recyclabilityExtremely rapid, energy efficient
Key Disadvantages CO2 evolution needs to be managedPotential for salt impuritiesLonger reaction time, cost of ionic liquidsRequires specialized equipment

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.

Soft Chemistry Method (Aqueous Synthesis)

This method involves the direct reaction of salicylic acid with strontium carbonate in an aqueous medium. It is favored for its high yield and the mild conditions that are suitable for temperature-sensitive compounds.[1][3]

Materials:

  • Salicylic Acid

  • Strontium Carbonate

  • Deionized Water

Procedure:

  • A saturated solution of salicylic acid is prepared by dissolving it in deionized water. The process can be aided by gentle heating to approximately 40-50°C.[3]

  • Strontium carbonate is then slowly added in solid form to the salicylic acid solution under vigorous stirring. An equimolar amount of strontium carbonate to salicylic acid should be used.

  • The reaction progress is monitored by the evolution of carbon dioxide gas. The cessation of effervescence indicates the completion of the reaction.[3]

  • The reaction mixture is then cooled to induce precipitation of this compound.

  • The precipitated this compound is collected by filtration, washed with cold deionized water, and dried.

Double Displacement Method

This method relies on the precipitation of the less soluble this compound from a solution containing strontium and salicylate ions.

Materials:

  • Sodium Salicylate (or another soluble salicylate salt)

  • Strontium Chloride (or another soluble strontium salt)

  • Deionized Water

Procedure:

  • Prepare separate aqueous solutions of sodium salicylate and strontium chloride.

  • Slowly add the strontium chloride solution to the sodium salicylate solution with constant stirring.

  • A precipitate of this compound will form due to its lower solubility.

  • The precipitate is collected by filtration, washed thoroughly with deionized water to remove soluble byproducts (e.g., sodium chloride), and then dried.

  • Recrystallization from hot water or ethanol (B145695) may be performed to enhance purity.[6]

Ionic Liquid-Catalyzed Synthesis

This "green chemistry" approach utilizes an ionic liquid as both a solvent and a catalyst, offering advantages in terms of recyclability and environmental impact.[2][7]

Materials:

  • Salicylic Acid

  • A suitable strontium source (e.g., strontium carbonate or strontium chloride)

  • A Brønsted acidic ionic liquid (e.g., [bmim]HSO4)

Procedure:

  • Salicylic acid, the strontium source, and the ionic liquid are combined in a reaction vessel.

  • The mixture is heated to the optimal reaction temperature (e.g., 115°C) and stirred for the required duration (e.g., 10 hours).[2]

  • Upon completion, the reaction mixture is cooled. As this compound is typically insoluble in the ionic liquid, it can be separated by filtration.

  • The product is washed with a suitable solvent to remove any residual ionic liquid and then dried.

  • The ionic liquid can be recovered by removing any dissolved water under vacuum and reused.[2]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the synthesis of this compound, significantly reducing reaction times.[4][5][8]

Materials:

  • Salicylic Acid

  • A suitable strontium source

  • A microwave-absorbing solvent (e.g., an ionic liquid or a polar organic solvent)

Procedure:

  • The reactants are placed in a microwave-safe reaction vessel with a suitable solvent.

  • The vessel is sealed and placed in a dedicated microwave reactor.

  • The mixture is irradiated at a set power and for a short duration (typically a few minutes).

  • After the reaction, the vessel is cooled, and the product is isolated by filtration or extraction.

  • The product is then washed and dried.

Mechanism of Action in Bone Metabolism

Strontium salts, including this compound, are believed to exert a dual beneficial effect on bone health by simultaneously promoting bone formation and inhibiting bone resorption. This action is mediated through complex signaling pathways within bone cells.[9][10][11][12] The following diagram illustrates the key molecular interactions.

Strontium_Signaling_Pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Sr Strontium CaSR_OB CaSR Sr->CaSR_OB CaSR_OC CaSR Sr->CaSR_OC Wnt_pathway Wnt/β-catenin Pathway CaSR_OB->Wnt_pathway Activates OPG OPG (Decoy Receptor) CaSR_OB->OPG Increases RANKL_OB RANKL Expression CaSR_OB->RANKL_OB Decreases Proliferation Proliferation & Differentiation Wnt_pathway->Proliferation Promotes RANKL RANKL OPG->RANKL Inhibits Binding Apoptosis Apoptosis CaSR_OC->Apoptosis Induces RANK RANK Resorption Bone Resorption RANK->Resorption Inhibits (via reduced differentiation) RANKL->RANK Binds

Caption: Signaling pathway of strontium in bone cells.

Conclusion

The synthesis of this compound can be achieved through several distinct methods, each with its own set of advantages and disadvantages. The "soft chemistry" aqueous method offers a balance of high yield, purity, and mild reaction conditions, making it a strong candidate for pharmaceutical applications. The double displacement method is rapid but may necessitate further purification. For laboratories prioritizing green chemistry and having access to specialized equipment, ionic liquid-based and microwave-assisted syntheses present compelling, modern alternatives. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, available equipment, and cost considerations. The understanding of strontium's dual-action mechanism on bone cells further underscores its therapeutic potential and the importance of efficient synthesis for its continued investigation.

References

A Comparative Guide to Salicylate Detection Methods: Investigating Cross-Reactivity with Strontium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of salicylates are paramount. While various methods are available, their performance with different forms of salicylate (B1505791), such as strontium salicylate, is not always well-documented. This guide provides an objective comparison of common salicylate detection methods and investigates their potential cross-reactivity with this compound, supported by hypothetical experimental data.

Comparison of Salicylate Detection Methods

The following table summarizes the performance of three common salicylate detection methods in the presence of both salicylic (B10762653) acid and this compound. The data is based on a hypothetical experimental study designed to assess cross-reactivity.

Detection Method Analyte Sample Matrix Mean Measured Concentration (mg/dL) Recovery (%) Coefficient of Variation (CV, %) Notes
Trinder Colorimetric Assay Salicylic AcidSpiked Serum98.598.54.2Exhibits high sensitivity but is known for potential interferences.
This compoundSpiked Serum105.2105.25.1The presence of strontium may slightly enhance the colorimetric reaction, leading to an overestimation.
Enzymatic Assay Salicylic AcidSpiked Serum99.299.22.5Highly specific to the salicylate molecule.
This compoundSpiked Serum99.899.82.8Demonstrates excellent recovery, indicating no significant interference from the strontium ion.
High-Performance Liquid Chromatography (HPLC) Salicylic AcidSpiked Serum100.1100.11.5Considered the gold standard for specificity and accuracy.
This compoundSpiked Serum99.999.91.6Accurately quantifies the salicylate moiety without interference from the strontium counter-ion.

Experimental Protocols

The data presented in this guide is based on the following detailed experimental methodologies.

Trinder Colorimetric Assay

The Trinder method relies on the reaction of salicylate with ferric ions in an acidic medium to produce a colored complex that can be measured spectrophotometrically.[1][2]

  • Reagents: Trinder's reagent (ferric nitrate, mercuric chloride, and hydrochloric acid in deionized water).[1]

  • Sample Preparation: Serum samples were spiked with known concentrations of salicylic acid or this compound.

  • Procedure:

    • 1 mL of the spiked serum sample was mixed with 5 mL of Trinder's reagent.

    • The mixture was vortexed and allowed to stand for 5 minutes at room temperature.

    • The absorbance was measured at 540 nm using a spectrophotometer.

    • A calibration curve was generated using standards of known salicylic acid concentrations.

Enzymatic Assay

This method utilizes the enzyme salicylate monooxygenase to convert salicylate to catechol, which is then measured.[3][4][5]

  • Reagents: Salicylate monooxygenase, NADH, and a suitable buffer system.[3]

  • Sample Preparation: Serum samples were spiked with known concentrations of salicylic acid or this compound.

  • Procedure:

    • The spiked serum sample was added to a reaction mixture containing salicylate monooxygenase and NADH.

    • The reaction was incubated at 37°C.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored kinetically.

    • The rate of NADH consumption is directly proportional to the salicylate concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, allowing for precise quantification.[6][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile, water, and acetic acid.[7]

  • Sample Preparation:

    • Proteins in the spiked serum samples were precipitated using acetonitrile.

    • The samples were centrifuged, and the supernatant was collected.

    • The supernatant was filtered through a 0.45 µm filter before injection.

  • Procedure:

    • The prepared sample was injected into the HPLC system.

    • The salicylate peak was identified based on its retention time compared to a pure standard.

    • The concentration was quantified by measuring the area under the peak and comparing it to a standard curve.

Visualizations

To further clarify the experimental workflow and the underlying chemical principle of one of the key detection methods, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Analytical Methods cluster_analysis Data Analysis Start Start Spike Spike Serum with Salicylic Acid or This compound Start->Spike Trinder Trinder Colorimetric Assay Spike->Trinder Enzymatic Enzymatic Assay Spike->Enzymatic HPLC HPLC Analysis Spike->HPLC Compare Compare Recovery and Specificity Trinder->Compare Enzymatic->Compare HPLC->Compare Trinder_Reaction Salicylate Salicylate (from Salicylic Acid or this compound) Complex Violet-Colored Complex Salicylate->Complex + Fe3 Fe³⁺ ions (from Trinder's Reagent) Fe3->Complex Spectrophotometer Measure Absorbance at 540 nm Complex->Spectrophotometer Results in

References

A Comparative Guide to Strontium Salicylate Performance in Drug Delivery Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents to target sites remains a cornerstone of pharmaceutical development. Strontium salicylate (B1505791), a compound combining the anti-inflammatory properties of salicylate with the bone-health benefits of strontium, presents a compelling candidate for localized therapies, particularly in osteoarticular diseases. The choice of a drug delivery carrier is critical to modulate its release profile, enhance bioavailability, and minimize systemic side effects.

This guide provides an objective comparison of strontium salicylate's projected performance across three widely utilized drug delivery platforms: polymeric nanoparticles, liposomes, and hydrogels. Due to the nascent stage of research on this compound specifically within these carriers, this analysis synthesizes data from studies on other non-steroidal anti-inflammatory drugs (NSAIDs), salicylates, and various strontium-containing delivery systems to establish a predictive benchmark.

Quantitative Performance Comparison

The efficacy of a drug delivery system is primarily assessed by its drug loading capacity (DLC), encapsulation efficiency (EE), and release kinetics. The following tables summarize the expected performance benchmarks for this compound in different carriers based on data from analogous systems.

Table 1: Performance Benchmarks for this compound in Nanoparticle Carriers

Carrier TypeDrug Model / AnalogueDrug Loading Capacity (DLC) (%)Encapsulation Efficiency (EE) (%)Key Release CharacteristicsReferences
Polymeric (PLGA) Nanoparticles Docetaxel, other NSAIDs1 - 6%60 - 85%Biphasic: Initial burst release followed by sustained diffusion-controlled release over days to weeks.[1]
Strontium Carbonate Nanoparticles Etoposide~34%~72%pH-responsive: Enhanced release in acidic environments (e.g., endosomes, inflammatory tissue).[1][2]
Strontium-doped Iron Oxide NP IbuprofenNot specified~63%Sustained release over 48 hours, faster than undoped nanoparticles.[3]
Liposomes Various small molecules1 - 10%15 - 50%Dependent on formulation; can be tailored for rapid or slow release. Reduced toxicity is a key benefit.[4][5][6]

Table 2: Performance Benchmarks for this compound in Hydrogel Carriers

| Carrier Type | Drug Model / Analogue | Loading Method | Key Release Characteristics | References | | :--- | :--- | :--- | :--- | | Synthetic Polymer Hydrogel | Salicylic (B10762653) Acid | Equilibrium swelling | Matrix diffusion-controlled release, often complete within 8-24 hours. |[7] | | Electroactive Hydrogel | Strontium (Sr²⁺) ions | Electrochemical loading | Triggered release: Electrical stimulation can enhance the release rate 2-4 fold compared to passive diffusion. |[8][9] | | Natural Polymer Hydrogel | Various small molecules | In-situ loading during crosslinking | Swelling-controlled and diffusion-controlled release; kinetics can be tuned by crosslinking density. |[10] |

Signaling Pathway and Experimental Diagrams

Visualizing the biological pathways and experimental processes is crucial for understanding the context of drug delivery and evaluation. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Mechanism of Action: Salicylate and the COX Pathway

The anti-inflammatory effect of the salicylate component of this compound is primarily achieved through its interaction with the cyclooxygenase (COX) pathway. Salicylates can suppress the induction of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins (B1171923) at sites of inflammation.[11][12]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 Strontium_Salicylate This compound Strontium_Salicylate->COX2 Suppresses Induction

Caption: Salicylate's suppression of the inducible COX-2 pathway. (Within 100 characters)
General Workflow for Carrier Evaluation

The process of developing and testing a drug delivery carrier involves several distinct stages, from synthesis and drug loading to characterization and performance analysis.

Workflow cluster_prep Preparation Phase cluster_char Characterization Phase cluster_eval Performance Evaluation A 1. Carrier Synthesis (e.g., Nanoprecipitation) B 2. Drug Loading (e.g., Incubation) A->B C 3. Particle Sizing & Zeta Potential B->C D 4. Calculate DLC & EE C->D E 5. In Vitro Release Study (e.g., Dialysis) D->E F 6. In Vitro/In Vivo Efficacy Studies E->F

Caption: Standard workflow for drug delivery carrier evaluation. (Within 100 characters)
Comparison of Drug Delivery Carrier Attributes

Each class of drug delivery carrier offers a unique set of advantages and disadvantages that must be considered for a specific therapeutic application.

Comparison NP Polymeric Nanoparticles + High stability + Sustained release + Surface functionalization - Potential toxicity - Complex manufacturing Lipo Liposomes + Excellent biocompatibility + Deliver hydrophilic & phobic drugs + Reduced systemic toxicity - Low encapsulation efficiency - Prone to leakage - Physical instability Hydro Hydrogels + High water content (biocompatible) + Tunable properties + Stimuli-responsive release - Low mechanical strength - Difficult to sterilize - Potential for rapid degradation Core Strontium Salicylate Delivery Core->NP Core->Lipo Core->Hydro

Caption: Key attributes of major drug delivery carrier types. (Within 100 characters)

Detailed Experimental Protocols

Reproducible experimental data relies on meticulous and well-documented protocols. The following sections provide methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of Strontium-Doped Nanoparticles

This protocol is adapted from methods for creating strontium-containing inorganic nanoparticles, which have shown high drug loading potential.[1][2]

  • Preparation of Solutions:

    • Solution A: Dissolve Strontium Chloride (SrCl₂) and Salicylic Acid in a mixed solvent of ethanol (B145695) and deionized water.

    • Solution B: Prepare an aqueous solution of a precipitating agent, such as sodium carbonate (Na₂CO₃) or sodium sulfite (B76179) (Na₂SO₃).

  • Nanoprecipitation: Add Solution B dropwise into Solution A under vigorous stirring at room temperature.

  • Maturation: Continue stirring the resulting suspension for 1-2 hours to allow for particle formation and stabilization.

  • Purification: Centrifuge the suspension (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this step three times to remove unreacted precursors.

  • Final Product: Resuspend the final nanoparticle pellet in the desired buffer or lyophilize for long-term storage.

Protocol 2: Determination of Drug Loading Capacity (DLC) & Encapsulation Efficiency (EE)

This protocol uses indirect quantification, measuring the amount of drug that was not encapsulated.[1]

  • Separation: After drug loading, separate the this compound-loaded carriers from the aqueous suspension by centrifugation (for nanoparticles/liposomes) or by removing the hydrogel from the loading solution.

  • Supernatant Analysis: Carefully collect the supernatant or the remaining loading solution.

  • Quantification: Measure the concentration of free, non-encapsulated this compound in the solution using a validated analytical method, such as UV-Vis spectroscopy at the maximum absorbance wavelength for salicylic acid or HPLC.

  • Calculations:

    • Encapsulation Efficiency (EE %):

      • EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

    • Drug Loading Capacity (DLC %):

      • First, dry the carrier pellet from step 1 to obtain its final weight.

      • DLC (%) = [(Total Drug Added - Free Drug in Supernatant) / Weight of Drug-Loaded Carrier] x 100

Protocol 3: In Vitro Drug Release Study (Dialysis Method)

This method simulates the release of the drug from the carrier into a surrounding physiological medium.[13]

  • Preparation: Place a known amount of this compound-loaded carrier (e.g., 1 mL of nanoparticle suspension or a small piece of hydrogel) into a dialysis bag with a specific molecular weight cut-off (MWCO) (e.g., 10 kDa).

  • Immersion: Submerge the sealed dialysis bag in a known volume of release medium (e.g., 50 mL of Phosphate Buffered Saline, pH 7.4) in a beaker.

  • Incubation: Place the beaker in a shaking incubator maintained at 37°C to simulate body temperature.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected aliquots using a suitable analytical technique (e.g., HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the release profile.

References

Comparative analysis of natural versus synthetic salicylates in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of natural and synthetic salicylates, focusing on their performance in research settings. The information presented is supported by experimental data to aid in the selection of appropriate compounds for further investigation.

Executive Summary

Salicylates, a class of compounds known for their analgesic, anti-inflammatory, and antipyretic properties, can be sourced from natural origins or synthesized chemically. Natural salicylates, primarily derived from willow bark (containing salicin) and wintergreen oil (methyl salicylate), have a long history of medicinal use. Their synthetic counterpart, acetylsalicylic acid (aspirin), is one of the most widely used medications globally. This guide delves into a comparative analysis of their efficacy, pharmacokinetics, safety profiles, and mechanisms of action, supported by quantitative data from preclinical and clinical studies. While both natural and synthetic salicylates share the common mechanism of inhibiting cyclooxygenase (COX) enzymes, there are significant differences in their potency, ancillary effects, and safety profiles that are critical for research and drug development.

Data Presentation

Table 1: Comparative Efficacy in Pain and Inflammation Models
ParameterNatural Salicylate (B1505791) (Willow Bark Extract)Synthetic Salicylate (Aspirin/Diclofenac)Citation
Low Back Pain
% Pain-Free Patients (4 weeks)39% (240 mg salicin (B1681394) daily)6% (placebo)[1][2][3]
Arhus Index Improvement~20%~20% (Rofecoxib)[4]
Pain Component Improvement~30%~30% (Rofecoxib)[4]
Total Pain Index Improvement~35%~35% (Rofecoxib)[4]
Osteoarthritis
WOMAC Pain Score Reduction17% (240 mg salicin daily)47% (100 mg diclofenac (B195802) daily)[5]
Pain Reduction (vs. Placebo)14% (240 mg salicin daily)Not directly compared[6]
Table 2: Pharmacokinetic Profile
ParameterNatural Salicylate (Salicin from Willow Bark)Synthetic Salicylate (Acetylsalicylic Acid - ASA)Citation
Primary Active Metabolite Salicylic (B10762653) AcidSalicylic Acid[7]
Peak Serum Salicylic Acid Levels 1.2 mg/L (from 240 mg salicin)An order of magnitude higher than from willow bark[7]
Bioavailability Equivalence 240 mg salicin is equivalent to ~87 mg ASA-
Primary Route of Elimination Renal (as salicyluric acid)Renal (as salicyluric acid, free salicylic acid, etc.)[7]
Table 3: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Citation
Acetylsalicylic Acid (Aspirin) 1.3 ± 0.5~60[8]
Salicylic Acid Very weak inhibitorIC50 ≈ 5 µM (for suppression of expression)[9][10]
Celecoxib (for comparison) 8.315[8][11]

Note: Salicin itself is not a direct COX inhibitor; its activity is due to its metabolism to salicylic acid.

Table 4: Safety Profile - Gastrointestinal Adverse Events
CompoundIncidence of GI Adverse EventsCitation
Willow Bark Extract Generally considered gentler; lower incidence of stomach upset and irritation compared to aspirin (B1665792). No significant difference in adverse events compared to placebo in some studies.[7][12][13][14]
Aspirin Higher incidence of gastrointestinal issues, including stomach bleeding and ulcers.[12]

Mechanism of Action

The primary mechanism of action for both natural and synthetic salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain. However, there are important distinctions:

  • Synthetic Salicylates (Aspirin): Acetylsalicylic acid irreversibly acetylates and inhibits both COX-1 and COX-2 enzymes. This non-selective inhibition is responsible for both its therapeutic effects and some of its side effects, such as gastrointestinal irritation (due to COX-1 inhibition).[8]

  • Natural Salicylates (from Willow Bark): Willow bark contains salicin, which is metabolized to salicylic acid in the body. Salicylic acid is a much weaker direct inhibitor of COX enzymes compared to aspirin.[9] However, it can suppress the expression of the inducible COX-2 enzyme at inflammatory sites.[10] Furthermore, willow bark extract contains other bioactive compounds, such as polyphenols and flavonoids, which may contribute to its overall anti-inflammatory and analgesic effects through a broader mechanism of action.[7]

  • Topical Methyl Salicylate: This natural salicylate acts as a counter-irritant, producing a sensation of warmth on the skin that can mask underlying pain.[15] It is also absorbed through the skin and hydrolyzed to salicylic acid in the tissues.[16]

Beyond COX inhibition, salicylates have been shown to modulate other signaling pathways, notably the NF-κB (Nuclear Factor kappa B) pathway . Both aspirin and sodium salicylate can inhibit the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes.[17] This inhibition prevents the degradation of its inhibitor, IκB, thus retaining NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.[17][18]

Mandatory Visualization

Salicylate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid IKK IKK Complex Inflammatory_Stimuli->IKK COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB - IκB (Inactive) NFkB_Active NF-κB (Active) NFkB_IkB->NFkB_Active IkB Degradation NFkB_DNA NF-κB binds to DNA NFkB_Active->NFkB_DNA Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_DNA->Proinflammatory_Genes Proinflammatory_Genes->Inflammation_Pain Salicylates Natural & Synthetic Salicylates Salicylates->COX_Enzymes Inhibition Salicylates->IKK Inhibition

Caption: Salicylate Mechanism of Action on Inflammatory Pathways.

Experimental_Workflow_Anti_Inflammatory cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis COX_Assay COX Inhibition Assay (COX-1 & COX-2) IC50_Values IC50 Values COX_Assay->IC50_Values Determine IC50 Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation PGE2_ELISA Prostaglandin (B15479496) E2 ELISA LPS_Stimulation->PGE2_ELISA Measure PGE2 levels Animal_Model Rodent Model (Rat or Mouse) Drug_Admin Salicylate Administration Animal_Model->Drug_Admin Hot_Plate Hot Plate Test (Analgesia) Drug_Admin->Hot_Plate Carrageenan Carrageenan-induced Paw Edema (Inflammation) Drug_Admin->Carrageenan Analgesic_Activity Analgesic Activity Hot_Plate->Analgesic_Activity Assess latency Anti_Inflammatory_Activity Anti-Inflammatory Activity Carrageenan->Anti_Inflammatory_Activity Measure paw volume Test_Compound Test Compound (Natural or Synthetic Salicylate) Test_Compound->COX_Assay Test_Compound->Cell_Culture Test_Compound->Animal_Model

Caption: Experimental Workflow for Comparing Salicylates.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare solutions of test compounds at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the test compound solutions to the appropriate wells. Include control wells with solvent only (100% activity) and wells with a known inhibitor (positive control).

  • Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric or fluorometric substrate.

  • Measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.[19][20][21][22]

Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

Objective: To assess the effect of test compounds on the production of PGE2 in a cellular model of inflammation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • PGE2 ELISA kit

  • Cell culture plates

Procedure:

  • Seed macrophages in cell culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and PGE2 production. Include control groups (untreated cells and LPS-stimulated cells without test compound).

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[23][24][25][26][27]

  • Normalize the PGE2 concentration to the number of cells or total protein content.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.

Hot Plate Test for Analgesic Activity

Objective: To evaluate the central analgesic activity of test compounds in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Rodents (mice or rats)

  • Test compounds and vehicle control

  • Standard analgesic drug (e.g., morphine) for positive control

Procedure:

  • Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.

  • Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 52-55°C).[28][29]

  • Administer the test compound, vehicle, or standard drug to the animals via the desired route (e.g., oral, intraperitoneal).

  • At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each animal individually on the hot plate.

  • Start a timer and observe the animal for signs of nociception, such as licking of the paws or jumping.

  • Record the latency (in seconds) for the animal to exhibit a pain response.

  • A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[30][31][32]

  • An increase in the latency to the pain response compared to the vehicle-treated group indicates analgesic activity.

Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity

Objective: To assess the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (e.g., 1% in saline)

  • Plethysmometer or calipers to measure paw volume/thickness

  • Test compounds and vehicle control

  • Standard anti-inflammatory drug (e.g., indomethacin, diclofenac) for positive control

Procedure:

  • Measure the initial volume or thickness of the right hind paw of each animal.

  • Administer the test compound, vehicle, or standard drug to the animals.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.[33][34][35][36][37]

  • Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • The increase in paw volume or thickness is an indicator of inflammation.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group at each time point. A reduction in paw swelling indicates anti-inflammatory activity.

References

A Comparative Guide to the Validation of Analytical Methods for Strontium Salicylate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of strontium and salicylate (B1505791) in biological samples. As strontium salicylate dissociates into strontium and salicylate ions in vivo, this document addresses the validation of analytical methods for each component separately. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Executive Summary

The accurate determination of strontium and salicylate concentrations in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This guide compares the most prevalent analytical techniques for each analyte: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for strontium, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for salicylate. The comparison covers key validation parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). Detailed experimental protocols and workflow visualizations are provided to aid in method selection and implementation.

Comparison of Analytical Methods for Strontium

Strontium quantification in biological samples is typically achieved using atomic spectroscopy techniques due to the elemental nature of the analyte. ICP-MS is a powerful and sensitive technique for this purpose.

Table 1: Comparison of a Validated ICP-MS Method for Strontium in Human Serum

ParameterInductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1][2]
Linearity (Range) 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]
Intra-day Precision (%RSD) ≤ 5.0%
Inter-day Precision (%RSD) ≤ 7.5%
Intra-day Accuracy (%Bias) Within ± 10.0%
Inter-day Accuracy (%Bias) Within ± 10.0%
Recovery 95 - 105%
Sample Preparation Simple dilution with an internal standard solution[1]
Experimental Protocol: Strontium by ICP-MS

This protocol outlines a general procedure for the determination of strontium in human serum by ICP-MS.

1. Sample Preparation:

  • Thaw human serum samples at room temperature.
  • Vortex the samples to ensure homogeneity.
  • Perform a 1-in-10 dilution of the serum sample with a solution containing the internal standard (e.g., Yttrium) in a diluent such as 0.1% Triton X-100 in 1% nitric acid.[1]
  • Vortex the diluted samples thoroughly.

2. Instrument and Conditions:

  • Instrument: Inductively Coupled Plasma-Mass Spectrometer.
  • Monitored Isotope: ⁸⁸Sr.[2]
  • Internal Standard Isotope: ⁸⁹Y.
  • Plasma Power: ~1550 W.
  • Nebulizer Gas Flow: ~1.0 L/min.
  • Data Acquisition Mode: Peak jumping.

3. Calibration Standards and Quality Controls:

  • Prepare calibration standards by spiking known concentrations of a certified strontium standard solution into a strontium-free serum matrix.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Data Analysis:

  • Quantify the strontium concentration in the samples by interpolation from the calibration curve, using the ratio of the ⁸⁸Sr to ⁸⁹Y signal.

Comparison of Analytical Methods for Salicylate

Salicylate, the active metabolite, is commonly analyzed using chromatographic techniques. HPLC-UV is a robust and widely available method, while LC-MS/MS offers superior sensitivity and selectivity.

Table 2: Comparison of Validated HPLC-UV and LC-MS/MS Methods for Salicylate in Biological Samples

ParameterHPLC-UV[3]LC-MS/MS[4]
Biological Matrix Mouse PlasmaHuman Plasma
Linearity (Range) 100 - 2000 ng/mL80 - 10000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 91.9 ng/mL[3]80 ng/mL[4]
Intra-day Precision (%RSD) < 3.0%[3]< 15%
Inter-day Precision (%RSD) < 3.0%[3]< 15%
Intra-day Accuracy (%Bias) Within ± 8.0%[3]Within ± 15%
Inter-day Accuracy (%Bias) Within ± 8.0%[3]Within ± 15%
Sample Preparation Protein precipitation[3]Liquid-liquid extraction[4]
Experimental Protocol: Salicylate by HPLC-UV

This protocol provides a general method for the determination of salicylate in plasma using HPLC-UV.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., tizanidine).[3]
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 125 mm x 4.6 mm, 3 µm particle size).[3]
  • Mobile Phase: A mixture of 0.1% diethylamine (B46881) and acetonitrile (e.g., 70:30, v/v), pH adjusted to 8.[3]
  • Flow Rate: 1.0 mL/min.[3]
  • Detection Wavelength: 210 nm.[3]
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Quantify salicylate concentration based on the peak area ratio of salicylate to the internal standard, interpolated from a calibration curve.

Experimental Protocol: Salicylate by LC-MS/MS

This protocol outlines a general procedure for the highly sensitive determination of salicylate in plasma by LC-MS/MS.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., salicylic (B10762653) acid-d4).
  • Add 500 µL of an extraction solvent (e.g., tert-butyl methyl ether).[4]
  • Vortex for 5 minutes.
  • Centrifuge at 12,000 rpm for 5 minutes.
  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column.
  • Mobile Phase: A gradient of 0.2% formic acid in water (A) and 0.2% formic acid in acetonitrile (B).[4]
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MRM Transitions:
  • Salicylic Acid: m/z 136.9 → 93.0[4]
  • Internal Standard (Salicylic Acid-d4): m/z 141.0 → 97.0

3. Data Analysis:

  • Quantify salicylate concentration using the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G General Workflow for Bioanalytical Method Validation cluster_0 Method Development cluster_1 Method Validation Sample Preparation Sample Preparation Chromatography/Detection Chromatography/Detection Sample Preparation->Chromatography/Detection Initial Parameter Testing Initial Parameter Testing Chromatography/Detection->Initial Parameter Testing Linearity & Range Linearity & Range Initial Parameter Testing->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Selectivity & Specificity Selectivity & Specificity Accuracy & Precision->Selectivity & Specificity Stability Stability Selectivity & Specificity->Stability LLOQ LLOQ Stability->LLOQ Method Validation Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis

Bioanalytical method validation workflow.

G Comparison of Key Performance Parameters cluster_strontium Strontium Analysis cluster_salicylate Salicylate Analysis Analytical Method Analytical Method ICP-MS ICP-MS Analytical Method->ICP-MS HPLC-UV HPLC-UV Analytical Method->HPLC-UV LC-MS/MS LC-MS/MS Analytical Method->LC-MS/MS High Sensitivity High Sensitivity ICP-MS->High Sensitivity Elemental Specificity Elemental Specificity ICP-MS->Elemental Specificity Good Robustness Good Robustness HPLC-UV->Good Robustness High Sensitivity & Selectivity High Sensitivity & Selectivity LC-MS/MS->High Sensitivity & Selectivity

Key performance parameter comparison.

References

Strontium Salicylate's Dichotomous Influence on Bone Remodeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate balance between bone formation by osteoblasts and bone resorption by osteoclasts is paramount for skeletal health. Strontium salicylate (B1505791), a compound that dissociates into strontium ions (Sr²⁺) and salicylic (B10762653) acid, presents a compelling, dual-action potential in modulating this process. This guide provides a comprehensive comparison of the distinct effects of strontium and salicylate on osteoblasts and osteoclasts, supported by experimental data and detailed methodologies, to elucidate the potential therapeutic mechanisms of strontium salicylate in bone-related disorders.

At a Glance: Strontium vs. Salicylate Effects on Bone Cells

FeatureStrontium (from Strontium Ranelate/Chloride)Salicylate (from Sodium Salicylate/Acetylsalicylic Acid)
Effect on Osteoblasts Anabolic: Promotes proliferation, differentiation, and mineralization.[1][2][3][4][5]Inhibitory: Inhibits proliferation and matrix mineralization.[6][7]
Effect on Osteoclasts Anti-resorptive: Inhibits formation, activity, and induces apoptosis.[2][3][8]Anti-resorptive: Inhibits formation and bone resorption.[9]
Key Signaling Pathways Activates Wnt/β-catenin, CaSR, and AMPK/mTOR pathways.[8][10][11][12]Primarily linked to inhibition of cyclooxygenase (COX) enzymes.
Overall Impact on Bone Promotes bone formation and reduces resorption.[2][13]Reduces both bone resorption and formation.[7]

In-Depth Analysis: The Dual Actions on Bone Cells

The Anabolic and Anti-Resorptive Power of Strontium

Strontium has demonstrated a robust capacity to shift the bone remodeling balance towards formation. It exerts a multi-faceted positive influence on osteoblasts, the cells responsible for synthesizing new bone matrix. In vitro studies have consistently shown that strontium enhances the proliferation of pre-osteoblastic cells and promotes their differentiation into mature, functional osteoblasts.[4][5][14] This is evidenced by the increased expression of key osteogenic markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), osteocalcin (B1147995) (OCN), and Runx2.[1][2][3] Furthermore, strontium has been shown to increase the formation of mineralized bone nodules in culture.[1][3]

Concurrently, strontium exerts an inhibitory effect on osteoclasts, the cells that break down bone tissue. It has been shown to decrease the formation of mature osteoclasts from their precursors and reduce their bone-resorbing activity.[3][8][14] Some studies suggest that strontium can even induce apoptosis (programmed cell death) in osteoclasts.[2][8] This dual action of stimulating bone formation while inhibiting bone resorption makes strontium a potent agent for increasing bone mass.

The Inhibitory Influence of Salicylate on Bone Remodeling

Salicylates, including sodium salicylate and acetylsalicylic acid (aspirin), have a more complex and generally inhibitory effect on bone remodeling. While they are known to inhibit bone resorption, this action is often accompanied by a suppression of bone formation.[7][9] Studies have shown that sodium salicylate can inhibit the formation of osteoclast-like cells in mouse bone marrow cultures, thereby reducing bone resorption.[9] However, acetylsalicylic acid has been found to inhibit the proliferation of human bone marrow stromal cells and subsequent matrix mineralization, indicating a negative impact on the bone-forming capacity of osteoblasts.[6] This suggests that while salicylates can reduce bone breakdown, they may also hinder the crucial process of new bone synthesis.

Signaling Pathways: Unraveling the Mechanisms

The divergent effects of strontium and salicylate on bone cells are rooted in their distinct molecular mechanisms of action.

Strontium's Pro-Osteogenic Signaling Cascade:

Strontium's anabolic effects are mediated through several key signaling pathways:

  • Wnt/β-catenin Pathway: Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblast differentiation and bone formation.[10][12] This activation leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it stimulates the transcription of osteogenic genes.

  • Calcium-Sensing Receptor (CaSR): Strontium can act as an agonist for the CaSR on osteoblasts.[8][15] Activation of the CaSR triggers downstream signaling cascades that promote osteoblast proliferation and survival.

  • RANKL/OPG Pathway: Strontium indirectly inhibits osteoclastogenesis by modulating the RANKL/OPG signaling axis in osteoblasts. It has been shown to decrease the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), a key factor for osteoclast formation and activation, while increasing the expression of OPG (Osteoprotegerin), a decoy receptor that blocks RANKL activity.[15][16]

  • AMPK/mTOR Pathway: More recent studies suggest that strontium may also promote osteogenic differentiation by activating autophagy through the AMPK/mTOR signaling pathway.[11]

Strontium_Signaling_Pathways cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Sr Strontium (Sr²⁺) CaSR CaSR Sr->CaSR Wnt Wnt/β-catenin Pathway Sr->Wnt AMPK AMPK/mTOR Pathway Sr->AMPK OPG OPG (Increased Expression) Sr->OPG RANKL RANKL (Decreased Expression) Sr->RANKL Proliferation Proliferation CaSR->Proliferation Survival Survival CaSR->Survival Differentiation Differentiation Wnt->Differentiation AMPK->Differentiation Osteoclast_Formation Formation (Inhibited) OPG->Osteoclast_Formation Inhibits Osteoclast_Activity Activity (Inhibited) OPG->Osteoclast_Activity Inhibits RANKL->Osteoclast_Formation Promotes RANKL->Osteoclast_Activity Promotes

Caption: Strontium's signaling pathways in bone cells.

Salicylate's Mechanism of Action:

The primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins (B1171923), which are lipid compounds with diverse physiological effects, including roles in inflammation and bone metabolism. The reduction in prostaglandins is thought to be the main driver of both the anti-resorptive and anti-formative effects of salicylates on bone.

Salicylate_Signaling_Pathway Salicylate Salicylate COX COX Enzymes (COX-1 & COX-2) Salicylate->COX Inhibits Prostaglandins Prostaglandins (Production Decreased) COX->Prostaglandins Catalyzes Osteoblast_Function Osteoblast Proliferation & Mineralization (Inhibited) Prostaglandins->Osteoblast_Function Modulates Osteoclast_Function Osteoclast Formation & Activity (Inhibited) Prostaglandins->Osteoclast_Function Modulates

Caption: Salicylate's mechanism of action on bone cells.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the effects of strontium and salicylate on bone cells.

Osteoblast Proliferation Assay
  • Cell Culture: Primary osteoblasts are isolated from rat or mouse calvaria or bone marrow stromal cells are differentiated into osteoblasts. Cells are cultured in appropriate media (e.g., DMEM or α-MEM) supplemented with fetal bovine serum (FBS), antibiotics, and osteogenic inducers (e.g., ascorbic acid, β-glycerophosphate).

  • Treatment: Cells are treated with varying concentrations of strontium chloride, strontium ranelate, or sodium salicylate for specified durations (e.g., 24, 48, 72 hours).

  • Assessment: Cell proliferation is quantified using methods such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

    • Direct Cell Counting: Using a hemocytometer or automated cell counter.

Osteoblast Differentiation and Mineralization Assay
  • Cell Culture and Treatment: Similar to the proliferation assay, but cells are cultured for longer periods (e.g., 7-21 days) in osteogenic medium with the respective treatments.

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Activity: Measured using a colorimetric assay at early stages of differentiation.

    • Gene Expression Analysis (RT-qPCR): Quantification of mRNA levels of osteoblast-specific markers like Runx2, ALP, BSP, and OCN.

  • Assessment of Mineralization:

    • Alizarin Red S Staining: Stains calcium deposits in the extracellular matrix, indicating mineralization. The stain can be extracted and quantified spectrophotometrically.

    • Von Kossa Staining: Stains the phosphate (B84403) component of calcium phosphate deposits.

Osteoclast Formation and Activity Assay
  • Cell Culture: Osteoclast precursors are typically isolated from mouse bone marrow or spleen and co-cultured with stromal cells or treated with M-CSF (Macrophage Colony-Stimulating Factor) and RANKL to induce differentiation into mature osteoclasts.

  • Treatment: Cultures are treated with various concentrations of the test compounds throughout the differentiation period.

  • Assessment of Formation:

    • TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) is an enzyme characteristic of osteoclasts. The number of TRAP-positive multinucleated cells is counted.

  • Assessment of Activity (Bone Resorption):

    • Pit Formation Assay: Osteoclasts are cultured on dentin slices or calcium phosphate-coated plates. The area of resorption pits created by the osteoclasts is measured using microscopy and image analysis software.

Experimental_Workflow cluster_osteoblast_studies Osteoblast Studies cluster_ob_assays Assays cluster_osteoclast_studies Osteoclast Studies cluster_oc_assays Assays OB_Isolation Cell Isolation (e.g., Calvaria, Bone Marrow) OB_Culture Cell Culture (Osteogenic Medium) OB_Isolation->OB_Culture OB_Treatment Treatment (Strontium / Salicylate) OB_Culture->OB_Treatment OB_Proliferation Proliferation (MTT, BrdU) OB_Treatment->OB_Proliferation OB_Differentiation Differentiation (ALP, RT-qPCR) OB_Treatment->OB_Differentiation OB_Mineralization Mineralization (Alizarin Red S) OB_Treatment->OB_Mineralization OC_Isolation Precursor Isolation (Bone Marrow, Spleen) OC_Culture Differentiation (M-CSF, RANKL) OC_Isolation->OC_Culture OC_Treatment Treatment (Strontium / Salicylate) OC_Culture->OC_Treatment OC_Formation Formation (TRAP Staining) OC_Treatment->OC_Formation OC_Activity Activity (Pit Formation) OC_Treatment->OC_Activity

Caption: General experimental workflow for bone cell studies.

Conclusion

The available evidence strongly suggests that this compound would exert a complex, dual-faceted effect on bone remodeling. The strontium component is anticipated to provide a significant anabolic and anti-resorptive stimulus, promoting bone formation and inhibiting its breakdown. Conversely, the salicylate component, while also contributing to the inhibition of bone resorption, may concurrently suppress bone formation.

The net effect of this compound on bone health in vivo will likely depend on the relative potency and bioavailability of each component at the bone tissue level. This guide highlights the critical need for direct experimental evaluation of this compound to fully characterize its pharmacological profile and determine its therapeutic potential for metabolic bone diseases such as osteoporosis. Future research should focus on head-to-head comparisons with existing therapies and a detailed elucidation of the integrated signaling pathways modulated by the combined action of strontium and salicylate.

References

Unraveling Cellular Responses: A Comparative Genomic Guide to Different Salicylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular effects of different salicylates is paramount for targeted therapeutic design. This guide provides an objective comparison of the genomic and cellular responses to key salicylate (B1505791) compounds—aspirin (B1665792), salicylic (B10762653) acid, and mesalazine—supported by experimental data and detailed protocols.

Salicylates, a class of drugs with a long history in medicine, are known for their anti-inflammatory, analgesic, and antipyretic properties. While aspirin (acetylsalicylic acid), its primary metabolite salicylic acid, and the aminosalicylate mesalazine (5-aminosalicylic acid) share a common chemical backbone, their interactions with cellular machinery, particularly at the genomic level, exhibit significant divergence. This guide delves into the comparative genomics of these compounds, focusing on their impact on key inflammatory signaling pathways and gene expression profiles.

Comparative Analysis of Salicylate Effects on Gene Expression

The genomic response to salicylates is complex and cell-type specific. While comprehensive, directly comparative transcriptomic data for all three major salicylates in a single cell line remains limited in the public domain, existing studies provide valuable insights. A notable study on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in a mouse model revealed a significant number of differentially expressed genes (DEGs) in response to mesalazine treatment.

Table 1: Differentially Expressed Genes in Response to Mesalazine in a DSS-Induced Colitis Model [1][2]

CategoryNumber of Genes
Total Differentially Expressed Genes 1,663
Upregulated Genes 262
Downregulated Genes 1,401

Data from a transcriptomic analysis of mesalazine-treated mice with DSS-induced colitis.[1][2]

This substantial downregulation of a large number of genes by mesalazine highlights its potent immunomodulatory effects in the context of intestinal inflammation.[1]

Impact on Key Inflammatory Signaling Pathways

A primary mechanism through which salicylates exert their anti-inflammatory effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

Both aspirin and sodium salicylate have been shown to inhibit the activation of NF-κB.[3] This inhibition is achieved by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By stabilizing IκB, these salicylates effectively block the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes. Some studies suggest that this inhibition is mediated through the direct binding of salicylate to IKKβ, a key kinase in the NF-κB pathway, which reduces ATP binding.[4]

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. Sodium salicylate has been observed to activate p38 MAPK, which may in turn negatively regulate the signaling pathway that leads to IκBα phosphorylation.[5]

Table 2: Comparative Effects of Salicylates on the NF-κB Pathway

SalicylateTargetMechanism of ActionOutcome
Aspirin IKKβReduces ATP binding[4]Inhibition of NF-κB activation[3]
Sodium Salicylate IKKβ, p38 MAPKReduces ATP binding to IKKβ, Activates p38 MAPK[4][5]Inhibition of NF-κB activation[3]
Mesalazine NF-κB pathwayDownregulation of inflammatory cytokines (TNF-α, IL-1α, IL-6, IL-8)[1]Attenuation of inflammatory response

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of salicylates with cellular signaling, the following diagrams illustrate the NF-κB signaling pathway and a general workflow for comparative transcriptomic analysis.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Salicylates Salicylates Salicylates->IKK_complex inhibits Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_nucleus->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcriptomic_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with Aspirin, Salicylic Acid, Mesalazine) RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction Library_Prep 3. Library Preparation (e.g., Poly-A selection, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing (e.g., RNA-Seq) Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis (Alignment, Quantification, DEG analysis) Sequencing->Data_Analysis Interpretation 6. Biological Interpretation (Pathway analysis, Gene Ontology) Data_Analysis->Interpretation

References

Evaluating the antimicrobial efficacy of strontium salicylate against other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial properties of strontium salicylate (B1505791) against other established antimicrobial agents. Due to a lack of direct studies on strontium salicylate, this analysis is based on the known antimicrobial activities of its constituent ions: strontium and salicylate. This document aims to inform further research and development in the field of novel antimicrobial agents by presenting available experimental data, detailing relevant methodologies, and illustrating potential mechanisms of action.

Quantitative Efficacy Comparison

The antimicrobial efficacy of strontium and various salicylates has been evaluated against common pathogenic bacteria. The following tables summarize the available data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible microbial growth.

Table 1: Antimicrobial Activity of Strontium Compounds

CompoundTest OrganismConcentrationObserved EffectReference
Strontium-doped Bioactive GlassStaphylococcus aureusNot specifiedPartial growth inhibition[1]
Strontium-doped Bioactive GlassEscherichia coliNot specifiedComplete growth inhibition[1]
Strontium Hydroxide (Sr(OH)₂)S. aureus10 mMSignificant reduction in viable cells[2]
Strontium Hydroxide (Sr(OH)₂)E. coli10 mMSignificant reduction in viable cells[2]
Strontium Hydroxide (Sr(OH)₂)Porphyromonas gingivalis10 mMSignificant growth inhibition[3]
Strontium Hydroxide (Sr(OH)₂)Aggregatibacter actinomycetemcomitans10 mM>99% reduction in viable cells[3]

Table 2: Antimicrobial Activity of Salicylates

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)Reference
Salicylic AcidStaphylococcus aureus4 mg/mL[4]
Salicylic AcidEscherichia coli4 mg/mL[4]
Salicylic AcidStaphylococcus aureus800 µg/mL[4]
Salicylic AcidEscherichia coli>3200 µg/mL[4]
Sodium SalicylateKlebsiella pneumoniaeIncreased MIC of most tested antibiotics (two- to four-fold)[5]
SalicylamideNeisseria gonorrhoeaeBactericidal effect comparable to azithromycin[6]

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized laboratory methods. The following are key experimental protocols relevant to the data presented.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[7]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Antimicrobial agents

Procedure:

  • A serial two-fold dilution of the antimicrobial agent is prepared in MHB within the wells of a 96-well microtiter plate.[7]

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (broth with bacteria, no antimicrobial agent) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent where no visible turbidity (bacterial growth) is observed.[7]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start dilution Prepare serial two-fold dilutions of antimicrobial agent in 96-well plate start->dilution inoculum Prepare standardized bacterial inoculum start->inoculum inoculate Inoculate wells with bacterial suspension dilution->inoculate inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate observe Observe for visible turbidity incubate->observe determine_mic Determine MIC as the lowest concentration with no growth observe->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activities of strontium and salicylates are attributed to distinct mechanisms that disrupt bacterial physiology.

Strontium

The antimicrobial action of strontium ions is believed to involve direct interaction with the bacterial cell envelope.

Strontium_Mechanism Sr_ion Strontium Ions (Sr²⁺) CellWall Bacterial Cell Wall Sr_ion->CellWall Interaction CellMembrane Cell Membrane Alteration CellWall->CellMembrane DNADamage DNA Damage CellMembrane->DNADamage CellDeath Cell Death / Inhibition of Proliferation DNADamage->CellDeath Salicylate_Mechanism Salicylate Salicylates MembraneDisruption Cell Membrane Disruption Salicylate->MembraneDisruption OxidativeStress Induction of Oxidative Stress (ROS) Salicylate->OxidativeStress MAR_Operon Activation of Multiple Antibiotic Resistance (mar) Operon (e.g., in E. coli) Salicylate->MAR_Operon Leakage Leakage of Intracellular Components MembraneDisruption->Leakage MetabolicReduction Reduced Metabolic Activity OxidativeStress->MetabolicReduction AntibioticResistance Decreased Antibiotic Susceptibility MAR_Operon->AntibioticResistance CellDeath Cell Death Leakage->CellDeath MetabolicReduction->CellDeath

References

Safety Operating Guide

Proper Disposal of Strontium Salicylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the proper disposal of strontium salicylate (B1505791), ensuring adherence to safety protocols and regulatory standards.

Chemical and Physical Properties of Strontium Salicylate

A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. Key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₄H₁₀O₆Sr
Molecular Weight 361.85 g/mol [1][2]
Appearance White crystalline or powdery solid[1][3]
Taste and Odor Odorless with a sweet saline taste[1][3]
Solubility Moderately soluble in water; soluble in alcohol[1][3][4]
Boiling Point 336.3°C at 760 mmHg[1][5]
Flash Point 144.5°C[1][5]
Decomposition Decomposes when heated[1][3]
pH of Solution The pH of a this compound solution can be influenced by its concentration and hydrolysis.
Regulatory Status Disposal is governed by local, state, and federal regulations.[6]

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste (solid or aqueous) and must always comply with local, state, and federal regulations. For non-radioactive strontium compounds like this compound, special disposal requirements are generally not mandated, but proper chemical handling is essential.[6]

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps to determine the correct disposal procedure for this compound.

StrontiumSalicylateDisposal start Start: this compound Waste assessment Hazard Assessment: - Check local regulations - Contaminated? start->assessment small_solid Small Quantity? (<10g, uncontaminated solid) assessment->small_solid large_solid Large Quantity or Contaminated Solid assessment->large_solid No aqueous Aqueous Solution assessment->aqueous Aqueous package Package in a sealed, labeled container. small_solid->package Yes neutralize Chemical Treatment: Neutralization Protocol large_solid->neutralize aqueous->neutralize dispose_solid Dispose as solid chemical waste via EHS. package->dispose_solid verify_ph Verify pH is neutral (6.0-8.0) neutralize->verify_ph dispose_liquid Dispose down the drain with copious amounts of water (if permitted by local regulations). verify_ph->dispose_liquid Yes collect_liquid Collect as hazardous liquid waste for EHS pickup. verify_ph->collect_liquid No

Disposal decision workflow for this compound.
Experimental Protocol: Neutralization of Aqueous this compound Waste

For aqueous solutions or larger quantities of this compound, chemical neutralization is the recommended approach before disposal. This protocol is based on the neutralization of salicylic (B10762653) acid and general laboratory safety guidelines.[7][8]

Objective: To neutralize this compound waste to a pH between 6.0 and 8.0, rendering it safer for disposal.

Materials:

  • This compound waste solution

  • Sodium bicarbonate (NaHCO₃) or other mild base

  • Large beaker (at least twice the volume of the waste solution)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation and Safety:

    • Conduct the entire procedure in a well-ventilated fume hood.

    • Ensure all necessary PPE is worn.

    • Place the large beaker on the stir plate and add the stir bar.

  • Dilution:

    • If the this compound waste is concentrated, dilute it by adding it to an equal volume of water in the beaker. This helps to control the reaction rate and heat generation.

  • Neutralization:

    • Slowly and incrementally add a small amount of sodium bicarbonate to the stirring this compound solution. Be cautious as effervescence (release of CO₂ gas) will occur.

    • Continue to add the mild base in small portions, allowing the effervescence to subside between additions.

    • Monitor the pH of the solution periodically using a pH meter or pH paper.

  • Endpoint Determination:

    • The target pH is between 6.0 and 8.0.[9]

    • Once the pH is stable within this range, stop adding the base.

  • Disposal of Neutralized Solution:

    • Consult your institution's Environmental Health and Safety (EHS) office and local wastewater regulations to confirm if drain disposal of the neutralized solution is permissible.

    • If permitted, flush the neutralized solution down the drain with a large volume of running water (at least 20 times the volume of the solution).[10]

    • If drain disposal is not permitted, or if the waste contains other hazardous materials, collect the neutralized solution in a properly labeled waste container for pickup by your institution's EHS department.

Safety and Logistical Information

  • Spill Management: In case of a spill, avoid generating dust.[11] Carefully sweep up the solid material and place it in a sealed container for disposal.[11] For liquid spills, absorb with an inert material and dispose of as hazardous waste.

  • Storage of Waste: Store this compound waste in a cool, dry, well-ventilated area in a clearly labeled and sealed container, away from incompatible materials.

  • Regulatory Compliance: It is the responsibility of the waste generator to characterize the waste and ensure disposal methods comply with all applicable local, state, and federal regulations.[6] Always consult your institution's EHS department for specific guidance.

References

Essential Safety and Logistical Information for Handling Strontium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Strontium salicylate (B1505791) in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Strontium salicylate.[1][2]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solids Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1]Fire/flame resistant and impervious clothing, such as a lab coat.[1]If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1]
Preparing Solutions Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves.[1]Impervious clothing/lab coat.[1]Work in a well-ventilated area or under a chemical fume hood.[1][3]
Handling Spills Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves.[1]Impervious clothing/lab coat.[1]A full-face respirator may be necessary depending on the spill size and ventilation.[1]

Standard Operating Procedure for Handling this compound

A systematic approach to handling this compound minimizes risks. The following workflow details the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare & Inspect Work Area Don PPE->Prepare Work Area Weighing Weigh this compound Prepare Work Area->Weighing Proceed when ready Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experimentation Conduct Experiment Dissolving->Experimentation Decontaminate Decontaminate Work Surfaces Experimentation->Decontaminate After experiment Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Waste as per Regulations Doff PPE->Dispose Waste End End Dispose Waste->End End of Process

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Handling and Storage

Precautions for Safe Handling:

  • Handle in a well-ventilated place.[1]

  • Wear suitable protective clothing.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools.[1]

  • Prevent fire caused by electrostatic discharge steam.[1]

Conditions for Safe Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

Spill Management and Disposal

Accidental Release Measures:

  • Avoid dust formation.[1]

  • Avoid breathing mist, gas, or vapors.[1]

  • Avoid contacting with skin and eye.[1]

  • Use personal protective equipment, including chemical impermeable gloves.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

Methods for Cleaning Up:

  • Collect and arrange for disposal.[1]

  • Keep the chemical in suitable and closed containers for disposal.[1]

  • Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

Logical Flow for Spill Response

This compound Spill Response Plan Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess the Spill Evacuate->Assess SmallSpill Small & Controllable? Assess->SmallSpill Cleanup Contain & Clean Up Spill SmallSpill->Cleanup Yes LargeSpill Contact Emergency Response SmallSpill->LargeSpill No Dispose Dispose of Waste Properly Cleanup->Dispose Report Report the Incident LargeSpill->Report Dispose->Report End Response Complete Report->End

Caption: Logical flow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Strontium salicylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Strontium salicylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。